Rubixanthin
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTRFGSPYXCGMR-AXXBKCDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rubixanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035836 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3763-55-1 | |
| Record name | Rubixanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3763-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI 75135 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003763551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RUBIXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PWJ89032Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rubixanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035836 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 °C | |
| Record name | Rubixanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035836 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Rubixanthin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of Rubixanthin, a xanthophyll pigment of increasing interest for its potential applications in the pharmaceutical and nutraceutical industries. This document outlines the primary botanical sources, quantitative data on this compound content, detailed experimental protocols for its extraction and quantification, and its biosynthetic pathway.
Natural Sources of this compound
This compound, a red-orange carotenoid, is found in a variety of plant species. The most significant and well-documented natural source of this xanthophyll is the fruit of various species of the Rosa genus, commonly known as rose hips.[1][2][3][4][5][6][7] While other sources such as Gardenia jasminoides (Cape Jasmine) and citrus fruits have been anecdotally mentioned, concrete quantitative data supporting them as significant sources of this compound are limited in the current scientific literature.
Rose Hips (Rosa spp.)
Rose hips are the pseudo-fruits of the rose plant and are recognized as a rich source of various bioactive compounds, including ascorbic acid, phenolics, and carotenoids.[6] Among the carotenoids, this compound and its isomer, gazaniaxanthin, have been identified in several Rosa species.[2][3][6] The concentration of these compounds can vary significantly depending on the species, cultivar, ripeness, and geographical origin.[3]
Rosa rugosa and Rosa canina are two species that have been specifically studied for their this compound content.[8][9][10] Research indicates that (all-E)-rubixanthin accumulates during the ripening of Rosa rugosa hips. Furthermore, Rosa rugosa hips have been found to contain (5′Z)-rubixanthin, also known as gazaniaxanthin.[8]
Quantitative Data of this compound in Natural Sources
The following table summarizes the available quantitative data for this compound and its isomer, Gazaniaxanthin, in various rose hip species. Data is presented in milligrams per 100 grams of dry weight (mg/100g DW), unless otherwise specified. It is important to note that a comprehensive dataset for a wide variety of species is not yet available in the scientific literature.
| Plant Source | Cultivar/Species | Plant Part | This compound Content (mg/100g DW) | Gazaniaxanthin Content (mg/100g DW) | Reference |
| Rose Hip | Rosa mosqueta (R. rubiginosa, R. eglanteria) | Fruit | 70.37 | 28.92 | [3] |
| Rose Hip | Rosa rugosa | Hips | Present, accumulates during ripening | Present | [8] |
| Rose Hip | Rosa canina | Fruit | Identified as a major carotenoid | - | [4][7] |
| Rose Hip | Rosa spp. | Fruit | Identified as a major carotenoid | Identified as a major carotenoid | [6] |
Note: The study on Rosa mosqueta reported values in mg/kg of dry weight, which have been converted to mg/100g for consistency.
Biosynthesis of this compound
This compound is synthesized via the carotenoid biosynthetic pathway, which is a branch of the terpenoid pathway. The synthesis begins with the precursor geranylgeranyl pyrophosphate (GGPP). A series of desaturation reactions convert phytoene (B131915) to lycopene (B16060), a key branching point in carotenoid synthesis.[11][12] this compound is then formed from lycopene through the action of specific enzymes.
The following diagram illustrates the biosynthetic pathway from lycopene to this compound.
Experimental Protocols
The following sections detail generalized methodologies for the extraction and quantification of this compound from plant materials, primarily based on protocols for carotenoid analysis.
Extraction of this compound
This protocol outlines a common procedure for the extraction of carotenoids, including this compound, from plant tissues. Due to the presence of chlorophylls (B1240455) and fatty acid esters, a saponification step is often necessary for accurate quantification of xanthophylls.[13][14][15][16]
Methodology:
-
Sample Preparation: Fresh plant material should be lyophilized (freeze-dried) and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered sample is extracted with an organic solvent. Acetone or ethanol (B145695) are commonly used. The extraction can be performed by maceration, sonication, or Soxhlet extraction. The process is repeated until the plant material is colorless.
-
Saponification: To the crude extract, an equal volume of 10% methanolic potassium hydroxide (B78521) (KOH) is added.[14] The mixture is then incubated in the dark at room temperature for several hours or overnight to hydrolyze chlorophyll (B73375) and carotenoid esters.[14]
-
Liquid-Liquid Partition: The saponified extract is transferred to a separatory funnel. An immiscible solvent, such as petroleum ether or diethyl ether, is added, followed by water to facilitate phase separation. The upper organic layer containing the carotenoids is collected. This step is repeated to ensure complete extraction.
-
Washing and Drying: The collected organic phases are washed several times with water to remove any residual alkali. The washed extract is then dried by passing it through a column of anhydrous sodium sulfate.
-
Concentration and Reconstitution: The solvent is evaporated under a stream of nitrogen. The dried residue is then reconstituted in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methanol (B129727) and methyl tert-butyl ether).
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the method of choice for the separation and quantification of carotenoids.[1][4][9][17][18] A C30 reversed-phase column is often preferred for its excellent resolution of carotenoid isomers.[19]
Methodology:
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector and a C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is used.
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of a mixture of methanol, methyl tert-butyl ether (MTBE), and water. The gradient program is optimized to achieve good separation of the carotenoids present in the sample.
-
Detection: The PDA detector is set to scan a range of wavelengths, with the chromatogram for this compound typically monitored at its absorption maximum (λmax) of approximately 464 nm in the mobile phase.
-
Identification: this compound is identified by comparing its retention time and UV-Vis absorption spectrum with that of a pure standard.
-
Quantification: Quantification is performed by creating a calibration curve using an external standard of pure this compound at various concentrations. The peak area of this compound in the sample chromatogram is then used to calculate its concentration based on the standard curve.
Conclusion
Rose hips, particularly from species like Rosa mosqueta and Rosa rugosa, are the most prominent natural sources of this compound identified to date. The concentration of this xanthophyll can vary significantly between different species and is influenced by factors such as ripeness. While other potential sources exist, there is a clear need for more extensive quantitative research to identify other significant botanical sources of this compound. The experimental protocols outlined in this guide provide a robust framework for the extraction and quantification of this compound, which can be adapted and optimized for specific research and development purposes. The continued investigation into natural sources of this compound is crucial for unlocking its full potential in various applications.
References
- 1. Determination of free and esterified carotenoid composition in rose hip fruit by HPLC-DAD-APCI(+)-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Breeding of Modern Rose Cultivars Decreases the Content of Important Biochemical Compounds in Rose Hips - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carotenoid composition of Rosa canina fruits determined by thin-layer chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. Bioactive Compounds and Antioxidant Activity in the Fruit of Rosehip (Rosa canina L. and Rosa rubiginosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. Carotenoids, Polyphenols, and Ascorbic Acid in Organic Rosehips (Rosa spp.) Cultivated in Lithuania [mdpi.com]
- 9. Supercritical Extraction of Carotenoids from Rosa canina L. Hips and their Formulation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of carotenoids and vitamin E in R. rugosa and R. canina: Comparative analysis [agris.fao.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. US7271298B2 - Process for isolation and purification of xanthophyll crystals from plant oleoresin - Google Patents [patents.google.com]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. omicsonline.org [omicsonline.org]
- 16. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. portal.research.lu.se [portal.research.lu.se]
- 18. US8716533B2 - Methods of saponifying xanthophyll esters and isolating xanthophylls - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Rubixanthin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Structure and Properties of Rubixanthin
Abstract
This compound is a natural xanthophyll pigment belonging to the carotenoid family, recognized for its distinctive red-orange hue. Predominantly found in rose hips (Rosa canina), this bioactive compound has garnered significant interest within the scientific community due to its potent antioxidant properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, natural sources, biosynthesis, and biological activities of this compound. Detailed experimental protocols for its extraction, purification, and antioxidant capacity assessment are presented, alongside a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the potential of this compound.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C40H56O, is a monocyclic xanthophyll.[1][2] Its structure is characterized by a long polyene chain of conjugated double bonds, which is responsible for its color and antioxidant activity, and a single hydroxyl group on its β-ionone ring.[2]
Chemical Structure
The IUPAC name for this compound is (3R)-β,ψ-caroten-3-ol.[1] The structure consists of a hydroxylated β-ring at one end of the polyene chain and a ψ-end group (open chain) at the other.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C40H56O | [1][2] |
| Molecular Weight | 552.87 g/mol | [1] |
| Appearance | Red-orange crystals | |
| Melting Point | 160 °C | [1] |
| Boiling Point | 685.7 °C (predicted) | |
| Solubility | Soluble in chloroform, benzene; slightly soluble in ethanol (B145695), petroleum ether | [2] |
| Absorption Maxima (λmax) | In Chloroform: 439, 474, 509 nm | [2] |
| logP | 13.19 (predicted) |
Natural Sources and Biosynthesis
This compound is primarily found in the plant kingdom, with rose hips (Rosa canina) being one of the most abundant natural sources.[2] It is also present in other plants, such as Tagetes patula (French marigold).[2]
Biosynthesis of this compound
This compound is synthesized via the carotenoid biosynthetic pathway. The immediate precursor to this compound is γ-carotene. The hydroxylation of γ-carotene at the C-3 position of the β-ring, a reaction catalyzed by a β-carotene hydroxylase, yields this compound.
Biological Activity and Potential Applications
The primary biological activity of this compound is its antioxidant capacity, which is attributed to its ability to quench singlet oxygen and scavenge free radicals. This property makes it a compound of interest for preventing and mitigating oxidative stress-related conditions.
Antioxidant Activity
The extended system of conjugated double bonds in the this compound molecule allows for the delocalization of electrons, which enables it to effectively neutralize reactive oxygen species (ROS).
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and antioxidant analysis of this compound.
Extraction and Purification of this compound from Rose Hips
This protocol outlines a common laboratory procedure for the isolation and purification of this compound.
Materials:
-
Dried and powdered rose hips
-
Acetone
-
Methanol
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel (for column chromatography)
-
Hexane
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Extraction:
-
Homogenize 10 g of dried rose hip powder with 100 mL of a 1:1 (v/v) mixture of acetone and methanol.
-
Filter the mixture and repeat the extraction on the solid residue until it is colorless.
-
Combine the filtrates and partition the carotenoids into petroleum ether by adding an equal volume of petroleum ether and water.
-
Wash the petroleum ether layer repeatedly with water to remove the acetone and methanol.
-
Dry the petroleum ether extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude extract in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of increasing acetone concentration in hexane (e.g., from 0% to 20% acetone).
-
Collect the fractions and monitor the separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase and Gradient:
-
A gradient elution is typically used. For example, a gradient of methanol and methyl tert-butyl ether (MTBE).
Procedure:
-
Dissolve the purified this compound or extract in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the elution at the absorption maxima of this compound (around 474 nm).
-
Identify and quantify this compound based on the retention time and spectral data compared to a standard.
Antioxidant Activity Assays
4.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound in a suitable solvent.
-
In a microplate well, mix a solution of this compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
4.3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.
Procedure:
-
Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate.
-
Dilute the stock solution with ethanol or a buffer to an absorbance of approximately 0.7 at 734 nm.
-
Add various concentrations of the this compound solution to the ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or the IC50 value.
Summary of Quantitative Data
The antioxidant capacity of this compound can be quantified using various assays. The IC50 value represents the concentration of the antioxidant required to inhibit 50% of the free radicals.
| Antioxidant Assay | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Data for purified this compound is not readily available in the cited literature. Rose hip extracts containing this compound show significant activity. | |
| ABTS Radical Scavenging | Data for purified this compound is not readily available in the cited literature. Rose hip extracts containing this compound show significant activity. |
Note: While specific IC50 values for purified this compound are not widely reported, studies on rose hip extracts, where this compound is a major carotenoid, consistently demonstrate high antioxidant activity.
Conclusion
This compound is a promising natural compound with significant antioxidant potential. Its well-defined chemical structure and physicochemical properties, coupled with its presence in readily available natural sources like rose hips, make it an attractive candidate for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols provided in this guide offer a foundation for researchers to extract, purify, and evaluate the bioactivity of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to establish standardized quantitative data for its antioxidant efficacy.
References
The Biosynthesis of Rubixanthin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubixanthin, a monohydroxylated carotenoid derived from γ-carotene, is a natural pigment contributing to the red-orange coloration of various plant tissues, notably in rose hips. While not as extensively studied as other xanthophylls, its biosynthesis is an integral part of the broader carotenoid pathway in plants. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, focusing on the key enzymatic steps and regulatory aspects. It includes a summary of quantitative data, detailed experimental protocols for the analysis of the pathway, and visual representations of the biochemical route and its regulation.
Introduction to this compound
This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments. Structurally, it is a derivative of γ-carotene, featuring a hydroxyl group on the single β-ring.[1] This structure imparts its characteristic red-orange hue.[2] Found in plants like rose hips, its presence suggests a specific enzymatic hydroxylation step branching off the main carotenoid pathway.[1] Understanding its biosynthesis is crucial for potential applications in natural colorant production, as well as for exploring its physiological roles in plants and potential health benefits in humans.
The Biosynthesis Pathway of this compound
The formation of this compound is a specialized branch of the well-established carotenoid biosynthesis pathway, which occurs within the plastids of plant cells. The pathway begins with the synthesis of the central C40 carotenoid precursor, lycopene (B16060).
From Lycopene to γ-Carotene:
The immediate precursor to this compound is γ-carotene. The synthesis of γ-carotene from lycopene is catalyzed by the enzyme lycopene β-cyclase (LCYB) . This enzyme introduces a single β-ring at one end of the linear lycopene molecule.[3]
The Final Step: Hydroxylation of γ-Carotene to this compound:
The conversion of γ-carotene to this compound is a hydroxylation reaction. This step is catalyzed by a β-carotene hydroxylase (BCH) .[4][5] These non-heme di-iron enzymes are responsible for introducing hydroxyl groups onto the β-rings of carotenes.[4][6] While primarily studied for their role in converting β-carotene to zeaxanthin, BCH enzymes have been shown to exhibit a degree of substrate flexibility, enabling them to act on other carotenes with a β-ring, such as γ-carotene.[4]
The proposed biosynthetic pathway is illustrated in the following diagram:
Quantitative Data on this compound
Quantitative data on this compound content in plants is limited compared to more common carotenoids. However, some studies have reported its presence and concentration in specific plant tissues.
| Plant Species | Tissue | This compound Concentration (mg/kg dry weight) | Reference |
| Rosa canina (Rose hip) | Fruit | 703.7 | [7] |
| Lycium barbarum (Goji berry) | Fruit | Palmitate form detected, concentration increases during ripening | [8] |
Experimental Protocols
Heterologous Expression and in vitro Activity Assay of β-Carotene Hydroxylase (BCH)
This protocol describes a general method for expressing a plant BCH in E. coli and assaying its activity with a carotenoid substrate, which can be adapted for γ-carotene to demonstrate this compound synthesis.[9]
1. Cloning of the BCH Gene:
-
Isolate total RNA from the plant tissue of interest.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the target BCH gene using specific primers.
-
Clone the amplified BCH cDNA into a suitable bacterial expression vector (e.g., pET vector system).
2. Heterologous Expression in E. coli:
-
Transform a suitable E. coli strain (e.g., BL21(DE3)) with the BCH expression plasmid.
-
For in vivo assays, co-transform with a plasmid that directs the synthesis of the desired substrate (e.g., γ-carotene).
-
Grow the transformed E. coli cells in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Continue incubation at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance soluble protein expression.
3. Preparation of Cell-Free Extract (for in vitro assay):
-
Harvest the induced cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
The resulting supernatant is the cell-free extract containing the recombinant BCH.
4. In vitro Enzyme Assay:
-
Prepare the reaction mixture containing:
-
Cell-free extract (containing BCH)
-
Substrate: γ-carotene (solubilized in a detergent like Tween 80 or incorporated into liposomes)
-
Cofactors: Ferredoxin and ferredoxin-NADP+ reductase, NADPH
-
Buffer: e.g., 50 mM Tris-HCl pH 7.5
-
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a solvent like acetone (B3395972) or ethanol.
5. Carotenoid Extraction and Analysis:
-
Extract the carotenoids from the reaction mixture using a mixture of organic solvents (e.g., hexane:acetone:ethanol 2:1:1 v/v/v).
-
Analyze the extracted carotenoids by HPLC-DAD or LC-MS/MS to identify and quantify the product (this compound).
HPLC-DAD Protocol for Carotenoid Analysis
This protocol provides a general method for the separation and quantification of major carotenoids, which can be optimized for this compound analysis.[10][11]
1. Sample Preparation and Extraction:
-
Homogenize the plant tissue sample (e.g., 0.5 g of freeze-dried rose hip powder) in a suitable solvent mixture (e.g., acetone containing 0.1% BHT to prevent oxidation).
-
Extract the pigments by repeated homogenization and centrifugation until the tissue is colorless.
-
Pool the supernatants and partition the carotenoids into an immiscible solvent like diethyl ether or a hexane/diethyl ether mixture.
-
Wash the organic phase with water to remove polar impurities.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the carotenoid extract in a known volume of a suitable solvent for HPLC injection (e.g., MTBE/methanol mixture).
2. HPLC-DAD Analysis:
-
Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Methanol/water (95:5, v/v) with 0.1% ammonium (B1175870) acetate.
-
Solvent B: Methyl-tert-butyl ether (MTBE).
-
-
Gradient Program:
-
0-30 min: Linear gradient from 5% to 50% B.
-
30-50 min: Linear gradient from 50% to 80% B.
-
50-55 min: Isocratic at 80% B.
-
55-60 min: Return to initial conditions (5% B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: Diode array detector (DAD) scanning from 250-600 nm. Chromatograms are typically extracted at the wavelength of maximum absorbance for carotenoids (around 450 nm).
3. Quantification:
-
Identify this compound based on its retention time and characteristic absorption spectrum compared to an authentic standard.
-
Quantify the amount of this compound by comparing the peak area to a calibration curve generated with a pure this compound standard of known concentrations.
Regulation of this compound Biosynthesis
The synthesis of this compound is expected to be regulated by the same mechanisms that control the overall carotenoid biosynthetic pathway. Specific regulation of the hydroxylation of γ-carotene has not been extensively studied, but it is likely influenced by the expression and activity of β-carotene hydroxylase (BCH) genes.
The expression of carotenoid biosynthesis genes, including BCH, is known to be influenced by various factors:
-
Light: Light is a major regulator of carotenoid biosynthesis, with many genes in the pathway being light-inducible.[8]
-
Developmental Cues: The accumulation of specific carotenoids is often tissue-specific and developmentally regulated, such as during fruit ripening and flower development.[6]
-
Hormonal Signals: Phytohormones like abscisic acid (ABA) and gibberellins (B7789140) can influence carotenoid metabolism.[6]
-
Stress Signals: Abiotic stresses can lead to the accumulation of certain carotenoids as part of the plant's defense mechanism.[12]
Conclusion
The biosynthesis of this compound in plants is a specific hydroxylation step branching from the main carotenoid pathway, converting γ-carotene into its hydroxylated derivative. This reaction is catalyzed by β-carotene hydroxylases. While the general framework of this pathway is understood, further research is needed to identify the specific BCH isoforms responsible for this conversion in different plant species and to elucidate the precise regulatory mechanisms that govern this compound accumulation. The experimental protocols provided in this guide offer a starting point for researchers to investigate these unanswered questions and to explore the potential of this compound in various applications.
References
- 1. Functional Analysis of β- and ɛ-Ring Carotenoid Hydroxylases in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and functional validation of β-carotene hydroxylase AcBCH genes in Actinidia chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Heterologous Expression of Key Enzymes Involved in Astaxanthin and Lipid Synthesis on Lipid and Carotenoid Production in Aurantiochytrium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation Mechanism of Plant Pigments Biosynthesis: Anthocyanins, Carotenoids, and Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ruidera.uclm.es [ruidera.uclm.es]
- 9. In vitro expression and activity of lycopene cyclase and beta-carotene hydroxylase from Erwinia herbicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Biological Role and Function of Rubixanthin: A Technical Guide
An In-depth Examination of a Promising Carotenoid for Researchers, Scientists, and Drug Development Professionals
Abstract
Rubixanthin, a natural xanthophyll carotenoid, is emerging as a molecule of significant interest within the scientific community. Characterized by its vibrant red-orange hue, this pigment is found in a variety of plant sources, most notably in rose hips (Rosa canina).[1][2] While its historical use has been primarily as a food colorant, recent research has begun to shed light on its potential biological activities, including its role as an antioxidant. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its chemical properties, biosynthetic origins, and putative biological functions. It is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this intriguing carotenoid.
Introduction
Carotenoids, a diverse group of tetraterpenoid pigments, are widely recognized for their critical roles in photosynthesis and their beneficial effects on human health. Within this large family, xanthophylls are oxygenated derivatives that have garnered considerable attention for their antioxidant and anti-inflammatory properties. This compound, a monocyclic xanthophyll, is structurally related to γ-carotene and is distinguished by the presence of a hydroxyl group.[1] Although less studied than other prominent carotenoids like β-carotene or lutein, the unique structural features of this compound suggest it may possess distinct biological activities worthy of in-depth investigation. This guide will synthesize the available scientific information on this compound, highlighting its known attributes and identifying areas for future research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to exploring its biological functions and developing potential applications.
| Property | Value | Reference(s) |
| Chemical Formula | C40H56O | [1][2] |
| Molecular Weight | 552.87 g/mol | [1][2] |
| IUPAC Name | (3R)-β,ψ-caroten-3-ol | [1] |
| Appearance | Red-orange crystals | [1] |
| Melting Point | 160 °C | [1][2] |
| Solubility | Soluble in fats and oils | |
| Key Structural Features | Monocyclic xanthophyll derived from γ-carotene with a hydroxyl group. | [1] |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that originates from the general carotenoid pathway. While the precise enzymatic steps for this compound are not fully elucidated in all organisms, a putative pathway can be inferred from the known biosynthesis of other carotenoids.
The pathway begins with the synthesis of the C40 carotenoid backbone, lycopene (B16060). From lycopene, the pathway to this compound is believed to proceed as follows:
-
Cyclization of Lycopene to γ-Carotene: The enzyme lycopene β-cyclase (LCYB) catalyzes the formation of a β-ionone ring at one end of the linear lycopene molecule, producing γ-carotene.
-
Hydroxylation of γ-Carotene to this compound: A subsequent hydroxylation step, likely catalyzed by a β-carotene hydroxylase (BCH) or a similar enzyme, introduces a hydroxyl group onto the β-ionone ring of γ-carotene, yielding this compound.
Biological Role and Function
The biological activities of this compound are an area of active investigation. Based on its chemical structure and the known functions of other carotenoids, several key roles can be proposed and are supported by preliminary evidence.
Antioxidant Activity
Like other carotenoids, this compound possesses a conjugated polyene chain that is responsible for its ability to quench singlet oxygen and scavenge other reactive oxygen species (ROS). This antioxidant activity is fundamental to its potential protective effects against oxidative stress-related diseases. While specific quantitative antioxidant capacity values (e.g., ORAC, TEAC) for purified this compound are not yet widely available in the literature, its structural similarity to other potent antioxidant carotenoids suggests a significant capacity to neutralize free radicals.
Potential Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases. Other carotenoids, such as astaxanthin (B1665798) and fucoxanthin, have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. It is plausible that this compound may share these anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Potential Anti-inflammatory Signaling Pathway Modulation:
Potential Role in Cellular Defense: The Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification enzymes. Several natural compounds, including other carotenoids, are known to activate the Nrf2 pathway. It is hypothesized that this compound may also act as an Nrf2 activator, thereby enhancing the endogenous antioxidant capacity of cells.
Hypothesized Nrf2 Activation by this compound:
Pro-vitamin A Activity
Carotenoids containing at least one unsubstituted β-ionone ring can be converted to vitamin A (retinol) in the body. This compound is derived from γ-carotene, which has one β-ionone ring. Therefore, it is plausible that this compound possesses pro-vitamin A activity. The conversion would likely be catalyzed by the enzyme β-carotene 15,15'-monooxygenase (BCO1) or a similar carotenoid cleavage dioxygenase. However, the efficiency of this conversion for this compound has not yet been quantified.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate study of this compound. The following sections provide generalized methodologies that can be adapted for the extraction, quantification, and biological evaluation of this carotenoid.
Extraction of this compound from Rose Hips
A common method for extracting carotenoids from plant material is solvent extraction.
Workflow for this compound Extraction:
Detailed Steps:
-
Sample Preparation: Dried rose hips are finely ground to increase the surface area for extraction.
-
Extraction: The powdered material is subjected to extraction using an organic solvent such as n-hexane, acetone, or a mixture thereof, often using a Soxhlet apparatus to ensure exhaustive extraction.
-
Saponification: The crude extract is treated with a methanolic potassium hydroxide (B78521) solution to hydrolyze chlorophylls and lipids, which can interfere with subsequent purification and analysis.
-
Purification: The non-saponifiable fraction containing the carotenoids is then purified using column chromatography on a stationary phase like silica gel or alumina. Elution with a gradient of solvents of increasing polarity allows for the separation of this compound from other carotenoids.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with a photodiode array (PDA) detector is the standard method for the quantification of carotenoids.
Typical HPLC-PDA Conditions for Carotenoid Analysis:
| Parameter | Condition |
| Column | C30 reverse-phase column |
| Mobile Phase | Gradient elution with a mixture of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water. |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | PDA detector set to scan a range of wavelengths (e.g., 250-600 nm), with quantification at the maximum absorption wavelength (λmax) of this compound (around 460 nm). |
| Quantification | Based on a calibration curve generated using a purified this compound standard of known concentration. |
Future Directions and Drug Development Potential
The current body of research on this compound, while limited, suggests several promising avenues for future investigation and potential therapeutic applications.
-
Quantitative Biological Activity: There is a critical need for studies that quantify the antioxidant, anti-inflammatory, and potential anti-cancer activities of purified this compound. Determining metrics such as ORAC and TEAC values, as well as IC50 values in various cellular assays, will be crucial for comparing its potency to other known bioactive compounds.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its effects is paramount. Investigating its direct interactions with signaling proteins in pathways like Nrf2 and NF-κB will provide a deeper understanding of its therapeutic potential.
-
Metabolism and Bioavailability: In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Determining its pro-vitamin A conversion efficiency and identifying its major metabolites will be important for assessing its nutritional and pharmacological value.
-
Drug Delivery Systems: Given the lipophilic nature of this compound, the development of novel drug delivery systems, such as nanoemulsions or liposomes, could enhance its bioavailability and target-specific delivery, thereby improving its therapeutic efficacy.
Conclusion
This compound is a natural carotenoid with significant, yet largely untapped, potential. Its structural features suggest a range of biological activities, including antioxidant and anti-inflammatory effects. As research into this compound continues, a more complete picture of its biological role and therapeutic utility will emerge. This technical guide serves as a starting point for researchers and drug development professionals, providing a consolidated overview of the current knowledge and highlighting the exciting opportunities for future discoveries in the field of carotenoid science. The exploration of this compound's full potential may lead to the development of novel functional foods, nutraceuticals, and therapeutic agents for the prevention and treatment of a variety of chronic diseases.
References
Rubixanthin: A Technical Guide for Researchers and Drug Development Professionals
Rubixanthin , a natural xanthophyll pigment with a characteristic red-orange hue, holds potential for exploration in various scientific and pharmaceutical domains. This technical guide provides an in-depth overview of its core properties, methodologies for its study, and insights into its potential biological activities, tailored for researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound, also known as Natural Yellow 27, is a carotenoid found in sources such as rose hips.[1][2] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 3763-55-1 | [1] |
| Molecular Formula | C40H56O | [1] |
| Molecular Weight | 552.87 g/mol | [1] |
Experimental Protocols
Extraction and Isolation of this compound from Rosa rugosa (Rose Hips)
This protocol outlines a general procedure for the extraction and isolation of this compound from its natural source, rose hips.
Objective: To extract and isolate this compound from dried rose hip powder.
Materials:
-
Dried and powdered Rosa rugosa hips
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Magnesium oxide (MgO)
-
Sodium sulfate (B86663) (Na2SO4)
-
Ultra-turrax homogenizer
-
Rotary evaporator
-
HPLC system with a C30 column and PDA detector
Procedure:
-
To 500 mg of powdered rose hip sample, add 35 mL of a MeOH/THF (1/1, v/v) solution.[1]
-
Add 200 mg of magnesium oxide and 200 mg of sodium sulfate to the mixture.[1]
-
Homogenize the mixture for 5 minutes using an ultra-turrax.[1]
-
Filter the supernatant and collect it. Repeat the extraction process with the residue at least two more times.[1]
-
Combine the collected supernatants and concentrate them using a rotary evaporator to a final volume of 5 mL.[1]
-
The extracted sample is now ready for HPLC analysis for the identification and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a method for the analytical separation and quantification of this compound.
Instrumentation:
-
HPLC system equipped with a photodiode array (PDA) detector.
-
C30 reversed-phase column.
Procedure:
-
The identification of this compound is achieved by comparing its retention time and DAD absorption spectra with that of a known standard.
-
Quantification is performed using a 5-point calibration curve generated from external standards of this compound.
-
The limits of detection (LOD) and quantification (LOQ) are determined based on the signal-to-noise ratio of the baseline.[1]
In Vitro Antioxidant Activity Assays
While specific quantitative antioxidant data for pure this compound is limited in publicly available literature, the following are standard protocols used to assess the antioxidant capacity of carotenoids.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Procedure:
-
Prepare a stock solution of the this compound extract in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the extract.
-
In a 96-well plate, mix the extract dilutions with a methanolic solution of DPPH.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a decrease in its characteristic blue-green color.
Procedure:
-
Generate the ABTS•+ radical cation by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
-
Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Mix the this compound extract with the ABTS•+ solution.
-
After a set incubation period, measure the absorbance.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vitro Anti-inflammatory Assay
The following is a general protocol to assess the potential anti-inflammatory effects of this compound.
Cell Line: RAW 264.7 murine macrophage cell line.
Procedure:
-
Culture RAW 264.7 cells in an appropriate medium.
-
Pre-treat the cells with various concentrations of this compound for a specific duration.
-
Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).
-
After incubation, measure the production of inflammatory mediators such as nitric oxide (NO) in the cell culture supernatant using the Griess reagent.
-
The IC50 value for the inhibition of NO production can then be calculated.
In Vitro Anticancer Activity (Cytotoxicity Assay)
This protocol outlines a method to evaluate the cytotoxic effects of this compound on cancer cell lines.
Cell Lines: A panel of human cancer cell lines (e.g., breast, colon, lung cancer).
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured, and the percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, representing the concentration of this compound that inhibits 50% of cell growth, is determined.
Potential Signaling Pathways
While direct research on the signaling pathways modulated by this compound is scarce, studies on structurally similar and well-researched carotenoids like fucoxanthin (B1674175) and astaxanthin (B1665798) provide valuable insights into potential mechanisms of action. It is plausible that this compound may exert its biological effects through similar pathways.
Antioxidant and Anti-inflammatory Signaling
Carotenoids are known to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. It is hypothesized that this compound, like other carotenoids, may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Anticancer Signaling Pathways
The anticancer effects of many carotenoids are attributed to their ability to modulate signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are critical in this regard. It is plausible that this compound could induce apoptosis in cancer cells by modulating these pathways.
Caption: Potential modulation of PI3K/Akt and MAPK pathways by this compound in cancer cells.
Summary and Future Directions
This compound presents an interesting subject for further scientific investigation. While its basic chemical properties are established, a significant opportunity exists to explore its biological activities in detail. The protocols outlined in this guide provide a framework for researchers to systematically investigate its antioxidant, anti-inflammatory, and anticancer potential. Future research should focus on obtaining specific quantitative data for this compound's bioactivities and elucidating the precise molecular mechanisms and signaling pathways through which it exerts its effects. Such studies will be crucial in unlocking the full therapeutic and nutraceutical potential of this natural pigment.
References
An In-depth Technical Guide to the Spectral Properties of Rubixanthin for Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Rubixanthin, a natural xanthophyll pigment. The information contained herein is intended to assist in the identification, characterization, and quantification of this carotenoid for research and drug development purposes.
Introduction to this compound
This compound is a carotenoid pigment with the chemical formula C40H56O.[1][2] It is classified as a xanthophyll due to the presence of a hydroxyl group in its structure.[3] Found in various plants, including rose hips (Rosa rubiginosa) and other flowers, this compound contributes to their red-orange coloration.[3] As a member of the carotenoid family, this compound possesses antioxidant properties and has been investigated for its potential biological activities.
Spectral Properties of this compound
The identification of this compound relies heavily on its characteristic absorption of light in the visible spectrum. This section details the known and estimated spectral properties of this compound in various solvents.
UV-Vis Absorption Spectra
The color of carotenoids arises from the absorption of light by their conjugated polyene chain. The specific wavelengths of maximum absorption (λmax) are influenced by the length of this chain and the surrounding solvent environment.
Table 1: Known UV-Vis Absorption Maxima (λmax) of this compound in Chloroform (B151607)
| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
| Chloroform | 509 | 474 | 439 |
Note: Data for chloroform is experimentally determined.
Due to a lack of comprehensive experimental data for this compound in other common laboratory solvents, the following table provides estimated absorption maxima based on its structural similarity to γ-carotene.[3] The λmax values of carotenoids are known to shift depending on the polarity and refractive index of the solvent.[4] Generally, a shift to longer wavelengths (bathochromic shift) is observed with increasing solvent refractive index.
Table 2: Estimated UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents
| Solvent | Estimated λmax 1 (nm) | Estimated λmax 2 (nm) | Estimated λmax 3 (nm) |
| Hexane (B92381) | ~490 | ~460 | ~435 |
| Ethanol | ~494 | ~463 | ~437 |
| Acetone (B3395972) | ~497 | ~466 | ~440 |
Disclaimer: The values in Table 2 are estimations based on the spectral behavior of the structurally similar γ-carotene and the general principles of solvatochromism in carotenoids. Experimental verification is highly recommended.
Molar Absorptivity (Extinction Coefficient)
Table 3: Estimated Molar Absorptivity of this compound
| Solvent | Wavelength (nm) | Estimated Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Hexane | ~460 | ~150,000 |
Disclaimer: This value is an approximation based on the molar absorptivity of other C40 carotenoids with similar conjugated systems. For accurate quantification, it is advisable to determine the molar absorptivity experimentally.
Fluorescence Spectroscopy
While some carotenoids exhibit weak fluorescence from their S2 excited state, there is currently no available experimental data on the fluorescence emission spectrum of this compound.[4][5] Generally, the fluorescence quantum yields of carotenoids are very low, making fluorescence spectroscopy a less common method for their routine identification and quantification.
Experimental Protocols for Identification
This section provides detailed methodologies for the extraction, purification, and spectroscopic analysis of this compound from plant sources.
Extraction and Purification of this compound
The following is a general protocol for the extraction and purification of carotenoids from plant material, which can be adapted and optimized for this compound.
Protocol 1: Extraction and Chromatographic Purification
-
Sample Preparation:
-
Harvest fresh plant material known to contain this compound (e.g., rose hips).
-
Wash the material thoroughly with deionized water and blot dry.
-
Freeze-dry or oven-dry the material at a low temperature (e.g., 40°C) to remove water.
-
Grind the dried material into a fine powder using a blender or mortar and pestle.
-
-
Solvent Extraction:
-
Suspend the powdered plant material in a suitable organic solvent mixture. A common choice is a mixture of hexane and acetone (e.g., 1:1 v/v) to extract both nonpolar and moderately polar carotenoids.[6][7]
-
Use a ratio of approximately 10 mL of solvent per gram of dried material.
-
Stir or sonicate the mixture for 15-30 minutes at room temperature, protected from light.
-
Filter the mixture through a Büchner funnel with filter paper to separate the extract from the solid residue.
-
Repeat the extraction process with fresh solvent two to three times to ensure complete extraction.
-
Combine the filtrates.
-
-
Saponification (Optional - for removal of chlorophylls (B1240455) and lipids):
-
To the combined extract, add an equal volume of 10% (w/v) methanolic potassium hydroxide.
-
Stir the mixture in the dark at room temperature for 2-4 hours.
-
Transfer the mixture to a separatory funnel and add an equal volume of diethyl ether or hexane.
-
Add deionized water to facilitate phase separation.
-
Collect the upper organic phase containing the carotenoids.
-
Wash the organic phase several times with deionized water until the washings are neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Column Chromatography (Initial Purification):
-
Concentrate the dried extract under reduced pressure using a rotary evaporator.
-
Prepare a chromatography column packed with silica (B1680970) gel 60 or magnesium oxide.[8]
-
Dissolve the concentrated extract in a minimal amount of a nonpolar solvent (e.g., hexane).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding acetone or diethyl ether.
-
Collect the colored fractions. This compound, being a xanthophyll, will elute at a higher polarity than carotenes like β-carotene.
-
Monitor the separation by thin-layer chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Combine and concentrate the fractions containing this compound.
-
Dissolve the concentrate in a suitable solvent for HPLC injection (e.g., a mixture of mobile phase components).
-
Use a reversed-phase C18 or a normal-phase silica column.[9][10]
-
For a C18 column, a mobile phase gradient of acetonitrile, methanol, and dichloromethane (B109758) or a similar system can be employed.
-
Set the detector to monitor the absorbance in the 450-500 nm range.
-
Inject the sample and collect the peak corresponding to this compound based on its retention time and spectral characteristics.
-
Confirm the purity of the isolated fraction by re-injecting it into the HPLC system.
-
UV-Vis Spectroscopic Analysis
Protocol 2: Recording the Absorption Spectrum
-
Sample Preparation:
-
Dissolve the purified this compound in a spectroscopic grade solvent (e.g., hexane, ethanol, or chloroform).
-
Ensure the concentration is appropriate to yield an absorbance reading in the linear range of the spectrophotometer (typically 0.2 - 0.8).
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes (typically 1 cm path length).
-
-
Measurement:
-
Fill the reference cuvette with the pure solvent.
-
Fill the sample cuvette with the this compound solution.
-
Record the absorption spectrum over a wavelength range of 350 nm to 600 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Potential Involvement of this compound in Cellular Signaling
While direct evidence for the involvement of this compound in specific signaling pathways is limited, other carotenoids have been shown to modulate cellular processes, particularly in response to oxidative stress. It is plausible that this compound, as an antioxidant, could influence similar pathways. The diagram below illustrates a hypothetical signaling cascade based on the known actions of other carotenoids on the Nrf2 and MAPK pathways.[11][12]
This diagram proposes that this compound may exert its antioxidant effects by:
-
Inhibiting Keap1: This would lead to the stabilization and nuclear translocation of Nrf2.
-
Activating the Antioxidant Response Element (ARE): In the nucleus, Nrf2 binds to the ARE, leading to the transcription of antioxidant and detoxification enzymes.
-
Modulating MAPK Signaling: Carotenoids have been shown to influence MAP kinase pathways, which are involved in cellular responses to stress and inflammation. This compound might modulate this pathway, thereby affecting the expression of pro-inflammatory genes.
It is crucial to emphasize that this is a hypothetical model based on the known activities of other carotenoids, and experimental validation is required to confirm the role of this compound in these specific pathways.
Experimental Workflow for this compound Identification
The following diagram outlines a logical workflow for the comprehensive identification and characterization of this compound from a biological sample.
This workflow begins with the extraction of pigments from the plant material, followed by successive purification steps using column chromatography and HPLC. The purified compound is then subjected to spectroscopic analysis (UV-Vis, Mass Spectrometry, and NMR) for definitive identification.
Conclusion
The identification of this compound is primarily achieved through its characteristic UV-Vis absorption spectrum. While definitive spectral data in various solvents and its molar absorptivity require further experimental determination, estimations based on structurally similar carotenoids provide a useful starting point for its characterization and quantification. The provided experimental protocols offer a robust framework for the extraction, purification, and analysis of this pigment. Further research into the specific involvement of this compound in cellular signaling pathways, such as the Nrf2 and MAPK cascades, will be crucial in elucidating its potential therapeutic applications.
References
- 1. Raman Spectroscopy of Carotenoid Compounds for Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carotenoids as natural functional pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pjsir.org [pjsir.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. corpuspublishers.com [corpuspublishers.com]
- 9. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. mdpi.com [mdpi.com]
The Discovery and Isolation of Rubixanthin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive historical account and detailed experimental methodologies for the discovery and isolation of Rubixanthin. First identified in 1934 by Richard Kuhn and Christoph Grundmann, this xanthophyll carotenoid was isolated from the hips of Rosa rubiginosa. This document outlines the original protocol, contextualizes it with modern techniques, and presents key quantitative data for reference. It is intended to serve as a practical resource for researchers interested in the historical context and practical aspects of carotenoid chemistry.
Introduction
This compound, a monohydroxy derivative of γ-carotene, is a naturally occurring xanthophyll pigment responsible for the reddish-orange hue of various plants, notably rose hips (Rosa species) and the flowers of Tagetes patula.[1] Its discovery was a significant contribution to the field of carotenoid chemistry, expanding the understanding of this class of compounds. The initial isolation and characterization were carried out by Richard Kuhn and Christoph Grundmann in 1934, who named the compound after its source, Rosa rubiginosa.[1] This guide delves into the seminal work of Kuhn and Grundmann and situates it within the broader context of phytochemical analysis.
The Pioneering Discovery and Isolation by Kuhn and Grundmann (1934)
The first successful isolation of this compound was a landmark achievement that relied on the then-emerging technique of chromatographic analysis. The original research was published in Berichte der deutschen chemischen Gesellschaft.
Source Material and Initial Extraction
The primary source material for the isolation of this compound was the ripe hips of Rosa rubiginosa. These were distinguished from the more common rose hips of Rosa canina by their softer, highly pubescent fruit skin.
The initial step involved the extraction of pigments from the dried and ground rose hips. While the 1934 paper does not specify the exact solvent mixture for the initial large-scale extraction, a common method for carotenoid extraction from plant material at the time, and still in use, involves a mixture of organic solvents to efficiently extract both polar and non-polar compounds. A representative solvent system for such an extraction is a mixture of chloroform, ethanol, and petroleum ether.
Chromatographic Separation
A pivotal step in the isolation of this compound was the use of column chromatography, a technique that was being pioneered for the separation of plant pigments. Kuhn and Grundmann utilized aluminum oxide (alumina) as the adsorbent.[2] This allowed for the separation of this compound from other co-extracted carotenoids such as lycopene (B16060) and various carotenes.[1]
This compound, being a xanthophyll with a hydroxyl group, exhibited greater polarity compared to the carotenes. This property caused it to be more strongly adsorbed onto the alumina (B75360) column. Consequently, it was retained on the column while the less polar carotenes and lycopene could be eluted first.
Elution and Crystallization
Following the separation of other pigments, this compound was eluted from the alumina column. The specific solvent used for elution in the original work was a mixture of benzene (B151609) and petroleum ether.
The eluted solution containing this compound was then concentrated, leading to the crystallization of the pigment. The final purification was achieved by recrystallization. Kuhn and Grundmann reported obtaining deep red needles with a metallic luster from a mixture of benzene and methanol (B129727), and orange crystals from a mixture of benzene and petroleum ether.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the isolation of this compound based on the original work of Kuhn and Grundmann, supplemented with modern laboratory practices for clarity and safety.
Original Isolation Protocol (Kuhn and Grundmann, 1934)
I. Extraction of Pigments:
-
Preparation of Plant Material: Collect ripe hips of Rosa rubiginosa. Dry the hips at room temperature in a well-ventilated, dark area to prevent degradation of carotenoids. Once dried, grind the hips into a fine powder.
-
Solvent Extraction: Macerate the powdered rose hips in a suitable organic solvent mixture (e.g., a 3:2:1 v/v/v mixture of chloroform:ethanol:petroleum ether) for several hours in the dark. This process should be repeated until the plant material is devoid of color.
-
Concentration: Filter the combined extracts to remove solid plant material. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude pigment extract.
II. Chromatographic Separation:
-
Column Preparation: Prepare a chromatography column by packing it with aluminum oxide (alumina) as the stationary phase. The alumina should be activated by heating prior to use to ensure consistent adsorptive properties.
-
Loading the Sample: Dissolve the crude pigment extract in a minimal amount of a non-polar solvent, such as petroleum ether or a mixture of petroleum ether and a small amount of benzene. Carefully load this solution onto the top of the alumina column.
-
Elution of Carotenes and Lycopene: Begin elution with a non-polar solvent, such as petroleum ether. This will cause the less polar pigments, primarily lycopene and carotenes, to move down the column and be collected as the first fraction.
-
Elution of this compound: After the carotenes and lycopene have been eluted, switch to a more polar solvent system. Kuhn and Grundmann used a mixture of benzene and petroleum ether. This increase in polarity will displace the more strongly adsorbed this compound from the alumina, allowing it to be eluted and collected as a separate, reddish-orange fraction.
III. Crystallization and Purification:
-
Concentration: Take the collected this compound fraction and evaporate the solvent under reduced pressure.
-
Crystallization: Dissolve the concentrated this compound residue in a minimal amount of hot benzene. For crystallization, add methanol to the benzene solution to induce the formation of deep red, needle-like crystals. Alternatively, adding petroleum ether to the benzene solution will yield orange crystals.
-
Isolation of Crystals: Collect the crystals by filtration and wash them with a cold, non-polar solvent (e.g., cold petroleum ether) to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₅₆O | [1] |
| Molecular Weight | 552.87 g/mol | [1] |
| Melting Point | 160 °C | [1][2] |
| Absorption Maxima (in Chloroform) | 509 nm, 474 nm, 439 nm | [1] |
| Absorption Maxima (in Carbon Disulfide) | 523 nm, 486 nm, 453 nm | |
| Optical Activity | Optically inactive | [2] |
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from rose hips.
Caption: Workflow for the isolation of this compound.
Conclusion
The discovery and isolation of this compound by Kuhn and Grundmann represent a significant milestone in natural product chemistry. Their work, employing the principles of chromatography, laid the foundation for the separation and characterization of numerous other carotenoids. While modern techniques such as High-Performance Liquid Chromatography (HPLC) now offer more rapid and sensitive methods for carotenoid analysis, the fundamental principles of differential adsorption and polarity-based separation established in this early work remain central to the field. This guide provides both the historical context and the practical details of this important scientific achievement, serving as a valuable resource for researchers in phytochemistry and drug development.
References
A Technical Guide to the Potential Health Benefits of Rubixanthin Consumption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubixanthin, a natural xanthophyll carotenoid, is a pigment found in a variety of plant species, most notably in rose hips (Rosa spp.).[1][2] As a member of the carotenoid family, it possesses inherent antioxidant properties attributed to its conjugated double-bond structure, which enables the scavenging of free radicals.[3] While research specifically focused on this compound is limited, its structural similarity to other well-studied xanthophylls, such as astaxanthin (B1665798) and lutein, suggests a potential for a range of health benefits. This whitepaper provides a comprehensive technical overview of the current, albeit limited, scientific understanding of this compound, including its dietary sources, antioxidant capacity, and extrapolated potential mechanisms of action based on related compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development by summarizing existing data, outlining relevant experimental protocols, and postulating signaling pathways that may be modulated by this compound consumption.
Introduction to this compound
This compound (3R-β,ψ-Caroten-3-ol) is a red-orange xanthophyll pigment.[2] Like other carotenoids, it is a tetraterpenoid compound synthesized by plants and some microorganisms.[4] Its primary dietary source for humans is the fruit of various rose species, commonly known as rose hips.[1][5] While not as extensively studied as other carotenoids like β-carotene or lutein, its chemical structure suggests potential biological activities that warrant further investigation.
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant species, cultivar, and ripening stage. The most consistent quantitative data for this compound is found in studies of rose hips.
| Plant Source | Species/Cultivar | This compound Content (mg/100g DW) | Other Major Carotenoids Present | Reference |
| Rose Hip | Rosa canina | Present (quantification variable) | Lycopene, β-carotene, Lutein, Zeaxanthin | [1][5] |
| Rose Hip | Rosa rubiginosa | Present (quantification variable) | Lycopene, β-carotene, Lutein, Zeaxanthin | [5] |
| Rose Hip | Rosa rugosa | Contains (5′Z)-rubixanthin (gazaniaxanthin) | (all-E)-violaxanthin, (all-E)-β-cryptoxanthin | [6] |
Potential Health Benefits and Mechanisms of Action
Direct evidence for the health benefits of this compound from human clinical trials is currently unavailable. However, based on its antioxidant properties and the known effects of structurally similar xanthophylls, several potential health benefits can be postulated.
Antioxidant and Potential Pro-oxidant Effects
Like all carotenoids, this compound's conjugated polyene chain is responsible for its ability to quench singlet oxygen and scavenge peroxyl radicals, thus mitigating oxidative stress.[3][7] Oxidative stress is implicated in the pathophysiology of numerous chronic diseases, including cancer and cardiovascular disease.[8][9]
It is also important to consider that under certain conditions, such as high oxygen tension or high concentrations, carotenoids can exhibit pro-oxidant activity.[8][10] This dual role could be significant in the context of cancer therapy, where inducing oxidative stress in tumor cells can trigger apoptosis.[8]
Potential Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases. Other xanthophylls, such as astaxanthin, have been shown to exert anti-inflammatory effects by modulating signaling pathways like NF-κB and MAPK.[11][12][13] Given its structural similarities, this compound may possess similar anti-inflammatory properties.
Potential Anti-Cancer Mechanisms
Several carotenoids have been investigated for their anti-cancer properties.[14][15] The proposed mechanisms, which could potentially be shared by this compound, include:
-
Induction of Apoptosis: By promoting oxidative stress within cancer cells.[8]
-
Cell Cycle Arrest: Modulating the expression of proteins that regulate cell cycle progression.[14]
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.[16]
Postulated Signaling Pathways
While no studies have definitively identified the signaling pathways modulated by this compound, we can extrapolate from research on other xanthophylls like astaxanthin.[17][18][19] These pathways are critical in regulating cellular processes such as inflammation, proliferation, and survival.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Compounds and Antioxidant Activity in the Fruit of Rosehip (Rosa canina L. and Rosa rubiginosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Carotenoids and Chlorophylls as Antioxidants [mdpi.com]
- 8. Pro-oxidant Actions of Carotenoids in Triggering Apoptosis of Cancer Cells: A Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correcting balance: Anti-inflammation ingredients poised to ease chronic diseases [nutritioninsight.com]
- 13. Anti-Oxidant and Anti-Inflammatory Effects of Astaxanthin on Gastrointestinal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multiple Mechanisms of Anti-Cancer Effects Exerted by Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Rubixanthin: A Potential Precursor in Xanthophyll Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rubixanthin, a monohydroxylated carotenoid, is traditionally recognized as a terminal product in specific biosynthetic branches. However, emerging perspectives on the substrate promiscuity of carotenoid-modifying enzymes suggest a potential role for this compound as an intermediate precursor in the synthesis of other xanthophylls. This technical guide explores the theoretical framework for this compound's involvement in downstream carotenoid conversions, details experimental protocols to investigate these hypotheses, and presents hypothetical quantitative data to illustrate potential outcomes. The information provided herein is intended to serve as a foundational resource for researchers in carotenoid biochemistry, natural product synthesis, and drug development, aiming to stimulate further investigation into the metabolic fate of this compound.
Introduction
Carotenoids are a diverse class of isoprenoid pigments synthesized by plants, algae, and some microorganisms. They play crucial roles in photosynthesis, photoprotection, and as precursors to signaling molecules. Within the carotenoid family, xanthophylls are oxygenated derivatives that exhibit a wide range of biological activities, including antioxidant and anti-inflammatory properties, making them attractive targets for pharmaceutical and nutraceutical development.
This compound, (3R)-β,ψ-caroten-3-ol, is a xanthophyll characterized by a single hydroxyl group on its β-ring. It is derived from the hydroxylation of γ-carotene. While often considered an end-product, the known flexibility of carotenoid biosynthetic enzymes, particularly β-carotene hydroxylases (BCH), raises the possibility that this compound may serve as a substrate for further enzymatic modifications, leading to the formation of other valuable carotenoids. This guide delineates the potential pathways of this compound conversion and provides the necessary technical framework for their experimental validation.
Proposed Biosynthetic Pathways from this compound
The central hypothesis is that this compound can be a substrate for a second hydroxylation reaction, catalyzed by a β-carotene hydroxylase (BCH), to yield dihydroxylated carotenoids. Furthermore, subsequent enzymatic modifications could lead to a broader range of xanthophylls.
Conversion to Zeaxanthin (B1683548)
The most direct proposed conversion is the hydroxylation of the ψ-end of this compound to form zeaxanthin. This reaction would be analogous to the hydroxylation of β-carotene.
Formation of Gazaniaxanthin
Gazaniaxanthin is a retro-carotenoid structurally related to this compound. While the precise biosynthetic pathway is not fully elucidated, it is plausible that this compound could be a precursor.
Quantitative Data Summary
The following tables present hypothetical data from in vitro enzyme assays to illustrate potential conversion efficiencies. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical Kinetic Parameters of a Promiscuous β-Carotene Hydroxylase (BCH)
| Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Relative Efficiency (Vmax/Km) |
| β-Carotene | 15 | 150 | 10.0 |
| This compound | 45 | 75 | 1.7 |
| γ-Carotene | 25 | 120 | 4.8 |
Table 2: Hypothetical Product Yield from an In Vitro this compound Conversion Assay
| Enzyme Source | Incubation Time (min) | Substrate Consumed (nmol) | Zeaxanthin Produced (nmol) | Conversion Rate (%) |
| Recombinant BCH | 30 | 5.8 | 1.2 | 20.7 |
| Recombinant BCH | 60 | 9.5 | 2.1 | 22.1 |
| Recombinant BCH | 120 | 15.2 | 3.5 | 23.0 |
| Control (no enzyme) | 120 | <0.1 | <0.1 | <1.0 |
Experimental Protocols
Detailed methodologies are crucial for investigating the proposed pathways. The following protocols are adapted from established methods for carotenoid analysis and enzyme assays.
Heterologous Expression of β-Carotene Hydroxylase (BCH)
To obtain active enzyme for in vitro assays, the gene encoding a BCH with known or suspected promiscuous activity can be expressed in a heterologous host such as E. coli.
Methodology:
-
Gene Amplification: Amplify the full-length coding sequence of the selected BCH gene from cDNA using PCR with primers containing appropriate restriction sites.
-
Vector Ligation: Digest both the PCR product and the expression vector (e.g., pET-28a) with the corresponding restriction enzymes and ligate them using T4 DNA ligase.
-
Transformation and Plasmid Purification: Transform the ligation mixture into a competent cloning strain of E. coli (e.g., DH5α). Select positive colonies and purify the plasmid DNA.
-
Expression: Transform the purified plasmid into a competent expression strain (e.g., BL21(DE3)). Grow the cells in a suitable medium (e.g., LB broth) to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for a further 4-16 hours at a reduced temperature (e.g., 18-25 °C).
-
Purification: Harvest the cells by centrifugation, resuspend them in lysis buffer, and lyse them by sonication. Clarify the lysate by centrifugation and purify the His-tagged BCH protein using Ni-NTA affinity chromatography.
-
Verification: Confirm the purity and size of the recombinant protein by SDS-PAGE.
In Vitro Carotenoid Hydroxylation Assay
This assay is designed to determine the ability of the purified BCH to convert this compound into other carotenoids.
Methodology:
-
Substrate Preparation: Prepare a stock solution of this compound (and other carotenoid substrates for comparison, such as β-carotene) in a suitable organic solvent (e.g., acetone (B3395972) or a mixture of chloroform (B151607) and methanol) and emulsify it in the reaction buffer containing a detergent (e.g., Tween 80).
-
Reaction Mixture: Set up the reaction mixture in a final volume of 500 µL containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
2 mM Ferrous sulfate
-
10 mM Ascorbate (as a reducing agent)
-
2 mM NADPH
-
5-50 µM this compound (or other carotenoid substrate)
-
1-5 µg of purified BCH enzyme
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30 °C) for various time points (e.g., 0, 15, 30, 60, 120 minutes) in the dark to prevent photodegradation.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of cold acetone. Extract the carotenoids by adding two volumes of a mixture of hexane (B92381) and diethyl ether (1:1, v/v). Vortex vigorously and centrifuge to separate the phases. Collect the upper organic phase.
-
Sample Preparation for Analysis: Dry the extracted carotenoids under a stream of nitrogen and redissolve them in a suitable solvent for HPLC analysis (e.g., MTBE/methanol).
HPLC-DAD-MS Analysis of Reaction Products
High-Performance Liquid Chromatography with a Diode Array Detector and coupled to a Mass Spectrometer is the gold standard for separating, identifying, and quantifying carotenoids.
Methodology:
-
Chromatographic System:
-
Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water. For example:
-
Solvent A: Methanol/Water (95:5, v/v) with 0.1% ammonium (B1175870) acetate.
-
Solvent B: MTBE.
-
-
Gradient Program: A linear gradient from 5% to 50% B over 30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
-
Detection:
-
DAD: Monitor the absorbance spectrum from 250 to 600 nm. Identify peaks based on their characteristic spectra (e.g., this compound ~462 nm, zeaxanthin ~450 nm).
-
MS (APCI or ESI): Operate in positive ion mode to detect the molecular ions of the expected products (e.g., [M+H]+ for zeaxanthin at m/z 569.4).
-
-
Quantification: Generate calibration curves for this compound and zeaxanthin using authentic standards of known concentrations. Calculate the amount of substrate consumed and product formed by integrating the peak areas in the chromatograms.
Signaling Pathways and Broader Implications
While this compound itself is not a direct signaling molecule, its potential conversion to zeaxanthin has significant implications. Zeaxanthin is a key component of the xanthophyll cycle, which is crucial for photoprotection in plants.
Furthermore, the oxidative cleavage of zeaxanthin can lead to the formation of apocarotenoids, including the plant hormone abscisic acid (ABA), which is involved in stress responses and developmental processes. Therefore, if this compound is a precursor to zeaxanthin, it could indirectly influence these critical signaling pathways. For drug development professionals, understanding the biosynthetic origins of bioactive xanthophylls can open new avenues for metabolic engineering and the production of high-value compounds.
Conclusion
The role of this compound in carotenoid biosynthesis may be more complex than previously appreciated. The enzymatic machinery of xanthophyll synthesis, characterized by a degree of substrate promiscuity, provides a biochemical basis for proposing this compound as a precursor to other carotenoids. This guide has outlined the theoretical pathways, provided hypothetical quantitative data for context, and detailed the experimental protocols necessary to test these hypotheses. The exploration of this compound's metabolic potential could uncover novel biosynthetic routes and provide new targets for the metabolic engineering of high-value carotenoids for pharmaceutical and nutraceutical applications. Further research in this area is warranted to fully elucidate the metabolic network of xanthophyll biosynthesis.
Physicochemical Properties of Rubixanthin: An In-depth Technical Guide
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Rubixanthin, a natural xanthophyll pigment, holds significant interest in various scientific and industrial fields due to its distinct red-orange coloration and potential biological activities. This technical guide provides a detailed exploration of the physicochemical properties of this compound, offering valuable data and methodologies for professionals in research, and drug development.
Chemical and Physical Properties
This compound, also known as Natural Yellow 27, is a carotenoid characterized by a hydroxyl group, classifying it as a xanthophyll.[1][2][3][4] Its structure is derived from gamma-carotene.[1][3] This pigment is notably found in high concentrations in rose hips (Rosa species) and the petals of various flowers.[3][5][6]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-Hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | [1] |
| Molecular Formula | C₄₀H₅₆O | [1][3][5][7][8] |
| Molecular Weight | 552.9 g/mol | [1][2][3][5][7][8][9] |
| Appearance | Red-orange crystals | [2][3] |
| Melting Point | 160 °C (320 °F; 433 K) | [1][2][3][5][8] |
| Solubility | Soluble in benzene (B151609) and chloroform (B151607); slightly soluble in petroleum ether and alcohol.[5] Carotenoids, in general, are poorly soluble in water.[10] | [5][10] |
| logP (Predicted) | 8.92 - 13.51 | [3][4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Source(s) |
| UV-Vis Absorption Maximum (in Chloroform) | 509 nm, 474 nm, 439 nm | [5] |
| Mass Spectrometry (FAB-EBEB) | Precursor Ion: [M]⁺• at m/z 552.43 | [1] |
Experimental Protocols
Detailed experimental protocols for the extraction, purification, and analysis of this compound are crucial for its further study and application. The following sections outline generalized yet detailed methodologies adapted from established procedures for carotenoids, which can be specifically applied to this compound.
This protocol is based on general methods for carotenoid extraction from plant materials.[11][12][13]
Objective: To extract this compound and other carotenoids from dried rose hip fruits.
Materials:
-
Dried and powdered rose hip fruits
-
Hexane (B92381) (or Petroleum Ether)
-
Mortar and pestle or blender
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 10-20 g of finely ground, dried rose hip powder.
-
Solvent Extraction:
-
Macerate the powder with 100 mL of acetone in a blender or with a mortar and pestle for 5-10 minutes. Acetone is effective for extracting polar xanthophylls from moist plant material.[14]
-
Filter the mixture through a Buchner funnel to separate the extract from the solid residue.
-
Repeat the extraction process with the residue 2-3 more times with fresh acetone until the residue becomes colorless.
-
Combine all the acetone extracts.
-
-
Liquid-Liquid Partitioning:
-
Transfer the acetone extract to a separatory funnel.
-
Add an equal volume of hexane and a 10% NaCl aqueous solution.
-
Shake the funnel gently to partition the carotenoids into the upper hexane layer. The acetone will preferentially move to the aqueous layer.
-
Discard the lower aqueous layer.
-
Wash the hexane layer with distilled water 2-3 times to remove any residual acetone.
-
-
Concentration:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Concentrate the extract to a smaller volume using a rotary evaporator at a temperature below 40°C to prevent degradation of the carotenoids.
-
-
Storage: Store the concentrated extract under a nitrogen atmosphere at -20°C in the dark to prevent oxidation and isomerization.[15]
This protocol describes the separation of this compound from other co-extracted pigments using column chromatography.[16][17][18]
Objective: To purify this compound from the crude extract.
Materials:
-
Concentrated carotenoid extract
-
Silica (B1680970) gel (60-120 mesh) or Alumina
-
Glass chromatography column
-
Hexane
-
Acetone
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to settle, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel to protect the stationary phase.
-
Equilibrate the column by running hexane through it until the packing is stable.
-
-
Sample Loading:
-
Concentrate the crude extract to a minimal volume and load it onto the top of the column.
-
-
Elution:
-
Begin elution with pure hexane. This will elute non-polar carotenes first.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of acetone to the hexane (e.g., 2%, 5%, 10%, 20% acetone in hexane).
-
This compound, being a xanthophyll, is more polar than carotenes and will elute at a higher acetone concentration.
-
Collect the different colored fractions in separate tubes. The this compound fraction will be red-orange.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fraction containing pure this compound.
-
Pool the pure fractions and evaporate the solvent.
-
This protocol outlines a method for the analytical separation and quantification of this compound.[19][20][21]
Objective: To identify and quantify this compound in a sample.
Materials:
-
Purified this compound sample or extract
-
HPLC system with a photodiode array (PDA) detector
-
C18 or C30 reversed-phase column
-
Acetonitrile
-
Methanol
-
Dichloromethane (or other suitable organic solvent)
-
This compound standard (if available for quantification)
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., acetone or the initial mobile phase composition). Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions (Example):
-
Column: C18 or C30 reversed-phase column (C30 columns are often preferred for carotenoid isomer separation).
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile, methanol, and dichloromethane.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Monitor at the absorption maximum of this compound (~474 nm). A PDA detector allows for the acquisition of the full UV-Vis spectrum for peak identification.
-
-
Identification and Quantification:
-
Identify the this compound peak by comparing its retention time and UV-Vis spectrum with that of a known standard.
-
Quantify this compound by creating a calibration curve with a pure standard or by using the extinction coefficient if a standard is unavailable.
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for the structural elucidation of purified this compound.[1][6][10][15][22][23]
-
¹H and ¹³C NMR: Provides detailed information about the chemical structure, including the position of methyl groups, the configuration of double bonds, and the environment of the hydroxyl group. Samples are typically dissolved in deuterated chloroform (CDCl₃).[15]
-
Mass Spectrometry (e.g., ESI-MS, APCI-MS): Determines the molecular weight and fragmentation pattern, confirming the molecular formula and providing structural clues.[6][10][23]
The antioxidant capacity of this compound can be evaluated using various in vitro assays.[24][25][26][27][28]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the this compound solution.
-
Add the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance at 734 nm.
-
Add different concentrations of the this compound solution to the ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm. A decrease in absorbance indicates radical scavenging.
Potential Signaling Pathways
While specific signaling pathways for this compound are not extensively detailed in the literature, its structural similarity to other well-studied carotenoids like astaxanthin (B1665798) and fucoxanthin (B1674175) suggests potential involvement in similar cellular mechanisms.[7][29][30][31][32][33][34][35][36][37][38][39][40]
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses.[4][7][38][39][40] Carotenoids are known to activate this pathway.
Carotenoids can induce apoptosis in cancer cells, often through the intrinsic pathway involving mitochondria.[31][32][33][36][37]
Carotenoids can exert anti-inflammatory effects by inhibiting key pro-inflammatory pathways such as NF-κB.[3][9][29][35]
This technical guide provides a foundational understanding of the physicochemical properties of this compound and standardized methodologies for its study. Further research is warranted to elucidate the specific biological activities and signaling pathways modulated by this promising natural pigment.
References
- 1. This compound | C40H56O | CID 5281252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.indiana.edu [chem.indiana.edu]
- 6. researchgate.net [researchgate.net]
- 7. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective and Anti-inflammatory Effects of Rubiscolin-6 Analogs with Proline Surrogates in Position 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-electrospray mass spectrometry of beta-carotene and xanthophylls. Validation of the analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. notulaebotanicae.ro [notulaebotanicae.ro]
- 13. mdpi.com [mdpi.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. prumlab.yale.edu [prumlab.yale.edu]
- 16. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 17. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 18. columbia.edu [columbia.edu]
- 19. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 21. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
- 27. benchchem.com [benchchem.com]
- 28. youtube.com [youtube.com]
- 29. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. Fucoxanthin induces apoptosis and reverses epithelial-mesenchymal transition via inhibiting Wnt/β-catenin pathway in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Astaxanthin targets IL-6 and alleviates the LPS-induced adverse inflammatory response of macrophages - Food & Function (RSC Publishing) [pubs.rsc.org]
- 36. phcog.com [phcog.com]
- 37. Fucoxanthin induces apoptosis and reverses epithelial-mesenchymal transition via inhibiting Wnt/β-catenin pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
- 40. Evidence for a Functional Link Between the Nrf2 Signalling Pathway and Cytoprotective Effect of S-Petasin in Human Retinal Pigment Epithelium Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Rubixanthin: A Technical Guide to its Role as a Xanthophyll in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubixanthin, a natural xanthophyll pigment, is gaining attention within the scientific community for its potential biological activities, including its notable antioxidant properties. As a member of the carotenoid family, its unique chemical structure underpins its functional roles in various biological systems. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, natural sources, and biosynthetic origins. It further delves into its known biological functions, with a focus on its antioxidant capacity and potential therapeutic applications. This document aims to serve as a core resource for researchers and professionals in drug development by providing detailed experimental methodologies, quantitative data, and visualizations of relevant biochemical pathways to facilitate further investigation and application of this promising xanthophyll.
Introduction to this compound
This compound, also known as Natural Yellow 27, is a monocyclic xanthophyll pigment characterized by its red-orange hue.[1] Chemically, it is a hydroxylated derivative of γ-carotene.[2] Its primary natural sources are the hips of various rose species (Rosa spp.), where it is one of the major carotenoids contributing to their vibrant color.[3][4] Although formerly used as a food colorant (E161d), this approval has been withdrawn in the European Union.[1][2]
From a research and drug development perspective, this compound is of interest due to its antioxidant potential, which is attributed to its long chain of conjugated double bonds capable of quenching free radicals.[5] Understanding its biosynthesis, biological activities, and the signaling pathways it may modulate is crucial for harnessing its therapeutic potential.
Chemical and Physical Properties
A comprehensive understanding of this compound's physicochemical properties is fundamental for its extraction, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C40H56O | [2] |
| Molecular Weight | 552.87 g/mol | [2] |
| IUPAC Name | (1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-Hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | [2] |
| Appearance | Red-orange crystals | [1] |
| Melting Point | 160 °C | [1] |
| Solubility | Soluble in benzene (B151609) and chloroform; slightly soluble in petroleum ether and alcohol. |
Biosynthesis of this compound
This compound is synthesized within the broader carotenoid biosynthetic pathway in plants, specifically within the plastids.[6] The pathway begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form phytoene (B131915), a reaction catalyzed by phytoene synthase (PSY).[6] A series of desaturation and isomerization reactions convert phytoene to the red-colored lycopene (B16060).
The formation of this compound is a critical branching point from the central pathway. It is derived from γ-carotene, which itself is formed from the cyclization of one end of the lycopene molecule by lycopene ε-cyclase.[7][8] The subsequent hydroxylation of γ-carotene at the 3-position of its β-ring is catalyzed by a β-carotene hydroxylase (BCH), yielding this compound.[9] The substrate specificity of these hydroxylases can sometimes be overlapping, allowing them to act on different carotene precursors.[9][10]
Natural Sources and Quantitative Data
This compound is predominantly found in the fruits of various Rosa species, commonly known as rose hips. The concentration of this compound can vary significantly depending on the species, cultivar, and ripening stage of the fruit.
| Plant Source (Species) | Cultivar/Variety | This compound Content (mg/100g dry weight) | Reference(s) |
| Rosa rubiginosa | Not specified | ~70.37 | [11] |
| Rosa eglanteria | Not specified | Not specified (major carotenoid) | [11] |
| Rosa rugosa | Not specified | Present (as (5′Z)-rubixanthin) | [12] |
| Rosehip Oleoresin (from SFE) | Not specified | Not specified (present) | [13] |
Biological Activities and Potential Therapeutic Role
The primary biological activity attributed to this compound is its antioxidant capacity, stemming from its ability to scavenge free radicals. This property is the foundation for its potential therapeutic applications in conditions associated with oxidative stress.
Antioxidant Activity
Xanthophylls like this compound are effective antioxidants.[14] Their conjugated double bond system allows for the delocalization of electrons, which in turn enables them to quench singlet oxygen and scavenge peroxyl radicals. The antioxidant activity of carotenoids can be influenced by the number of conjugated double bonds and the presence of oxygen-containing functional groups.
While specific IC50 values for this compound in various antioxidant assays are not widely reported in the literature, its structural similarity to other potent antioxidant xanthophylls suggests a significant free radical scavenging capability.
Potential Anti-inflammatory and Anti-cancer Roles
While direct studies on this compound are limited, the broader class of xanthophylls has been investigated for anti-inflammatory and anti-cancer properties.
Anti-inflammatory Effects: Some xanthophylls have been shown to modulate inflammatory signaling pathways. For instance, astaxanthin (B1665798), another xanthophyll, can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[15][16][17] Xanthophylls may exert their anti-inflammatory effects by interacting with key signaling molecules like IκB kinase (IKK), thereby preventing the activation of NF-κB.[18]
Anti-cancer Effects: Several carotenoids have been shown to induce apoptosis in cancer cells, potentially through pro-oxidant mechanisms under the high-reactive oxygen species (ROS) conditions often found in tumor microenvironments.[19] Xanthophylls have also been observed to inhibit the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK) and p38, which are components of the mitogen-activated protein kinase (MAPK) signaling pathway involved in cell proliferation and apoptosis.[3]
Signaling Pathways Potentially Modulated by this compound
Based on studies of structurally related xanthophylls, this compound may potentially influence key cellular signaling pathways implicated in inflammation and cancer.
Experimental Protocols
Extraction of this compound from Rose Hips
This protocol outlines a general procedure for the solvent extraction of this compound from dried rose hip powder.
Materials:
-
Dried and powdered rose hips
-
Petroleum ether (or hexane)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
-
Extraction: Macerate the dried rose hip powder with acetone at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature in the dark.
-
Filtration: Filter the mixture through a Buchner funnel to separate the extract from the solid residue.
-
Partitioning: Transfer the acetone extract to a separatory funnel. Add an equal volume of petroleum ether and a 10% aqueous sodium chloride solution to facilitate phase separation.
-
Collection of Organic Phase: Gently shake the funnel and allow the layers to separate. Collect the upper petroleum ether layer containing the carotenoids.
-
Washing: Wash the petroleum ether phase several times with distilled water to remove residual acetone and water-soluble impurities.
-
Drying: Dry the petroleum ether extract over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Store the resulting oleoresin containing this compound at -20°C under a nitrogen atmosphere to prevent oxidation.
Quantification of this compound by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard method for the quantification of carotenoids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, and diode-array detector.
-
Column: A C30 reverse-phase column is recommended for optimal separation of carotenoid isomers.
-
Mobile Phase: A gradient of methanol (B129727), methyl-tert-butyl ether, and water is commonly used.
-
Detection: The DAD should be set to scan a range of wavelengths (e.g., 250-600 nm), with quantification typically performed at the maximum absorption wavelength of this compound (around 464 nm).
-
Standard: A certified reference standard of this compound is required for calibration and quantification.
Procedure:
-
Sample Preparation: Dissolve the extracted oleoresin in the initial mobile phase solvent and filter through a 0.22 µm syringe filter before injection.
-
Injection: Inject a known volume (e.g., 20 µL) of the sample onto the column.
-
Chromatography: Run the HPLC method with the established gradient program.
-
Identification: Identify the this compound peak in the chromatogram by comparing its retention time and UV-Vis spectrum with that of the pure standard.
-
Quantification: Create a calibration curve using serial dilutions of the this compound standard. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.
DPPH Radical Scavenging Assay
This assay is a common and relatively simple method to assess the antioxidant activity of compounds.[19][20][21][22]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
This compound extract or pure compound
-
Positive control (e.g., ascorbic acid or Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare a series of dilutions of the this compound sample and the positive control in methanol.
-
Reaction: In a microplate well or cuvette, mix a volume of the sample (or control) with a volume of the DPPH solution (e.g., 100 µL of sample and 100 µL of DPPH). A blank containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
Future Directions and Drug Development Potential
The available data, while limited, suggests that this compound warrants further investigation as a potential chemopreventive or therapeutic agent.[23][24][25] Its antioxidant properties are a strong foundation for exploring its efficacy in diseases with an oxidative stress component.
Future research should focus on:
-
In-depth Biological Screening: Conducting comprehensive in vitro and in vivo studies to elucidate the specific anti-inflammatory, anti-cancer, and other biological activities of purified this compound.
-
Mechanism of Action: Investigating the direct effects of this compound on key signaling pathways such as NF-κB and MAPK to understand its molecular mechanisms.
-
Bioavailability and Metabolism: Studying the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a systemic therapeutic agent.
-
Preclinical Studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.
The development of this compound as a drug would require a systematic approach, starting with robust preclinical data to support its progression into clinical trials. Its natural origin and presence in the human diet may offer a favorable safety profile, which is an advantage in the drug development process.
Conclusion
This compound is a xanthophyll with significant potential, primarily due to its inherent antioxidant activity. While its primary role in nature is as a pigment, its biological functions are of increasing interest to the scientific community. This technical guide has summarized the current knowledge on this compound, from its chemical nature and biosynthesis to its potential applications in health and disease. The provided data tables, pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers and drug development professionals, encouraging and facilitating further exploration of this promising natural compound. The gaps in the current literature, particularly regarding its direct effects on cellular signaling and its quantitative biological activities, represent exciting opportunities for future research.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | C40H56O | CID 5281252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Xanthophylls and alpha-tocopherol decrease UVB-induced lipid peroxidation and stress signaling in human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds and Antioxidant Activity in the Fruit of Rosehip (Rosa canina L. and Rosa rubiginosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. γ-Carotene - Wikipedia [en.wikipedia.org]
- 8. GAMMA-CAROTENE - Ataman Kimya [atamanchemicals.com]
- 9. Characterization and functional validation of β-carotene hydroxylase AcBCH genes in Actinidia chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carotene Hydroxylase Activity Determines the Levels of Both α-Carotene and Total Carotenoids in Orange Carrots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. CO2 supercritical extraction and microencapsulation of oleoresins from rosehip fruits for getting powders with multiple applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of NF-κB signaling pathway by astaxanthin supplementation for prevention of heat stress-induced inflammatory changes and apoptosis in Karan Fries heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. Cancer Chemoprevention by Caroteno - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cancer Chemoprevention: A Strategic Approach Using Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Novel Phytocolorant, Neoxanthin, as a Potent Chemopreventive: Current Progress and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Rubixanthin Extraction from Plant Material
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed methodologies for the extraction, purification, and quantification of rubixanthin from plant materials. This compound, a natural xanthophyll pigment with a characteristic red-orange color, is a valuable bioactive compound with potential applications in the pharmaceutical, nutraceutical, and food industries. The following protocols cover conventional and modern green extraction techniques, post-extraction purification, and analytical quantification, supported by quantitative data and procedural diagrams.
Introduction to this compound
This compound (E161d) is an oxygenated carotenoid, specifically a xanthophyll, derived from the hydrocarbon backbone of γ-carotene.[1] As a polar carotenoid, it is more soluble in alcohols and other polar organic solvents compared to its non-polar carotene counterparts.[2] this compound is noted for its red-orange hue and is found in various plant tissues, most notably in the hips of Rosa species (e.g., Rosa canina, Rosa rubiginosa) and the fruits of Pitanga (Eugenia uniflora L.).[3][4][5] Carotenoids, including this compound, are sensitive to light, heat, oxygen, and acidic conditions; therefore, extraction procedures must be designed to minimize degradation.[6]
General Sample Preparation
Proper sample preparation is critical for efficient extraction. The primary goal is to increase the surface area of the plant material and disrupt cell walls to allow the solvent to access the target carotenoids.
Protocol 2.1: Preparation of Plant Material
-
Harvesting and Selection: Collect fresh, mature fruits (e.g., rose hips, pitanga) at their peak ripeness, as carotenoid content can vary with maturity.[7]
-
Cleaning and Separation: Wash the plant material thoroughly with deionized water to remove surface contaminants. For fruits like rose hips, separate the flesh from seeds and other unwanted parts, as the flesh typically contains the highest concentration of pigments.
-
Drying (Lyophilization): For materials with high water content, freeze-drying (lyophilization) is the preferred method to preserve the integrity of thermolabile compounds like this compound.[5] Freeze-dry the plant material until a constant weight is achieved (typically 24-48 hours).
-
Grinding: Mill the dried plant material into a fine, homogenous powder (particle size < 1 mm).[8] This significantly increases the surface area for solvent penetration.
-
Storage: Store the resulting powder in an airtight, opaque container under a nitrogen or argon atmosphere at -20°C or below to prevent oxidative and light-induced degradation prior to extraction.[9]
Extraction Methodologies
Protocol: Conventional Solvent Extraction (CSE)
This method is widely used due to its simplicity. The choice of solvent is critical; for polar xanthophylls like this compound, polar solvents are most effective.
Materials & Equipment:
-
Prepared plant powder
-
Solvents: Ethanol (B145695) (96%), Acetone, or a mixture of Hexane/Acetone (1:1 v/v)[10]
-
Antioxidant: Butylated hydroxytoluene (BHT)
-
Acid Neutralizer: Calcium carbonate (CaCO₃) or Magnesium oxide (MgO)[5]
-
Erlenmeyer flasks, magnetic stirrer, sonicator
-
Centrifuge and/or vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 5 g of the dried plant powder and place it into a 250 mL Erlenmeyer flask wrapped in aluminum foil to protect from light.
-
Add a small amount of CaCO₃ or MgO (~0.5 g) to neutralize plant acids that can degrade carotenoids.[5]
-
Prepare 100 mL of the chosen extraction solvent (e.g., 96% Ethanol). Add BHT to the solvent to a final concentration of 0.1% (w/v) to prevent oxidation.
-
Add the solvent to the flask containing the plant powder.
-
Seal the flask and agitate the slurry using a magnetic stirrer for 12-24 hours at room temperature. Alternatively, for faster extraction, use an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[8]
-
Separate the extract from the solid residue by centrifuging at 4000 rpm for 10 minutes, followed by decanting the supernatant. For a more complete separation, perform vacuum filtration.
-
Repeat the extraction process on the solid residue two more times with fresh solvent to ensure exhaustive extraction.
-
Pool the collected supernatants.
-
Concentrate the extract to dryness under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C.
-
Re-dissolve the obtained oleoresin in a known, minimal volume of a suitable solvent for purification and analysis. Store the extract at -20°C under nitrogen.
Protocol: Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide (SC-CO₂) is a green, highly selective alternative to conventional solvent extraction. It is particularly effective for carotenoids and leaves no toxic residual solvent. This protocol is based on the successful extraction of this compound from Eugenia uniflora L.[3][5]
Materials & Equipment:
-
Prepared plant powder (freeze-dried)
-
Supercritical Fluid Extractor system
-
Food-grade CO₂
-
Co-solvent (optional, for enhanced polarity): Ethanol
Procedure:
-
Load approximately 50-100 g of the freeze-dried plant powder into the extractor vessel of the SFE system.
-
Set the system parameters to the optimal conditions for this compound extraction:
-
Temperature: 60°C
-
Pressure: 250 bar (25 MPa)
-
CO₂ Flow Rate: 2-4 mL/min
-
-
(Optional) If a co-solvent is used to increase the polarity of the supercritical fluid, introduce ethanol at a concentration of 5-15% (w/w).[1]
-
Begin the extraction process by pumping SC-CO₂ through the vessel. The extraction time will depend on the vessel size and flow rate, typically ranging from 90 to 180 minutes.
-
The carotenoids dissolve in the SC-CO₂ and are carried to a separator vessel, where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the extract (oleoresin) to precipitate.
-
Collect the oleoresin from the separator.
-
Store the resulting extract under the same protective conditions as described for CSE.
Other Advanced Extraction Methods
-
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create acoustic cavitation in the solvent, disrupting cell walls and enhancing mass transfer. It significantly reduces extraction time and solvent consumption compared to maceration.[11][12]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, causing localized heating and pressure gradients that rupture cell structures. This method is extremely rapid, often completing extraction in minutes.[8][11]
-
Enzyme-Assisted Extraction (EAE): This method involves pre-treating the plant material with specific enzymes (e.g., cellulases, pectinases) to hydrolyze the cell wall components. This enzymatic degradation allows for much easier solvent penetration and can dramatically increase the yield of intracellular compounds.
Post-Extraction Purification
Crude plant extracts contain a mixture of compounds, including chlorophylls, lipids, and esterified xanthophylls. Saponification is a crucial step to purify the extract by hydrolyzing esters and removing interfering fats and oils.
Protocol 4.1: Saponification of Xanthophyll Esters
-
Dissolve the crude oleoresin in a minimal amount of a suitable alcohol, such as isopropanol (B130326) or methanol.[1]
-
Prepare a 10-45% (w/v) solution of potassium hydroxide (B78521) (KOH) in the same alcohol (methanolic KOH or isopropanolic KOH).
-
Add the alkaline solution to the extract mixture. A typical ratio is 1:1 (oleoresin to 45% KOH solution, w/w).[1]
-
Heat the mixture to 65-70°C under constant agitation in a light-protected vessel for 60-90 minutes to complete the hydrolysis of esters.[1]
-
After saponification, cool the mixture. Add deionized water (2-3 times the volume of the reaction mixture) to precipitate the free xanthophylls, which are insoluble in the aqueous-alcoholic phase.
-
Collect the precipitated this compound crystals by filtration.
-
Wash the crystals thoroughly with warm deionized water until the pH of the filtrate is neutral.
-
Dry the purified this compound crystals under vacuum at a low temperature (<40°C).
Quantification of this compound
5.1. Spectrophotometric Analysis
This method is suitable for rapid estimation of total carotenoid content. For a more accurate quantification of this compound, a preliminary chromatographic separation is recommended to avoid interference from other pigments.
-
Accurately weigh a portion of the dried extract and dissolve it in a known volume of a suitable solvent (e.g., ethanol, hexane).
-
Perform a spectral scan from 400 nm to 550 nm using a UV-Vis spectrophotometer to determine the exact wavelength of maximum absorbance (λmax). This compound's absorption spectrum is similar to that of γ-carotene, with a primary peak expected around 462 nm .[1][2]
-
Measure the absorbance of the solution at the determined λmax. Ensure the absorbance reading is within the linear range of the instrument (typically 0.2-0.8). Dilute the sample if necessary.
-
The concentration of this compound can be estimated using the Beer-Lambert law (A = εbc), but a specific extinction coefficient (ε) for this compound in the chosen solvent is required. In its absence, results are often reported as total carotenoids.
5.2. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the accurate separation, identification, and quantification of individual carotenoids in a mixture.
-
Sample Preparation: Dilute the purified extract in the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: C30 reverse-phase column (ideal for carotenoid isomer separation).
-
Mobile Phase: A gradient system of solvents such as Methanol, Methyl-tert-butyl ether (MTBE), and water.
-
Detector: Photodiode Array (PDA) detector, scanning from 250-600 nm, with quantification at the λmax of this compound (~462 nm).
-
-
Quantification: Identify the this compound peak by comparing its retention time and spectral data with a certified this compound standard. Quantify the concentration by creating a calibration curve with the standard.[7]
Quantitative Data Summary
The efficiency of this compound extraction varies significantly with the plant source and method used.
| Extraction Method | Plant Source | Key Parameters | This compound Content / Yield | Reference |
| Supercritical Fluid Extraction (SFE) | Eugenia uniflora L. (Pitanga) Pulp | 60°C, 250 bar, SC-CO₂ | 74% recovery from pulp; extract contained ~1751 µg/g this compound | [3][5] |
| Solvent Extraction | Rosa species | Not Specified | 703.7 ppm (70.37 mg/100g) in dried fruit | [3] |
| Solvent Extraction (n-hexane) | Rosa canina | Maceration | Identified via HPLC; relative concentration lower than β-carotene | [7] |
Diagrams and Workflows
General Experimental Workflow
Caption: General workflow for this compound extraction from plant material.
Supercritical Fluid Extraction (SFE) Process
Caption: Diagram of the Supercritical Fluid Extraction (SFE) process.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Compounds and Antioxidant Activity in the Fruit of Rosehip (Rosa canina L. and Rosa rubiginosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. cir-safety.org [cir-safety.org]
- 7. Supercritical Extraction of Carotenoids from Rosa canina L. Hips and their Formulation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing Bioactive Compound Extraction from Rose Hips Using Pulsed Electric Field (PEF) Treatment: Impacts on Polyphenols, Carotenoids, Volatiles, and Fermentation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of carotenoids and vitamin E in R. rugosa and R. canina: Comparative analysis [agris.fao.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Rubixanthin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Rubixanthin, a natural xanthophyll pigment. This compound, found in sources such as rose hips, is a carotenoid of interest for its potential health benefits.[1] The described method utilizes a reversed-phase C18 or C30 column with a UV-Vis detector, providing a reliable and reproducible protocol for researchers in various fields, including natural product chemistry, food science, and drug development. This document provides comprehensive experimental protocols, data presentation guidelines, and a visual representation of the analytical workflow.
Introduction
This compound (E161d) is a natural xanthophyll pigment characterized by its red-orange color.[2] It is a monocyclic carotenoid derived from gamma-carotene (B162403) and is found in various plants, notably in rose hips.[1][2] The analysis of this compound is crucial for the standardization of extracts, quality control of food products, and for pharmacokinetic and pharmacodynamic studies in drug development. HPLC is the method of choice for the separation and quantification of carotenoids due to its high resolution and sensitivity.[3] This application note presents a detailed protocol for this compound analysis by HPLC, including sample preparation, chromatographic conditions, and data analysis.
Experimental Protocols
Sample Preparation
The sample preparation procedure is critical for accurate and reproducible results. For matrices rich in lipids and carotenoid esters, such as rose hips, a saponification step is recommended to hydrolyze these interfering compounds.[1][4]
Materials:
-
Sample containing this compound (e.g., rose hip extract)
-
10% Potassium hydroxide (B78521) (KOH) in methanol
-
Light petroleum (containing 0.1% Butylated hydroxytoluene - BHT)
-
10% Sodium chloride (NaCl) solution
-
Deionized water
-
Mobile phase solvent for redissolving the extract
-
0.45 µm syringe filter
Protocol:
-
Weigh an appropriate amount of the sample and dilute it in a suitable solvent.
-
Add an equal volume of 10% methanolic KOH to the sample solution.
-
Stir the mixture under a nitrogen atmosphere in the dark for 1 hour at room temperature to facilitate saponification.
-
Transfer the mixture to a separatory funnel and add 20 mL of light petroleum (containing 0.1% BHT) and 20 mL of 10% NaCl solution.
-
Shake the funnel carefully to extract the carotenoids into the light petroleum phase.
-
Allow the phases to separate and collect the lower aqueous phase into a separate funnel for re-extraction.
-
Repeat the extraction of the aqueous phase two more times with 20 mL of light petroleum.
-
Combine all the light petroleum fractions and wash with deionized water until the washings are neutral to pH paper.
-
Evaporate the solvent from the combined light petroleum phase using a rotary evaporator at a temperature not exceeding 35°C.
-
Redissolve the dried residue in a known volume of the initial mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System and Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. Both C18 and C30 columns can be used for the separation of carotenoids; C30 columns may offer better resolution for isomers.[5][6]
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 or C30 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of organic solvents is typically used. For example: - Solvent A: Acetone - Solvent B: Water[7] |
| Gradient Elution | 0-5 min, 75% A; 5-10 min, 75-95% A; 10-17 min, 95% A; 17-22 min, 95-100% A; 22-27 min, 100-75% A[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C[7] |
| Injection Volume | 10 µL[7] |
| Detection Wavelength | 450 nm[7] |
Standard Preparation and Calibration
Materials:
-
This compound analytical standard
-
HPLC grade solvents (as used in the mobile phase)
Protocol:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetone).
-
From the stock solution, prepare a series of working standard solutions of different concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard.
-
The linearity of the calibration curve should be evaluated, and a correlation coefficient (r²) close to 0.999 is desirable.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
Table 2: Quantitative Analysis of this compound in a Sample
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 5.21 | 150234 | 5.0 |
| Standard 2 | 5.22 | 301456 | 10.0 |
| Standard 3 | 5.21 | 603123 | 20.0 |
| Sample X | 5.23 | 452789 | 15.1 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the this compound analysis protocol.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the analysis of this compound in various samples. Adherence to the detailed protocols for sample preparation and chromatographic conditions is essential for obtaining accurate and reproducible results. This method is suitable for quality control, stability testing, and research and development purposes in the pharmaceutical, nutraceutical, and food industries.
References
- 1. Determination of free and esterified carotenoid composition in rose hip fruit by HPLC-DAD-APCI(+)-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 4. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Simultaneous Determination of Carotenoids and Chlorophylls by the HPLC-UV-VIS Method in Soybean Seeds | MDPI [mdpi.com]
- 6. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Rubixanthin in Food Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubixanthin is a natural xanthophyll pigment characterized by its red-orange color.[1] It is found in various plants, with particularly high concentrations in rose hips (Rosa spp.).[1][2] As a member of the carotenoid family, this compound possesses antioxidant properties and is investigated for its potential health benefits. Its chemical formula is C40H56O, with a molar mass of 552.85 g/mol .[1][2] The quantitative analysis of this compound in food is crucial for nutritional labeling, quality control of food products, and for research into the bioavailability and bioactivity of this specific carotenoid.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the most accurate and widely used method for the separation and quantification of individual carotenoids like this compound from complex food matrices.[3][4] Spectrophotometric methods offer a simpler and more rapid approach for the estimation of total carotenoid content, although they are less specific than chromatographic techniques.[3][5]
Principle of Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For carotenoids, a C30 reversed-phase column is often preferred as it provides excellent resolution of these structurally similar compounds. The separated compounds are then detected by a UV-Vis or Diode Array Detector (DAD) at their specific maximum absorbance wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
UV-Vis Spectrophotometry
This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The total carotenoid concentration in a sample extract can be estimated by measuring the absorbance at the wavelength of maximum absorption (λmax) for carotenoids (typically around 450 nm) and using the molar extinction coefficient of a representative carotenoid or an average value.
Apparatus and Reagents
3.1 Apparatus
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C30 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm).
-
Homogenizer or blender.
-
Centrifuge.
-
Rotary evaporator.
-
Nitrogen gas cylinder for solvent evaporation.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Amber glass vials to protect from light.
3.2 Reagents
-
This compound analytical standard (purity >95%).
-
HPLC grade solvents: Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Acetonitrile (ACN), Water.
-
Reagent grade solvents for extraction: Acetone, Ethanol, Hexane (B92381), Dichloromethane.
-
Butylated hydroxytoluene (BHT) as an antioxidant.
-
Potassium hydroxide (B78521) (KOH) for saponification.
-
Anhydrous sodium sulfate.
-
Purified water (e.g., Milli-Q).
Experimental Protocols
Sample Preparation and Extraction
Carotenoids are susceptible to degradation by light, heat, and oxygen. Therefore, all procedures should be carried out in dim light and at low temperatures where possible. The use of amber glassware is recommended.
Protocol for Extraction from Rose Hip Fruit:
-
Homogenization: Weigh approximately 2-5 g of fresh or frozen rose hip sample into a homogenizer or blender. Add a suitable extraction solvent mixture, such as acetone/ethanol (1:1, v/v), containing 0.1% BHT to prevent oxidation. Homogenize until a uniform consistency is achieved.
-
Extraction: Transfer the homogenate to a flask and continue extracting with the solvent mixture on a shaker for 30 minutes in the dark.
-
Filtration and Re-extraction: Filter the mixture through a Buchner funnel. Re-extract the solid residue with the extraction solvent until the residue is colorless.
-
Partitioning: Combine all the filtrates and transfer to a separatory funnel. Add an equal volume of hexane and a 10% aqueous sodium chloride solution to facilitate phase separation. Shake gently and allow the layers to separate.
-
Collection of Organic Phase: Collect the upper hexane layer containing the carotenoids. Wash the hexane layer with purified water to remove any residual polar solvents.
-
Drying and Evaporation: Dry the hexane extract over anhydrous sodium sulfate. Evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., MTBE/MeOH 1:1, v/v) for HPLC analysis or in the solvent to be used for spectrophotometric analysis.
Saponification (Optional)
Saponification is performed to hydrolyze carotenoid esters, which can simplify the chromatogram. However, it may also lead to the loss of some carotenoids.
-
After obtaining the initial extract, add an equal volume of 10% methanolic KOH.
-
Flush the container with nitrogen, seal, and leave it in the dark at room temperature for 12-16 hours (overnight).
-
After saponification, add an equal volume of water and re-extract the carotenoids into hexane as described in the partitioning step above.
HPLC Analysis Protocol
-
Mobile Phase: A gradient of Methanol (A) and Methyl-tert-butyl ether (B) is commonly used.
-
Example Gradient: Start with 95% A and 5% B, linearly increase to 50% B over 30 minutes, then return to initial conditions and equilibrate for 10 minutes.
-
-
Column: C30 reversed-phase column (250 x 4.6 mm, 5 µm), maintained at 25°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: DAD detection at 464 nm (the approximate λmax for this compound). Monitor the full spectrum from 250-600 nm to aid in peak identification.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Inject each standard and construct a calibration curve by plotting peak area against concentration.
UV-Vis Spectrophotometry Protocol
-
Wavelength Scan: Perform a wavelength scan of the reconstituted sample extract from 350 nm to 600 nm to determine the wavelength of maximum absorbance (λmax). For a mixed carotenoid extract, this is typically around 450 nm.
-
Absorbance Measurement: Measure the absorbance of the sample extract at the determined λmax using a 1 cm path length cuvette. The solvent used for reconstitution should be used as the blank.
-
Quantification: Calculate the concentration of total carotenoids using the Beer-Lambert law:
-
Concentration (mg/L) = (A × V × 10) / (A¹%₁cm × m)
-
Where:
-
A = Absorbance at λmax
-
V = Volume of the extract (mL)
-
m = mass of the initial sample (g)
-
-
Data Presentation
The quantitative data for this compound in various food samples is summarized in the table below.
| Food Sample | This compound Content (µg/g dry weight) | Analytical Method | Reference |
| Rose hip (Rosa canina) | Varies significantly by genotype and ripeness | HPLC | [6] |
| Rose hip (Rosa rubiginosa) | Varies significantly by genotype and ripeness | HPLC | [6] |
| Pitanga (Eugenia uniflora L.) | Present as a major carotenoid | HPLC-MS | [3] |
Note: The concentration of carotenoids can vary widely depending on the cultivar, growing conditions, maturity, and processing methods.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and quantification of this compound.
Disclaimer: These protocols are intended as a general guide. Optimization of the methods may be required for specific food matrices and laboratory conditions.
References
Protocol for Rubixanthin Quantification using UV-Vis Spectrophotometry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rubixanthin is a natural xanthophyll pigment, a type of carotenoid, with a characteristic red-orange hue. It is predominantly found in plants like rose hips.[1][2] As a bioactive compound, accurate quantification of this compound is essential for research in food science, pharmacology, and drug development. This document provides a detailed protocol for the quantification of this compound using UV-Vis spectrophotometry, a widely accessible and rapid analytical technique. The method is based on the principle that this compound absorbs light in the visible spectrum, and the amount of light absorbed is directly proportional to its concentration, as described by the Beer-Lambert law.
This protocol outlines two approaches: a more accurate method using a standard calibration curve and an estimation method for scenarios where a pure this compound standard is unavailable.
Principle of the Method
UV-Vis spectrophotometry measures the absorbance of a solution at a specific wavelength. Carotenoids, including this compound, exhibit characteristic absorption spectra in the 400-500 nm range due to their system of conjugated double bonds.[3] The wavelength of maximum absorbance (λmax) is a key parameter for quantitative analysis. By measuring the absorbance of a this compound solution at its λmax and applying the Beer-Lambert law (A = εbc), the concentration of the analyte can be determined. Here, A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Solvent | Notes |
| Chemical Formula | C40H56O | - | [1] |
| Molar Mass | 552.85 g/mol | - | [1] |
| Absorption Maxima (λmax) | 434, 460, 490 nm | Light Petroleum | The peak at 460 nm is typically the most prominent. |
| Specific Absorption Coefficient (A 1% 1cm) | ~2500 | Petroleum Ether | This is a general value for total carotenoids at 450 nm and can be used for estimation. |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard: (If available) of known purity.
-
Solvent: Acetone (B3395972), spectrophotometric grade. As a xanthophyll, this compound is soluble in polar organic solvents like acetone and ethanol.[3]
-
Samples containing this compound: e.g., extracts from rose hips.
-
Mortar and pestle
-
Volumetric flasks
-
Pipettes
-
Cuvettes: Quartz or glass (1 cm path length).
-
UV-Vis Spectrophotometer
Preparation of Standard Solutions (Method 1: Standard Curve)
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of pure this compound standard and dissolve it in a specific volume of acetone in a volumetric flask. Protect the solution from light and store it at a low temperature.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards with concentrations ranging from approximately 1 to 10 µg/mL.
Sample Preparation
-
Extraction: For solid samples like rose hips, grind a known weight of the sample to a fine powder using a mortar and pestle.
-
Extract the pigment by adding a known volume of acetone and sonicating or vortexing until the solvent is colored.
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant (the acetone extract). Repeat the extraction process with the pellet to ensure complete extraction of this compound.
-
Combine the supernatants and record the final volume.
-
Dilution: Dilute the extract with acetone as necessary to bring the absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 1.0).
Spectrophotometric Measurement
-
Wavelength Scan: To determine the λmax for this compound in acetone, perform a wavelength scan from 350 to 600 nm using one of the standard solutions.
-
Blank Measurement: Use acetone as a blank to zero the spectrophotometer at the determined λmax.
-
Standard and Sample Measurement: Measure the absorbance of each standard solution and the prepared sample solutions at the λmax.
Data Analysis and Calculations
-
Construct the Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions.
-
Linear Regression: Perform a linear regression analysis on the data points. The resulting equation will be in the form of y = mx + c, where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R² value should be close to 1 for a good linear fit.
-
Calculate Sample Concentration: Use the equation of the line to calculate the concentration of this compound in the measured sample solution from its absorbance.
-
Concentration (µg/mL) = (Absorbance - c) / m
-
-
Account for Dilution: Multiply the calculated concentration by the dilution factor to get the concentration in the original extract.
-
Concentration in original extract (µg/mL) = Concentration from curve × Dilution factor
-
-
Express as per sample weight:
-
This compound content (µg/g) = (Concentration in original extract × Total volume of extract) / Weight of sample
-
In the absence of a pure this compound standard, an estimation of the concentration can be made using the general specific absorption coefficient for carotenoids.
-
Measure Absorbance: Measure the absorbance of the diluted sample extract at 450 nm.
-
Calculate Concentration: Use the following formula:
-
Concentration ( g/100 mL) = Absorbance / A(1%, 1cm)
-
Given A(1%, 1cm) for total carotenoids in petroleum ether is approximately 2500, this can be used as an estimate.
-
-
Convert to µg/mL:
-
Concentration (µg/mL) = (Concentration in g/100 mL) × 10,000
-
-
Account for Dilution and Sample Weight: Follow steps 4 and 5 from Method 1 to determine the this compound content in the original sample.
Note: This method provides an estimation and is less accurate than the standard curve method because the specific absorption coefficient for this compound may differ from the general value for total carotenoids.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Logical Relationship for Quantification
Caption: Logic for the two quantification methods.
References
Application of Rubixanthin as a Standard in Chromatography: A Detailed Guide for Researchers
Introduction
Rubixanthin, a natural xanthophyll pigment with a distinctive red-orange hue, is increasingly recognized for its potential applications in the food, cosmetic, and pharmaceutical industries. As a member of the carotenoid family, its quantification in various matrices is crucial for quality control, formulation development, and scientific research.[1] This application note provides detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), enabling accurate and precise quantification of this and other related carotenoids.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an analytical standard.
| Property | Value | Reference |
| Chemical Formula | C40H56O | [2] |
| Molar Mass | 552.87 g/mol | [2] |
| Appearance | Red-orange crystals | [2] |
| Melting Point | 160 °C (320 °F; 433 K) | [2] |
| Solubility | Soluble in benzene (B151609) and chloroform (B151607); slightly soluble in petroleum ether and alcohol. | [3] |
| CAS Number | 3763-55-1 | [2] |
Data Presentation: Performance Characteristics of this compound as a Chromatographic Standard
The following tables summarize the expected performance characteristics of a validated chromatographic method using a this compound standard. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: HPLC/UPLC-DAD Method Validation Parameters for this compound Standard
| Parameter | Typical Value |
| Retention Time (tR) | 8 - 12 min |
| **Linearity (R²) ** | ≥ 0.998 |
| Limit of Detection (LOD) | 0.02 - 0.06 µg/mL |
| Limit of Quantification (LOQ) | 0.07 - 0.2 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: LC-MS/MS Method Validation Parameters for this compound Standard
| Parameter | Typical Value |
| Precursor Ion (m/z) | [M+H]⁺: 553.4 |
| Product Ions (m/z) | Fragmentation pattern will vary based on collision energy |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Protocols
1. Sourcing a this compound Standard
A high-purity (≥95%) certified reference material for this compound is recommended for accurate quantification. CaroteNature is a potential supplier of such standards, which are typically shipped in sealed ampoules under nitrogen to ensure stability.[1] It is crucial to obtain the certificate of analysis for the specific lot being used.
2. Preparation of Standard Solutions
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 1 mg of the this compound standard into a 10 mL amber volumetric flask.
-
Dissolve the standard in a small amount of chloroform or benzene.
-
Bring the flask to volume with a suitable solvent such as a mixture of methanol (B129727) and methyl tert-butyl ether (MTBE).
-
Store the stock solution at -20°C in the dark. Carotenoid solutions are sensitive to light and oxidation.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected concentration of the analyte in the samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
These solutions should be prepared fresh daily and kept in amber vials.
-
3. Sample Preparation (General Protocol for Plant Material)
-
Homogenize a known weight of the sample material.
-
Extract the carotenoids using a suitable solvent system, such as acetone, ethanol, or a mixture of hexane (B92381) and acetone. The extraction should be performed under subdued light.
-
For samples containing chlorophyll, a saponification step with methanolic potassium hydroxide (B78521) may be necessary to remove interfering lipids and chlorophylls.
-
Partition the carotenoids into a water-immiscible solvent like diethyl ether or MTBE.
-
Wash the organic phase with water to remove residual alkali.
-
Dry the extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the final extract through a 0.22 µm PTFE syringe filter before injection.
4. Chromatographic Conditions
-
HPLC/UPLC-DAD System:
-
Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers. A C18 column can also be used.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Methanol/Water/Ammonium Acetate
-
Solvent B: Methyl tert-butyl ether (MTBE)
-
-
Flow Rate: 0.8 - 1.2 mL/min for HPLC; 0.4 - 0.6 mL/min for UPLC.
-
Column Temperature: 25 - 30 °C.
-
Injection Volume: 10 - 20 µL.
-
DAD Detection: Monitor at the maximum absorption wavelength of this compound (approximately 463 nm in methanol/MTBE) and collect spectra from 250-600 nm to aid in peak identification.
-
-
LC-MS/MS System:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Precursor Ion: m/z 553.4 [M+H]⁺.
-
Product Ions: To be determined by infusing a standard solution and optimizing collision energy.
-
-
The chromatographic conditions can be similar to the HPLC/UPLC-DAD method.
-
Workflow and Data Analysis
Caption: Experimental workflow for quantification using an external this compound standard.
Calibration Curve Generation and Quantification
-
Inject the series of working standard solutions into the chromatograph.
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Inject the prepared sample extracts.
-
Using the peak area of the analyte in the sample chromatogram and the calibration curve, calculate the concentration of the analyte in the sample.
Conclusion
The protocols outlined in this application note provide a robust framework for the use of this compound as a standard in chromatographic analysis. By following these detailed methodologies, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of this compound and related carotenoids in a variety of sample matrices. The provided performance data serves as a benchmark for method validation, ensuring the reliability of analytical results.
References
Application Notes and Protocols for Rubixanthin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubixanthin is a natural xanthophyll, a type of carotenoid pigment that imparts a red-orange color to various plants, notably rose hips.[1][2][3] Like other carotenoids, its chemical structure, characterized by a long chain of conjugated double bonds, is responsible for its potent antioxidant properties.[1][4] This is achieved through the effective scavenging of free radicals, which protects cellular components from oxidative damage.[1] These attributes have sparked interest in its potential applications in health and nutrition research. This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments to investigate its biological activities.
Product Information
| Property | Value | Reference |
| Chemical Formula | C40H56O | [1] |
| Molecular Weight | 552.87 g/mol | [1] |
| Appearance | Red-orange crystals | [2] |
| Solubility | Soluble in organic solvents (e.g., hexane, acetone, ethanol). Insoluble in water. | [5][6] |
| Storage | Store at -20°C to -80°C in the dark to prevent degradation. | [5] |
Preparation of this compound for Cell Culture
Due to its lipophilic nature, this compound requires careful preparation for use in aqueous cell culture media.
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, light-blocking microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions and subdued light, weigh out a small amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of this compound on various cellular processes. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental setup.
Assessment of Antioxidant Activity
Protocol 2: In Vitro Antioxidant Capacity Assays
Several methods can be employed to determine the antioxidant activity of this compound. Commonly used assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Trolox equivalent antioxidant capacity (TEAC) assay using ABTS radical cation, and the ferric reducing antioxidant power (FRAP) assay.[7][8][9][10]
Example: DPPH Radical Scavenging Assay
-
Principle: DPPH is a stable free radical that loses its violet color upon reduction by an antioxidant. The decrease in absorbance is proportional to the antioxidant capacity.
-
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
In a 96-well plate, add varying concentrations of this compound to the DPPH solution.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a vehicle control (DMSO).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Anti-inflammatory Effects
Protocol 3: Evaluation of Anti-inflammatory Properties in Macrophages
This protocol uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) as a model of inflammation.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the culture medium.
-
Incubation: Incubate the cells for a further period (e.g., 24 hours).
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Expression: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant using ELISA kits or in the cell lysates using RT-qPCR.[11][12][13]
-
Apoptosis Induction
Protocol 4: Assessment of Apoptosis in Cancer Cells
This protocol outlines methods to determine if this compound can induce programmed cell death in cancer cell lines.
-
Cell Treatment: Treat cancer cells with increasing concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using colorimetric or fluorometric assays.[15]
-
Western Blot Analysis: Analyze the expression levels of apoptosis-related proteins, such as Bcl-2, Bax, and cleaved PARP.[16][17]
-
Cell Cycle Analysis
Protocol 5: Determination of Cell Cycle Distribution
This protocol investigates the effect of this compound on cell cycle progression.
-
Cell Synchronization (Optional): For a more precise analysis, cells can be synchronized at a specific phase of the cell cycle before treatment.
-
Treatment: Treat cells with this compound for a duration that allows for the completion of at least one cell cycle (e.g., 24-48 hours).
-
Cell Staining: Harvest the cells, fix them in cold ethanol, and stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI) or DAPI.[18][19][20]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20][21]
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate how results from the described experiments could be summarized. Specific values will vary depending on the cell type and experimental conditions.
Table 1: Antioxidant Activity of this compound
| Assay | IC50 (µM) |
| DPPH Radical Scavenging | 15.8 ± 2.1 |
| ABTS Radical Cation Decolorization | 12.5 ± 1.8 |
| FRAP | 25.2 ± 3.5 (µM Fe(II) equivalents) |
Table 2: Effect of this compound on Pro-inflammatory Markers in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| Vehicle Control | 100 ± 8.5 | 100 ± 9.2 | 100 ± 7.9 |
| This compound (10 µM) | 65.4 ± 5.1 | 72.1 ± 6.3 | 68.9 ± 5.8 |
| This compound (25 µM) | 42.1 ± 4.2 | 51.8 ± 4.9 | 47.3 ± 4.1** |
| This compound (50 µM) | 28.9 ± 3.5 | 35.6 ± 3.8 | 31.5 ± 3.2*** |
| p < 0.05, **p < 0.01, **p < 0.001 vs. LPS control |
Table 3: Induction of Apoptosis by this compound in a Cancer Cell Line (e.g., HeLa) after 48 hours
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 3.2 ± 0.5 | 1.8 ± 0.3 | 1.0 ± 0.1 |
| This compound (20 µM) | 15.7 ± 1.8 | 8.4 ± 1.1 | 2.5 ± 0.3 |
| This compound (40 µM) | 28.9 ± 2.5 | 15.2 ± 1.9 | 4.8 ± 0.5** |
| This compound (80 µM) | 45.1 ± 3.8 | 22.7 ± 2.4 | 7.2 ± 0.8*** |
| p < 0.05, **p < 0.01, **p < 0.001 vs. vehicle control |
Table 4: Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line (e.g., HeLa) after 24 hours
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 ± 4.1 | 28.9 ± 2.7 | 15.7 ± 1.9 |
| This compound (25 µM) | 68.2 ± 5.3 | 20.1 ± 2.1 | 11.7 ± 1.5 |
| This compound (50 µM) | 75.9 ± 6.2 | 15.4 ± 1.8 | 8.7 ± 1.2 |
| p < 0.05, *p < 0.01 vs. vehicle control |
Visualizations of Pathways and Workflows
Potential Signaling Pathways Modulated by this compound
While specific signaling pathways for this compound are not yet fully elucidated, based on the known activities of other carotenoids like astaxanthin (B1665798) and fucoxanthin, it is plausible that this compound may influence key cellular signaling cascades involved in inflammation and cell survival.[13][22][23]
Caption: Plausible signaling pathways modulated by this compound.
Experimental Workflow for Investigating this compound's Bioactivity
Caption: General experimental workflow for cell culture studies.
Stability and Considerations
Carotenoids, including this compound, are sensitive to light, heat, and oxygen.[24][25][26] To ensure the integrity and activity of this compound in your experiments:
-
Light Protection: Perform all manipulations involving this compound under subdued light and use light-blocking tubes for storage.
-
Temperature: Prepare stock solutions at room temperature and store them at low temperatures (-20°C to -80°C). Avoid repeated freeze-thaw cycles.
-
Oxidation: Use freshly prepared solutions for your experiments. The stability of this compound in cell culture media over longer incubation periods should be considered, and media changes may be necessary for long-term experiments.[24][25]
By following these guidelines and protocols, researchers can effectively utilize this compound in cell culture experiments to explore its potential as a bioactive compound for health and therapeutic applications.
References
- 1. This compound | 3763-55-1 | FR57825 | Biosynth [biosynth.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Structure and properties of carotenoids in relation to function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering carotenoid production in mammalian cells for nutritionally enhanced cell-cultured foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. mdpi.com [mdpi.com]
- 9. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 10. search.library.ucsf.edu [search.library.ucsf.edu]
- 11. Antioxidant and Anti-Inflammatory Effects of Selected Natural Compounds Contained in a Dietary Supplement on Two Human Immortalized Keratinocyte Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Fucoxanthin Research for the Prevention and Treatment of Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Apoptosis induction in cancer cell lines by the carotenoid Fucoxanthinol from Pseudomonas stutzeri JGI 52 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of Apoptosis in Human Glioma Cells by Fucoxanthin via Triggering of ROS-Mediated Oxidative Damage and Regulation of MAPKs and PI3K-AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Analysis of the Leishmania mexicana promastigote cell cycle using imaging flow cytometry provides new insights into cell cycle flexibility and events of short duration | PLOS One [journals.plos.org]
- 19. mdpi.com [mdpi.com]
- 20. abpbio.com [abpbio.com]
- 21. Fucoxanthin induces cell cycle arrest at G0/G1 phase in human colon carcinoma cells through up-regulation of p21WAF1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bioactive Compounds as Inhibitors of Inflammation, Oxidative Stress and Metabolic Dysfunctions via Regulation of Cellular Redox Balance and Histone Acetylation State - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Rubixanthin in Cancer Research: Application Notes and Protocols
A Note to Researchers: While there is a growing body of research on the anticancer potential of carotenoids, specific studies on rubixanthin are limited in the publicly available scientific literature. The following application notes and protocols are based on the established mechanisms of action of other well-researched carotenoids, such as astaxanthin, fucoxanthin (B1674175), and lutein. These examples are intended to provide a framework for investigating the potential anticancer effects of this compound. Researchers are encouraged to adapt these protocols for their specific experimental needs.
Application Notes
Carotenoids, a class of natural pigments, are being investigated for their potential role in cancer prevention and therapy. Their anticancer effects are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells, frequently through the generation of reactive oxygen species (ROS).[1][2] This pro-oxidant activity in a high-ROS environment, typical of cancer cells, can trigger signaling cascades leading to cell death.[1]
Key potential applications of carotenoids like this compound in cancer research include:
-
Cytotoxicity Screening: Assessing the ability of the compound to selectively kill cancer cells while sparing normal cells.
-
Mechanism of Action Studies: Elucidating the molecular pathways through which the compound induces cell death, such as the intrinsic and extrinsic apoptotic pathways.
-
Combination Therapy: Investigating synergistic effects when used in conjunction with conventional chemotherapy drugs to enhance their efficacy or reduce side effects.[2]
-
In Vivo Efficacy: Evaluating the antitumor activity in preclinical animal models.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies on various carotenoids, demonstrating their cytotoxic effects on different cancer cell lines. This data can serve as a reference for designing dose-response experiments for this compound.
| Carotenoid | Cancer Cell Line | Assay | IC50 Value | Incubation Time (h) | Reference |
| Fucoxanthin | TIB-223 (Bone Cancer) | MTT | 14 µg/mL | Not Specified | [3] |
| Astaxanthin | MG-63 (Osteosarcoma) | MTT | 15 µg/ml | Not Specified | [4] |
| Lutein | MCF-7 (Breast Cancer) | MTT | ~15 µM | 24 | [5] |
| Lutein | MDA-MB-468 (Breast Cancer) | MTT | ~10 µM | 24 | [5] |
Note: IC50 values are highly dependent on the cell line, assay method, and incubation time.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other carotenoid) stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the compound of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Western Blot Analysis for Apoptotic Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathways and Visualizations
Carotenoids can induce apoptosis through the intrinsic (mitochondrial) pathway, which is often initiated by an increase in intracellular ROS.[1] This leads to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, ultimately activating caspases and leading to cell death.
Caption: Carotenoid-induced intrinsic apoptosis pathway.
Caption: General experimental workflow for investigating anticancer activity.
References
- 1. Pro-oxidant Actions of Carotenoids in Triggering Apoptosis of Cancer Cells: A Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Plant Tocotrienols, Fucoxanthin, Fucoidan, and Polyphenols in Dietary Supplements [mdpi.com]
- 4. foliabiologica.lf1.cuni.cz [foliabiologica.lf1.cuni.cz]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory and Anticancer Effects of Microalgal Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bixin and fucoxanthin sensitize human lung cancer and cervical cancer cell to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Rubixanthin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rubixanthin, a natural xanthophyll, possesses a unique structure with a hydroxylated β-ring at one end and a ψ-end group (acyclic) at the other.[1][2] Its chemical name is (3R)-β,ψ-Caroten-3-ol.[2] This asymmetric C40 carotenoid has garnered interest for its potential biological activities and its use as a natural colorant. This document provides detailed protocols for the chemical synthesis of this compound, focusing on a convergent Wittig reaction-based approach. The synthesis involves the preparation of two key building blocks: a C15 phosphonium (B103445) salt containing the hydroxylated β-ring and a C25 apocarotenal (B190595) containing the ψ-end group.
Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C40H56O | [3] |
| Molecular Weight | 552.9 g/mol | [3] |
| Appearance | Red-orange crystals | [2] |
| Melting Point | 160 °C | [2] |
| UV-Vis (Hexane) | λmax at 437, 462, 494 nm | |
| Mass Spectrum (m/z) | 552.43 [M]+ | [3] |
Overall Synthetic Strategy
The total synthesis of this compound is approached via a convergent C15 + C25 strategy. This involves the Wittig condensation of a C15-triphenylphosphonium salt (Wittig salt) derived from (3R)-3-hydroxy-β-ionone with a C25-apocarotenal possessing a γ-ionone-like terminus.
References
Application Notes and Protocols for Stability Testing of Rubixanthin Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubixanthin, a xanthophyll carotenoid, holds significant potential in the pharmaceutical and nutraceutical industries due to its antioxidant properties. Ensuring the stability of this compound formulations is a critical aspect of drug development and commercialization, as it guarantees the product's safety, efficacy, and shelf-life.[1][2] This document provides detailed application notes and protocols for conducting comprehensive stability testing of this compound formulations in accordance with the International Council for Harmonisation (ICH) guidelines.[1][3][4]
Stability testing aims to provide evidence on how the quality of a drug substance or product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][3] For this compound, a molecule susceptible to oxidative and photo-degradation, these studies are paramount.[5][6] The protocols outlined below cover long-term, accelerated, and forced degradation studies to establish a re-test period for the active pharmaceutical ingredient (API) and a shelf-life for the finished product.[3]
Stability-Indicating Parameters and Analytical Methods
The stability of this compound formulations should be monitored by assessing critical quality attributes. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for accurately quantifying this compound and its degradation products.
Key Stability-Indicating Parameters:
-
Appearance: Visual inspection for any changes in color, phase separation, or precipitation.
-
Assay of this compound: Quantification of the active ingredient.
-
Degradation Products: Identification and quantification of impurities and degradation products.
-
Physical Properties: For solid formulations, properties like dissolution and moisture content. For liquid formulations, pH, viscosity, and particle size.[2]
-
Microbial Limits: To ensure the product remains free from microbial contamination.
Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC) A validated, stability-indicating reverse-phase HPLC (RP-HPLC) method is the standard for analyzing this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of an organic solvent mixture, such as methanol, acetonitrile, and water.[7]
-
Detector: UV-Vis detector set at the maximum absorbance wavelength of this compound (approximately 463 nm).
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the product under recommended storage conditions and to observe the effect of short-term excursions outside these conditions.[3][8]
Protocol:
-
Batch Selection: Use at least three primary batches of the this compound formulation.[3][9] The batches should be manufactured to a minimum of pilot scale and packaged in the proposed commercial packaging.[3][9]
-
Storage Conditions:
-
Testing Frequency:
-
Analysis: At each time point, samples are pulled from the stability chambers and analyzed for the stability-indicating parameters listed in Section 2.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the this compound molecule.[12][13] These studies also help in demonstrating the specificity of the analytical methods.
Protocol:
-
Sample Preparation: Prepare solutions of the this compound formulation and the pure API.
-
Stress Conditions: Expose the samples to the following conditions. The duration of exposure should be sufficient to achieve 5-20% degradation.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photostability: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[4][14]
-
-
Analysis: Analyze the stressed samples using the validated HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks. Mass spectrometry (LC-MS) can be used to elucidate the structure of the degradation products.[15]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison and trend analysis.
Table 1: Long-Term Stability Data for this compound Formulation (Batch X) Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
| Time Point (Months) | Appearance | Assay of this compound (%) | Total Degradation Products (%) | pH (for liquids) | Dissolution (%) (for solids) |
| 0 | Conforms | 100.2 | <0.1 | 6.8 | 98.5 |
| 3 | Conforms | 99.8 | 0.15 | 6.8 | 98.2 |
| 6 | Conforms | 99.5 | 0.25 | 6.7 | 97.9 |
| 9 | Conforms | 99.1 | 0.35 | 6.7 | 97.5 |
| 12 | Conforms | 98.8 | 0.45 | 6.6 | 97.1 |
Table 2: Accelerated Stability Data for this compound Formulation (Batch X) Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH
| Time Point (Months) | Appearance | Assay of this compound (%) | Total Degradation Products (%) | pH (for liquids) | Dissolution (%) (for solids) |
| 0 | Conforms | 100.2 | <0.1 | 6.8 | 98.5 |
| 3 | Conforms | 98.5 | 0.75 | 6.5 | 96.2 |
| 6 | Conforms | 97.1 | 1.5 | 6.3 | 94.8 |
Table 3: Forced Degradation Study Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 N HCl, 60°C, 24h | 12.5 | 3 | 8.2 min |
| 0.1 N NaOH, 60°C, 24h | 8.2 | 2 | 7.5 min |
| 3% H₂O₂, RT, 24h | 18.9 | 4 | 9.1 min |
| 80°C, 48h | 6.5 | 2 | 8.2 min |
| Photostability | 15.3 | 3 | 9.8 min |
Visualizations
Caption: Workflow for this compound formulation stability testing.
Caption: Proposed degradation pathways for this compound.
Conclusion
A systematic and robust stability testing program is indispensable for the successful development of this compound formulations. Adherence to ICH guidelines, utilization of validated stability-indicating methods, and comprehensive data analysis are crucial for establishing a product's shelf-life and ensuring its quality, safety, and efficacy throughout its lifecycle. The protocols and guidelines presented here provide a framework for researchers and drug development professionals to design and execute effective stability studies for this compound-based products.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Studies on stability of emulsions containing carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. qlaboratories.com [qlaboratories.com]
- 9. scribd.com [scribd.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Performing ongoing stability testing for listed and complementary medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biomedres.us [biomedres.us]
- 14. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 15. ajpaonline.com [ajpaonline.com]
Application Note: Mass Spectrometry Analysis of Rubixanthin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubixanthin, a natural xanthophyll pigment found in plants like rose hips, belongs to the carotenoid family.[1] With the molecular formula C40H56O, it possesses a hydroxyl group, which makes it more polar than its carotene counterparts.[1] The potential health benefits of carotenoids, including their antioxidant properties, have led to increased interest in their absorption, metabolism, and biological activities. Mass spectrometry, coupled with liquid chromatography, has become an indispensable tool for the sensitive and specific analysis of these compounds in complex biological matrices.[2][3] This application note provides a detailed protocol for the extraction and analysis of this compound and its putative metabolites by LC-MS/MS, summarizes expected quantitative data, and proposes a potential metabolic pathway.
Data Presentation
Table 1: Mass Spectrometry Parameters for this compound and a Putative Metabolite
| Compound | Chemical Formula | Precursor Ion [M+H]+ (m/z) | Putative Product Ions (m/z) | Putative Fragmentation |
| This compound | C40H56O | 553.4 | 535.4, 461.4, 443.4 | [M+H-H2O]+, [M+H-92]+ (loss of toluene), [M+H-H2O-92]+ |
| Rubixanthinone (putative) | C40H54O2 | 567.4 | 549.4, 475.4, 457.4 | [M+H-H2O]+, [M+H-92]+ (loss of toluene), [M+H-H2O-92]+ |
Experimental Protocols
Sample Preparation: Extraction of this compound and Metabolites from Plasma
This protocol is adapted from methods for carotenoid extraction from biological fluids.
Materials:
-
Human plasma
-
Hexane/tert-butyl methyl ether (1:1, v/v)
-
Butylated hydroxytoluene (BHT)
-
Nitrogen gas supply
-
Centrifuge
Procedure:
-
To 500 µL of plasma in a glass tube, add 50 µL of BHT solution (0.1% in ethanol) to prevent oxidation.
-
Add 1 mL of ethanol to precipitate proteins. Vortex for 30 seconds.
-
Add 2 mL of hexane/tert-butyl methyl ether (1:1, v/v). Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step (steps 3-5) on the lower aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source. APCI is often preferred for carotenoids as it is efficient in ionizing these relatively nonpolar compounds.[2][4][5]
Chromatographic Conditions:
-
Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Methanol/water (95:5, v/v) with 0.1% formic acid.
-
Mobile Phase B: tert-Butyl methyl ether with 0.1% formic acid.
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Return to 95% A, 5% B
-
26-30 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions (APCI):
-
Ionization Mode: Positive
-
Nebulizer Temperature: 400°C
-
Vaporizer Temperature: 350°C
-
Sheath Gas (Nitrogen): 40 arbitrary units
-
Auxiliary Gas (Nitrogen): 10 arbitrary units
-
Collision Gas (Argon): 1.5 mTorr
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode using the transitions listed in Table 1.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Proposed metabolic pathway for this compound.
Discussion
The provided protocol outlines a robust method for the extraction and LC-MS/MS analysis of this compound from plasma. The use of a C30 column is crucial for separating potential isomers of this compound and its metabolites. APCI is the recommended ionization source due to its efficiency in ionizing carotenoids.
Metabolism of this compound
While the specific metabolic pathways of this compound are not well-elucidated in the literature, we can hypothesize potential transformations based on the known metabolism of other xanthophylls like lutein (B1675518) and zeaxanthin (B1683548). A primary metabolic step for xanthophylls is the oxidation of the hydroxyl group to a keto group.[6] Therefore, a likely metabolite of this compound is Rubixanthinone (3-keto-γ-carotene). Further metabolism may involve oxidative cleavage of the polyene chain, leading to the formation of various apocarotenoids.
Fragmentation Pattern
In positive ion APCI-MS/MS, this compound is expected to show a protonated molecule [M+H]+ at m/z 553.4. Characteristic fragment ions would likely include the loss of a water molecule ([M+H-H2O]+ at m/z 535.4) from the hydroxyl group, and the loss of toluene (B28343) ([M+H-92]+ at m/z 461.4) from the polyene chain, a common fragmentation for carotenoids. The putative metabolite, Rubixanthinone, with an expected [M+H]+ at m/z 567.4, would not readily lose a water molecule but should still exhibit the characteristic loss of toluene.
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of this compound and its potential metabolites. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the proposed metabolic pathway and fragmentation patterns, offer a solid starting point for researchers investigating the pharmacokinetics and biological roles of this carotenoid. Further research is needed to definitively identify the metabolites of this compound in various biological systems.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. seiken-site.or.jp [seiken-site.or.jp]
- 5. scispace.com [scispace.com]
- 6. Identification of lutein and zeaxanthin oxidation products in human and monkey retinas - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rubixanthin Extraction from Rosehips
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Rubixanthin from rosehips (Rosa canina).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of this compound extraction.
Question 1: Why is my this compound yield lower than expected?
Possible Causes and Solutions:
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Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing this compound. While various solvents can be used, the selection should be systematic.
-
Solution: Conduct small-scale comparative extractions with a range of solvents of varying polarities. Non-polar solvents like hexane (B92381) are generally effective for carotenoids, but mixtures of solvents, such as acetone (B3395972) and ethanol (B145695), can also be employed for simultaneous extraction of different carotenoids.[1] For instance, petroleum ether has been shown to yield a high amount of β-carotene from rosehips, indicating its potential for this compound as well.[2]
-
-
Inadequate Sample Preparation: The physical state of the rosehip material significantly impacts solvent penetration and extraction efficiency.
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Solution: Ensure the rosehip fruits are properly dried and finely ground to a consistent particle size. Freeze-drying is a recommended method as it preserves thermolabile compounds.[3] A smaller particle size increases the surface area for solvent interaction, leading to a better yield.
-
-
Insufficient Extraction Time or Temperature: The duration and temperature of the extraction process directly influence the amount of this compound recovered.
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Solution: Optimize the extraction time and temperature for your chosen method. For maceration, a longer duration may be necessary. For techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE), the optimal time and temperature can be shorter but need to be precisely controlled. For SFE, optimal temperatures can range from 40 to 80°C.[4]
-
-
Degradation of this compound: Carotenoids are sensitive to light, heat, and oxygen, which can lead to degradation during the extraction process.
-
Solution: Protect the samples from light by using amber glassware or covering containers with aluminum foil. Avoid excessive heat, especially for prolonged periods. When using methods that involve heat, such as Soxhlet or SFE, it is crucial to operate within the optimal temperature range to minimize degradation.[3] Conducting extractions under an inert atmosphere (e.g., nitrogen) can prevent oxidation.
-
Question 2: Why is there a significant variation in this compound yield between batches?
Possible Causes and Solutions:
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Inconsistent Raw Material: The concentration of this compound in rosehips can vary depending on the plant variety, geographical location, harvest time, and storage conditions.
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Solution: Standardize the source of your rosehip material as much as possible. If feasible, analyze the this compound content of the raw material before extraction to establish a baseline.
-
-
Inconsistent Grinding of Rosehips: Non-uniform particle size in the ground rosehip powder can lead to variable solvent penetration and extraction efficiency.
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Solution: Implement a standardized grinding and sieving protocol to ensure a consistent and fine particle size for all batches.
-
-
Fluctuations in Extraction Parameters: Minor variations in temperature, pressure, or extraction time can lead to significant differences in yield.
-
Solution: Calibrate and monitor your extraction equipment regularly to ensure consistent operation. Maintain a detailed log of all extraction parameters for each batch to identify any deviations.
-
Question 3: My extract appears brownish or discolored. What could be the cause?
Possible Causes and Solutions:
-
Oxidation of Carotenoids: Exposure to air (oxygen) during or after extraction can lead to the oxidation of this compound and other carotenoids, resulting in a color change.
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Solution: Minimize the exposure of the sample and extract to air. Use sealed extraction vessels and consider purging with an inert gas like nitrogen. Store the final extract under an inert atmosphere and at low temperatures.
-
-
Thermal Degradation: Excessive heat can cause the breakdown of carotenoids, leading to discoloration.
-
Solution: Carefully control the temperature during extraction and solvent evaporation steps. For heat-sensitive compounds, use low-temperature evaporation techniques like a rotary evaporator under reduced pressure.
-
-
Co-extraction of Other Pigments: The solvent used may be extracting other pigments, such as chlorophylls, alongside this compound, affecting the final color of the extract.
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Solution: Optimize the selectivity of your solvent system. If chlorophyll (B73375) is a major contaminant, a preliminary extraction step with a more polar solvent might be necessary to remove it before extracting the less polar carotenoids.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of this compound extraction from rosehips.
Question 1: What is the most effective method for extracting this compound from rosehips?
The most effective method depends on the specific requirements of your research, such as yield, purity, cost, and environmental impact. Here is a comparison of common methods:
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Maceration: A simple and low-cost method, but it can be time-consuming and may result in lower yields compared to other techniques.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[5] It is generally more efficient than maceration.[6]
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Supercritical Fluid Extraction (SFE): This "green" technique uses supercritical CO2 as a solvent, which is non-toxic and easily removed from the final product. SFE can provide high yields and high-purity extracts.[4] The optimal conditions for SFE of lipophilic compounds from rosehips have been identified as a temperature of 75.2 °C, a pressure of 44 MPa, and a time of 115 minutes.[4][7]
Question 2: What is the optimal solvent for this compound extraction?
This compound is a carotenoid and is therefore lipophilic, meaning it dissolves in non-polar solvents.[4]
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Non-polar solvents: Hexane, petroleum ether, and chloroform (B151607) are effective for extracting carotenoids.
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Polarity considerations: While this compound is non-polar, rosehip matrices also contain more polar compounds. Sometimes a mixture of solvents with different polarities (e.g., acetone and ethanol) can be beneficial for a broader extraction of phytochemicals.[1]
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Green Solvents: For more environmentally friendly options, supercritical CO2 is an excellent choice.[4]
Question 3: How does sample preparation affect the extraction yield?
Proper sample preparation is a critical first step for efficient extraction.
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Drying: Rosehips should be dried to reduce the water content, which can hinder the penetration of non-polar solvents. Freeze-drying is often preferred as it minimizes the degradation of heat-sensitive compounds like this compound.[3]
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Grinding: The dried rosehips must be ground into a fine and uniform powder. This increases the surface area available for the solvent to interact with, leading to a more efficient extraction.
Question 4: What are the key parameters to control during extraction?
The following parameters are crucial for optimizing this compound yield:
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Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can cause degradation. The optimal temperature will vary depending on the extraction method. For SFE, a range of 40-80°C is often used.[4]
-
Pressure (for SFE): Pressure is a critical parameter in SFE as it affects the density and solvating power of the supercritical fluid. Higher pressures generally lead to higher yields.[8] Optimal pressures for carotenoid extraction from rosehips can be around 30-45 MPa.[4]
-
Time: The extraction time needs to be sufficient to allow for the complete diffusion of this compound from the plant matrix into the solvent. However, unnecessarily long extraction times can increase the risk of degradation.
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Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can enhance extraction efficiency, but using an excessive amount of solvent is not cost-effective and increases the downstream processing effort for solvent removal.
Data Presentation
Table 1: Comparison of Extraction Methods for Carotenoids from Rosehips
| Extraction Method | Key Advantages | Key Disadvantages | Typical Operating Conditions | Reference |
| Maceration | Simple, low cost | Time-consuming, potentially lower yield | Ambient temperature, 24-48 hours | [9] |
| Ultrasound-Assisted Extraction (UAE) | Faster, higher yield than maceration, lower temperature | Requires specialized equipment | 30-50°C, 30-90 min, 40-100% Ethanol | [5][10] |
| Supercritical Fluid Extraction (SFE) | High yield and purity, "green" solvent (CO2) | High initial equipment cost, requires high pressure | 40-80°C, 15-45 MPa, 60-180 min | [4] |
Table 2: Optimal Parameters for Supercritical Fluid Extraction (SFE) of Lipophilic Compounds from Rosehips
| Parameter | Optimal Value | Reference |
| Temperature | 75.2 °C | [4][7] |
| Pressure | 44 MPa | [4][7] |
| Extraction Time | 115 min | [4][7] |
| Co-solvent (Ethanol) | 5% (v/w) | [7] |
Experimental Protocols
Protocol 1: Maceration for this compound Extraction
-
Sample Preparation: Dry rosehips (preferably by freeze-drying) and grind them into a fine powder (particle size < 0.5 mm).
-
Extraction:
-
Weigh 10 g of the powdered rosehip material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of n-hexane (or another suitable non-polar solvent).
-
Seal the flask and place it on an orbital shaker at room temperature.
-
Macerate for 24 hours, ensuring continuous agitation.
-
-
Filtration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
-
Solvent Evaporation:
-
Combine the filtrates and evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.
-
-
Storage: Store the extract in an amber vial under a nitrogen atmosphere at -20°C.
Protocol 2: Ultrasound-Assisted Extraction (UAE) for this compound Extraction
-
Sample Preparation: Prepare the rosehip powder as described in the maceration protocol.
-
Extraction:
-
Post-Extraction:
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Decant the supernatant (the extract).
-
-
Solvent Evaporation and Storage: Follow the steps for solvent evaporation and storage as described in the maceration protocol.
Protocol 3: Supercritical Fluid Extraction (SFE) for this compound Extraction
-
Sample Preparation: Prepare the rosehip powder as described in the maceration protocol.
-
Extraction:
-
Load approximately 20 g of the powdered rosehip material into the extraction vessel of the SFE system.
-
Set the extraction parameters:
-
-
Collection:
-
The extracted this compound will be collected in a separation vessel after the pressure is reduced, causing the CO2 to return to a gaseous state and leave behind the extract.
-
-
Storage: Store the collected extract as described in the previous protocols.
Mandatory Visualization
Caption: Workflow for this compound extraction using maceration.
Caption: Workflow for this compound extraction using UAE.
Caption: Workflow for this compound extraction using SFE.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Supercritical Carbon Dioxide Extraction of Carotenoids from Pumpkin (Cucurbita spp.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. llufb.llu.lv [llufb.llu.lv]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CO2 supercritical extraction and microencapsulation of oleoresins from rosehip fruits for getting powders with multiple applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supercritical Extraction of Carotenoids from Rosa canina L. Hips and their Formulation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimisation of ultrasound-assisted extraction of rosehip (Rosa canina L.) with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Rubixanthin degradation during sample preparation
Welcome to the technical support center for Rubixanthin sample preparation and analysis. This resource is tailored for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing the degradation of this compound during experimental procedures. Below, you will find detailed troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during sample preparation?
A1: this compound is a natural xanthophyll pigment, a type of carotenoid, predominantly found in plants like rose hips.[1][2][3] Its chemical structure, characterized by a long chain of conjugated double bonds, makes it a potent antioxidant but also highly susceptible to degradation.[3] Degradation, which can be triggered by factors such as light, heat, oxygen, and extreme pH, can lead to the formation of various isomers (cis-isomers) and oxidation products. This degradation can result in an underestimation of the actual this compound content in a sample and compromise the assessment of its biological activity.
Q2: What are the primary factors that induce this compound degradation?
A2: The primary factors that contribute to the degradation of this compound are similar to those affecting other carotenoids and include:
-
Light: Exposure to light, particularly in the UV spectrum, can provide the energy for photo-isomerization and photo-oxidation.[4]
-
Heat: Elevated temperatures accelerate the rate of both isomerization and oxidative degradation.[5][6]
-
Oxygen: The presence of molecular oxygen can lead to oxidative cleavage of the polyene chain, resulting in a variety of smaller degradation products.[4]
-
Acids and Bases: Extreme pH conditions can catalyze the degradation of carotenoids. While many carotenoids are relatively stable in neutral to slightly alkaline conditions, strong acidic or alkaline environments can cause significant degradation.[7][8]
Q3: How can I minimize this compound degradation during sample extraction?
A3: To minimize degradation during extraction, a combination of protective measures is recommended:
-
Work in Subdued Light: Perform all extraction steps in a dark or dimly lit room. Use amber-colored glassware or wrap containers in aluminum foil to shield the sample from light.
-
Maintain Low Temperatures: Conduct extractions on ice or in a refrigerated environment (e.g., 4°C). Use pre-chilled solvents to prevent thermal degradation.
-
Deoxygenate Solvents: Before use, purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Utilize Antioxidants: The addition of an antioxidant such as Butylated Hydroxytoluene (BHT) or α-tocopherol to the extraction solvent can help to quench free radicals and prevent oxidation.[9]
Q4: What are the recommended storage conditions for this compound samples and standards?
A4: For optimal stability, this compound samples and standards should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C for short-term storage and -80°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Light: Keep in amber-colored vials or containers wrapped in aluminum foil to protect from light.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses specific issues that may arise during the preparation and analysis of this compound samples.
| Problem | Potential Cause | Recommended Solution |
| Low this compound recovery in the final extract. | Oxidative degradation during extraction. | - Add an antioxidant like 0.1% BHT to the extraction solvent.[9]- Ensure all solvents are deoxygenated by sparging with nitrogen or argon before use.- Minimize the headspace in sample vials to reduce contact with air. |
| Thermal degradation during solvent evaporation. | - Use a rotary evaporator at a low temperature (e.g., <35°C) to remove the solvent.[9]- Evaporate the solvent under a gentle stream of nitrogen. | |
| Incomplete extraction from the sample matrix. | - Ensure the sample is finely ground to increase the surface area for extraction.- Optimize the solvent system. A mixture of polar and non-polar solvents may be necessary for efficient extraction from complex matrices like rose hips.[10] | |
| Appearance of unexpected peaks in the HPLC chromatogram. | Isomerization of all-trans-Rubixanthin to cis-isomers. | - Protect the sample from light at all stages of preparation and analysis by using amber vials and minimizing exposure time.[4]- Avoid high temperatures. Perform extractions at low temperatures and use a temperature-controlled autosampler for HPLC analysis. |
| Co-elution with other carotenoids. | - In rose hip extracts, lycopene (B16060) may co-elute with this compound. Optimize the HPLC method by adjusting the mobile phase composition, gradient, or using a C30 column, which provides better separation of carotenoid isomers and structurally similar compounds.[11] | |
| Inconsistent quantification results between replicate samples. | Variable degradation due to inconsistent sample handling. | - Standardize all sample preparation steps, including extraction time, temperature, and light exposure.- Prepare samples in smaller batches to ensure consistent handling conditions for each replicate. |
| Precipitation of this compound in the injection solvent. | - Ensure that the final extract is completely dissolved in a solvent that is compatible with the HPLC mobile phase. Sonication may be required to aid dissolution. |
Quantitative Data on Carotenoid Degradation
While specific degradation kinetics for this compound are not extensively available in the literature, the following tables provide representative data for the degradation of other common carotenoids, which can serve as a guide for understanding the stability of this compound under various conditions. The degradation of carotenoids often follows first-order kinetics.[12][13]
Table 1: Effect of Temperature on the Half-Life (t½) of Carotenoids in Solution
| Carotenoid | Temperature (°C) | Half-Life (t½) | Reference |
| Fucoxanthin | 25 | ~16 days | [8] |
| Fucoxanthin | 60 | ~2 days | [8] |
| Anthocyanins (general) | 60 | ~10 hours | [14] |
| Anthocyanins (general) | 100 | ~1 hour | [14] |
Table 2: Effect of pH on the Stability of Carotenoids
| Carotenoid | pH | Observation | Reference |
| Fucoxanthin | 1.2 | Significant degradation | [8] |
| Fucoxanthin | 7.4 | Retarded degradation | [8] |
| Anthocyanins (general) | 2.0 | More stable | [14] |
| Anthocyanins (general) | 5.0 | Less stable | [14] |
| Lycopene | Acidic | Rapid degradation | [15] |
Experimental Protocols
Protocol 1: Extraction of this compound from Rose Hip Powder
This protocol provides a detailed methodology for the extraction of this compound from dried rose hip powder, optimized to minimize degradation.
-
Sample Preparation:
-
Freeze-dry fresh rose hips and grind them into a fine powder using a laboratory mill.
-
Store the powder at -20°C in an airtight, light-protected container until extraction.
-
-
Extraction Procedure:
-
Weigh approximately 1 gram of the rose hip powder into a 50 mL amber centrifuge tube.
-
Add 10 mL of a pre-chilled extraction solvent mixture of hexane, acetone, and ethanol (B145695) (2:1:1, v/v/v) containing 0.1% BHT.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes at a controlled low temperature (e.g., 4°C).
-
Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new amber tube.
-
Repeat the extraction process (steps 2.2-2.5) two more times with the remaining pellet, pooling all the supernatants.
-
-
Saponification (Optional - for analysis of total this compound, including esters):
-
To the pooled supernatant, add an equal volume of 10% (w/v) methanolic potassium hydroxide.
-
Incubate the mixture in the dark at room temperature for 2 hours with gentle shaking to hydrolyze any esterified carotenoids.[9]
-
-
Liquid-Liquid Partitioning:
-
Add 20 mL of diethyl ether and 20 mL of a 10% (w/v) sodium chloride solution to the extract in a separatory funnel.
-
Gently shake the funnel, periodically releasing the pressure.
-
Allow the layers to separate and collect the upper organic phase containing the carotenoids.
-
Wash the organic phase with distilled water until the washings are neutral.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature below 35°C.
-
Immediately reconstitute the dried residue in a known volume of the initial HPLC mobile phase (e.g., 1 mL).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an amber HPLC vial.
-
Protocol 2: HPLC-DAD Analysis of this compound
This protocol outlines a high-performance liquid chromatography method with a diode array detector for the quantification of this compound. A C30 column is recommended for optimal separation of carotenoids.[11]
-
HPLC System: An HPLC system equipped with a quaternary pump, a temperature-controlled autosampler, a column oven, and a diode array detector (DAD).
-
Column: A C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Methanol/Methyl-tert-butyl ether/Water (81:15:4, v/v/v)
-
Solvent B: Methanol/Methyl-tert-butyl ether/Water (6:90:4, v/v/v)
-
-
Gradient Elution:
-
0-15 min: 100% A to 50% A
-
15-25 min: 50% A to 100% B
-
25-30 min: Hold at 100% B
-
30-35 min: Return to 100% A
-
35-45 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: Monitor at 464 nm (the approximate λmax for this compound). Scan from 250-600 nm to aid in peak identification.
-
Quantification: Prepare a calibration curve using a certified this compound standard.
Visualizations
Diagram 1: General Degradation Pathways of this compound
Caption: Simplified degradation pathways of this compound.
Diagram 2: Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and analysis of this compound.
Diagram 3: Logical Troubleshooting Flow for Low this compound Recovery
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of free and esterified carotenoid composition in rose hip fruit by HPLC-DAD-APCI<sup>+</sup>-MS | Lund University Publications [lup.lub.lu.se]
- 6. innovhub-ssi.it [innovhub-ssi.it]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 10. Phenolic Compounds of Rose Hips of Some Rosa Species and Their Hybrids Native Grown in the South-West of Slovenia during a Two-Year Period (2020–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Process Development for the Instant Quantification of Lycopene from Agricultural Produces Using Supercritical Fluid Chromatography-Diode Array Detector (SFC-DAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. research.monash.edu [research.monash.edu]
- 14. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting poor peak resolution for Rubixanthin in HPLC
Welcome to the technical support center for Rubixanthin analysis via High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal peak resolution.
Troubleshooting Poor Peak Resolution
Poor peak resolution in HPLC can manifest as broad, tailing, fronting, or overlapping peaks, hindering accurate quantification of this compound. The resolution of two peaks is governed by three key factors: column efficiency (N), selectivity (α), and retention factor (k)[1][2][3]. The following guide, in a question-and-answer format, addresses specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is co-eluting (overlapping) with another peak. How can I improve the separation?
A1: Co-elution, or a lack of separation between peaks, is a common issue that can often be resolved by adjusting the mobile phase composition or changing the stationary phase[2].
-
Mobile Phase Modification: The most powerful way to change the spacing between peaks (selectivity) is to alter the mobile phase[2].
-
Change the Organic Solvent: If you are using a common reversed-phase solvent like acetonitrile, try switching to methanol (B129727) or vice versa[2]. Different solvents interact differently with the analyte and stationary phase, which can significantly alter selectivity.
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of this compound, which may provide better separation from other components[1][2].
-
Incorporate a Different Solvent: For carotenoids, using a stronger, non-polar solvent like methyl tert-butyl ether (MTBE) or tetrahydrofuran (B95107) (THF) in a gradient elution can be effective[4][5].
-
-
Stationary Phase Selection:
Q2: The this compound peak is broad, reducing sensitivity and making integration difficult. What are the likely causes and solutions?
A2: Peak broadening can stem from several sources, including issues with the column, mobile phase, or the HPLC system itself[7].
-
Column Issues:
-
Column Overloading: Injecting too much sample can lead to broad, distorted peaks[7][8]. Try reducing the injection volume or diluting the sample[5].
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the packing material may be degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.
-
Void Volume: A void at the head of the column can cause peak broadening. This can sometimes be addressed by repacking the inlet or replacing the column.
-
-
Mobile Phase and System Issues:
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion[9]. Whenever possible, dissolve the sample in the initial mobile phase[10].
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Minimize the length and internal diameter of all connecting tubing.
-
-
Flow Rate: A flow rate that is too high can decrease efficiency and lead to broader peaks. Try reducing the flow rate[7][8].
Q3: My this compound peak is showing significant tailing. How can I achieve a more symmetrical peak?
A3: Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase or by issues with the column packing.
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on analytes, causing tailing.
-
Use a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask these silanol groups and improve peak shape[11].
-
Adjust pH: If your analyte has ionizable groups, adjusting the mobile phase pH can suppress ionization and reduce tailing[12].
-
-
Column Problems:
-
Column Packing Issues: A poorly packed column bed can lead to tailing. Consider trying a new column.
-
Frit Contamination: A blocked or contaminated column inlet frit can distort the sample band, leading to tailing. Back-flushing the column (if the manufacturer allows) or replacing the frit may help.
-
Q4: I'm observing inconsistent retention times for this compound. What could be causing this variability?
A4: Fluctuations in retention time can compromise the reliability of your analysis. The root cause is often related to the mobile phase, temperature, or the pump.
-
Mobile Phase Preparation: Inconsistently prepared mobile phase, including slight variations in solvent ratios or pH, can lead to shifts in retention time. Ensure accurate and consistent preparation of all mobile phases.
-
Column Equilibration: Insufficient column equilibration time between runs, especially when using a gradient, can cause retention time drift[10]. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Fluctuations: The column temperature has a significant impact on retention. Lack of a column thermostat or a fluctuating laboratory temperature can cause retention times to vary[7][8]. Use a column oven to maintain a stable temperature.
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound analysis.
Protocol 1: Sample Preparation for this compound Analysis from a Plant Matrix
-
Homogenization: Weigh a representative portion of the sample and homogenize it with a suitable solvent system, such as a mixture of acetone (B3395972) and 95% ethanol (B145695) (1:1 v/v) containing an antioxidant like 0.05% (w/v) butylated hydroxytoluene (BHT) to prevent degradation[13][14]. Perform this step under dim light to minimize light-induced isomerization of carotenoids[13].
-
Extraction: Perform the extraction multiple times with fresh solvent until the sample residue is colorless. Pool the extracts.
-
Saponification (Optional but Recommended): To remove interfering chlorophylls (B1240455) and lipids, a saponification step can be employed[11][15]. Add an equal volume of 10% (w/v) methanolic potassium hydroxide (B78521) to the pooled extract. Allow the mixture to stand in the dark at room temperature for at least 2 hours or overnight.
-
Partitioning: Transfer the extract (saponified or not) to a separatory funnel. Add an equal volume of a non-polar solvent like hexane (B92381) or diethyl ether and a volume of deionized water. Shake gently to partition the carotenoids into the organic layer.
-
Washing: Wash the organic layer several times with deionized water to remove residual alkali and water-soluble impurities.
-
Drying and Reconstitution: Dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial HPLC mobile phase or a compatible solvent.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: General Purpose HPLC Method for Carotenoid Separation
This protocol provides a starting point for the separation of this compound and other carotenoids. Optimization will likely be necessary.
-
Column: C30 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Methanol/Water (95:5 v/v) with 0.1% Triethylamine
-
Mobile Phase B: Methyl tert-butyl ether (MTBE)
-
Gradient Elution:
-
0-15 min: 100% A to 50% A, 50% B (linear gradient)
-
15-20 min: Hold at 50% A, 50% B
-
20-21 min: 50% A, 50% B to 100% A (linear gradient)
-
21-30 min: Hold at 100% A (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 450 nm
-
Injection Volume: 10-20 µL
Data Presentation
The following tables summarize key parameters that can be adjusted to improve peak resolution.
Table 1: Mobile Phase Variables and Their Effect on Resolution
| Parameter | Adjustment | Expected Effect on Resolution |
| Solvent Strength | Decrease % Organic (Reversed-Phase) | Increases retention; may improve resolution for early-eluting peaks.[1][2] |
| Solvent Type | Change from Acetonitrile to Methanol (or vice-versa) | Alters selectivity (α); can significantly change peak spacing.[2] |
| pH | Adjust for ionizable compounds | Can change retention and peak shape.[12] |
| Additives (e.g., TEA) | Add small concentrations (e.g., 0.1%) | Can improve peak shape by masking silanol interactions.[11] |
Table 2: Column and Instrumental Variables and Their Effect on Resolution
| Parameter | Adjustment | Expected Effect on Resolution |
| Stationary Phase | Switch from C18 to C30 | Increases selectivity for carotenoids.[5][6] |
| Column Length | Increase length | Increases efficiency (N); generally improves resolution.[1][3] |
| Particle Size | Decrease particle size | Increases efficiency (N); improves resolution.[2][3] |
| Column Temperature | Decrease temperature | May increase retention and improve resolution for some compounds.[8] |
| Flow Rate | Decrease flow rate | Can increase efficiency and improve resolution.[7][8] |
| Injection Volume | Decrease volume | Prevents column overload and peak distortion.[5][8] |
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting poor peak resolution.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. Sources of errors in the quantitative analysis of food carotenoids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rubixanthin Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Rubixanthin in bioassay preparations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous cell culture medium?
A1: this compound, a type of carotenoid known as a xanthophyll, is a lipophilic (fat-soluble) molecule with very low water solubility.[1] Precipitation typically occurs when a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous medium, causing the compound to exceed its solubility limit in the final solution.[2] The final concentration of the organic solvent, such as DMSO, should ideally be kept low (e.g., below 0.1% to 0.5%) to avoid both direct compound precipitation and solvent-induced cell toxicity.[2][3]
Q2: What is the best organic solvent to prepare a concentrated stock solution of this compound?
A2: Carotenoids are generally soluble in organic solvents like hexane, acetone, chloroform, and ethanol.[4][5][6] For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for preparing concentrated stock solutions of poorly soluble compounds.[7] While specific solubility data for this compound is limited, related carotenoids show good solubility in solvents like tetrahydrofuran (B95107) (THF) and DMSO.[8] It is recommended to prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO to minimize the volume added to your assay medium.[3]
Q3: I'm still seeing precipitation even with a low final DMSO concentration. What other strategies can I use?
A3: If lowering the solvent concentration is not enough, you can employ several other strategies. These include using co-solvents, surfactants, or cyclodextrins.[2][9] Non-ionic surfactants like Polysorbate 80 (Tween 80) can be effective at creating micelles that encapsulate the hydrophobic compound, improving its dispersion in aqueous solutions.[9] Another approach is using cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with the compound to enhance its solubility.[2][7]
Q4: How can I be sure that the solubilizing agents (e.g., surfactants, cyclodextrins) are not interfering with my bioassay?
A4: This is a critical point. It is essential to run vehicle control experiments.[2] This means testing the effects of the solvent and any solubilizing agents on your cells at the final concentration used in the experiment, but without this compound. This allows you to distinguish the effects of the compound from any artifacts introduced by the vehicle.[2]
Q5: Can I use heat or sonication to help dissolve this compound?
A5: Gentle warming (e.g., to 37°C) can help dissolve compounds in a stock solution.[3] Sonication can also be used to assist in the dispersion of pigments.[10] However, carotenoids can be sensitive to heat and light, which may cause degradation.[8] Therefore, these methods should be used with caution, and prolonged exposure should be avoided.
Troubleshooting Guide: this compound Precipitation in Media
If you are observing precipitation of this compound in your cell culture media, follow this guide to identify and resolve the issue.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Exceeded Solubility Limit: The final concentration of this compound is higher than its solubility in the aqueous medium.[11] | • Reduce Final Concentration: Lower the working concentration of this compound. • Optimize Dilution: Pre-warm the media to 37°C. Add the stock solution drop-by-drop while gently swirling the media to ensure rapid dispersal.[3] • Prepare an Intermediate Dilution: Dilute the stock in a small volume of media first before adding it to the final volume.[11] |
| Precipitate forms over time in the incubator. | Compound Instability: this compound may be degrading or aggregating over time at 37°C.[3] Interaction with Media Components: The compound may be interacting with salts, proteins (if using serum), or other components in the media, leading to precipitation.[12][13] | • Use Immediately: Prepare the this compound-containing media immediately before use.[11] • Test in Simpler Media: Test for precipitation in a simpler buffer (like PBS) and in serum-free vs. serum-containing media to identify problematic components.[11] |
| Cloudiness or turbidity observed in the media. | High Final Solvent Concentration: The concentration of the organic solvent (e.g., DMSO) is too high, causing it to come out of solution or induce precipitation.[2] Bacterial/Fungal Contamination: Microbial growth can cause the media to appear cloudy.[3] | • Lower Solvent Concentration: Ensure the final DMSO or other solvent concentration is well below 1%, ideally ≤0.1%.[2] • Microscopic Examination: Check the culture under a microscope for signs of microbial contamination.[3] |
| Stock solution itself is cloudy or contains precipitate. | Incorrect Solvent: The chosen solvent is not suitable for the desired stock concentration. Low Temperature Storage: The compound has precipitated out of the solution during storage in the refrigerator or freezer.[12] | • Try a Different Solvent: Test the solubility in alternative solvents (see table below). • Re-dissolve Before Use: Before use, bring the stock solution to room temperature or warm gently (37°C) and vortex to ensure it is fully re-dissolved.[3] |
Data Presentation: Solubility of Carotenoids
| Solvent | Carotenoid | Solubility | Notes |
| Tetrahydrofuran (THF) | Lutein, β-Carotene | Highest | Both carotenoids show the greatest solubility in THF.[8] |
| Dimethyl Sulfoxide (DMSO) | General | Good | A common solvent for preparing stock solutions for cell-based assays.[7] |
| Acetone | Carotenoids | Good | Often used for extraction from biological matrices.[4] |
| Ethanol | Carotenoids | Moderate | A less toxic co-solvent option for bioassays.[4][9] |
| Methanol | β-Carotene | Low | Exhibited one of the lowest solubilities for β-carotene.[8] |
| Hexane | Lutein | Low | Exhibited the least solubility for lutein.[8] |
| Water | β-Carotene | Almost Insoluble | Carotenoids are highly lipophilic and have extremely poor water solubility.[1] |
Note: This data is for related compounds and should be used as a general guideline. It is crucial to experimentally determine the solubility of your specific this compound sample.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution of this compound using DMSO.
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance.
-
Add Solvent: In a suitable vial (e.g., an amber glass vial to protect from light), add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution vigorously for 1-2 minutes.
-
Gentle Warming (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[3]
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14] Protect from light.
Protocol 2: Dilution of this compound into Cell Culture Media
This protocol provides a method to minimize precipitation when preparing the final working concentration.
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.[11]
-
Thaw Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature. Ensure it is fully dissolved, warming gently if necessary.
-
Add Stock to Media: Add the required volume of the stock solution to the pre-warmed media slowly, preferably drop-by-drop, while gently swirling the tube or flask. Do not add the media to the concentrated stock.
-
Mix Gently: Mix the final solution by inverting the container several times. Avoid vigorous vortexing, which can cause proteins in serum to denature.[11]
-
Use Immediately: Use the freshly prepared media for your experiment as soon as possible to minimize the risk of precipitation over time.[11]
Visualizations
Workflow for Improving this compound Solubility
Caption: Decision workflow for troubleshooting this compound solubility issues in bioassays.
Mechanism of Surfactant-Aided Solubilization
Caption: How surfactants form micelles to solubilize lipophilic compounds like this compound.
References
- 1. Examination of dissolution ratio of β-carotene in water for practical application of β-carotene amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Natural Carotenoids: Recent Advances on Separation from Microbial Biomass and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. phytotechlab.com [phytotechlab.com]
Technical Support Center: Purification of Rubixanthin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Rubixanthin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
FAQ 1: What are the primary challenges in purifying this compound?
The primary challenges in this compound purification stem from its chemical nature as a carotenoid. These challenges include:
-
Instability: this compound is susceptible to degradation by light, heat, and oxidation due to its conjugated double bond system.[1]
-
Co-extraction of Impurities: Crude extracts often contain a complex mixture of other carotenoids (e.g., β-carotene, lycopene), chlorophylls, lipids, and waxes, which have similar polarities, making separation difficult.[2][3]
-
Isomerization: Exposure to adverse conditions can lead to the formation of cis-isomers, which may be difficult to separate from the desired all-trans-Rubixanthin.
-
Low Yield: Inefficient extraction and multiple purification steps can lead to a significant loss of the target compound.
FAQ 2: My this compound extract is degrading during purification. What can I do to minimize this?
Degradation is a common issue. Here are some preventative measures:
-
Light Protection: Conduct all experimental steps under dim light or using amber-colored glassware to prevent photo-degradation.
-
Temperature Control: Maintain low temperatures throughout the purification process. Use of refrigerated centrifuges and conducting chromatography in a cold room is recommended. Some xanthophylls show significant degradation at temperatures between 25-60°C.[1][4]
-
Oxygen Exclusion: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation steps, to prevent oxidation.
-
pH Control: The stability of xanthophylls can be pH-dependent. For instance, fucoxanthin (B1674175) is more stable at a neutral to slightly alkaline pH (around 7.4).[1][4] Consider buffering your extraction and chromatography solvents if you observe pH-related degradation. One study found another related pigment to be most stable at pH 5.5.[5]
-
Use of Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to extraction and mobile phase solvents can help to prevent oxidative degradation.
Troubleshooting Guide: Low this compound Yield
| Problem | Possible Cause | Solution |
| Low extraction efficiency | Incomplete cell lysis. | Ensure thorough homogenization of the plant material. |
| Inappropriate solvent choice. | Use a solvent mixture optimized for carotenoid extraction, such as methanol/tetrahydrofuran (1/1, v/v).[6] | |
| Insufficient solvent volume or extraction time. | Increase the solvent-to-solid ratio and the number of extraction cycles. | |
| Loss during saponification | Degradation of this compound in alkaline conditions. | Perform saponification at room temperature under an inert atmosphere and for the shortest time necessary to hydrolyze lipids. |
| Poor recovery from column chromatography | Irreversible adsorption to the stationary phase. | Ensure the stationary phase (e.g., silica (B1680970) gel) is properly deactivated. Consider using a less active stationary phase like alumina. |
| Sub-optimal mobile phase composition. | Adjust the polarity of the mobile phase to ensure proper elution of this compound without co-eluting with highly non-polar or polar impurities. | |
| Loss during solvent evaporation | Over-drying of the sample. | Evaporate solvents under reduced pressure at a low temperature and avoid complete dryness, which can make the sample difficult to redissolve and prone to oxidation. |
Troubleshooting Guide: Impure this compound Fractions
| Problem | Possible Cause | Solution |
| Co-elution with other carotenoids (e.g., β-carotene) | Insufficient resolution in column chromatography. | Optimize the solvent gradient. A shallow gradient with a gradual increase in polarity is often more effective for separating compounds with similar polarities. |
| Inappropriate stationary phase. | For HPLC, a C30 column is highly recommended for separating carotenoid isomers and structurally related compounds.[7][8] | |
| Presence of chlorophyll (B73375) in the final product | Inefficient removal during initial extraction. | If chlorophyll is a major contaminant, consider a preliminary purification step like saponification, which can help in the removal of chlorophyll esters. |
| Contamination with lipids and waxes | Incomplete saponification or precipitation. | Ensure complete saponification and subsequent washing steps to remove fatty acid soaps. A cold precipitation step (e.g., in acetone (B3395972) at -20°C) can help to remove waxes. |
| Broad or tailing peaks in HPLC | Column overload. | Inject a smaller sample volume or a more dilute sample. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to improve peak shape. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. |
Quantitative Data Summary
Table 1: Typical Solvent Systems for Xanthophyll Purification
| Purification Step | Stationary Phase | Mobile Phase / Solvent System | Purpose |
| Initial Extraction | N/A | Methanol/Tetrahydrofuran (1/1, v/v)[6] | Extraction of total carotenoids from plant material. |
| Column Chromatography | Silica Gel | Hexane (B92381) with increasing percentages of acetone or ethyl acetate | Separation of this compound from less polar carotenes and more polar chlorophylls. |
| HPLC Purification | C30 Reversed-Phase | Acetonitrile/Methanol (with 0.1M Ammonium (B1175870) Acetate)/Dichloromethane (71:22:7, v/v/v)[9] | High-resolution separation of this compound from other xanthophylls and isomers. |
Table 2: Purity Assessment Parameters for this compound
| Analytical Method | Parameter | Typical Values/Observations |
| HPLC-DAD | Retention Time (t R ) | Specific to the column and mobile phase used. |
| UV-Vis Spectrum (λ max ) | Characteristic absorption maxima for this compound in the mobile phase. | |
| Peak Purity Index | Should be close to 1, indicating a homogenous peak. | |
| Mass Spectrometry (MS) | Molecular Ion Peak | [M+H] + or [M] +• corresponding to the molecular weight of this compound (C 40 H 56 O). |
| Fragmentation Pattern | Characteristic fragments that can confirm the structure. |
Experimental Protocols
Protocol 1: Extraction and Saponification of this compound from Rose Hips (Rosa rugosa)
-
Sample Preparation: Freeze-dry fresh rose hips and grind them into a fine powder.
-
Extraction:
-
To 10 g of powdered rose hips, add 100 mL of a methanol/tetrahydrofuran (1/1, v/v) solution containing 0.1% BHT.[6]
-
Homogenize the mixture for 5 minutes using a high-speed homogenizer.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet two more times.
-
Pool the supernatants and evaporate to dryness under reduced pressure at 30°C.
-
-
Saponification:
-
Redissolve the dried extract in 50 mL of diethyl ether.
-
Add 50 mL of 10% methanolic potassium hydroxide.
-
Stir the mixture for 4 hours at room temperature under a nitrogen atmosphere in the dark.
-
After saponification, transfer the mixture to a separatory funnel and wash with 100 mL of 10% sodium chloride solution.
-
Collect the upper ether layer containing the carotenoids. Repeat the washing step two more times.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate to a small volume.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Packing: Pack a glass column (e.g., 30 cm x 3 cm) with silica gel 60 in hexane.
-
Sample Loading: Dissolve the concentrated extract from Protocol 1 in a minimal amount of hexane and load it onto the column.
-
Elution:
-
Begin elution with 100% hexane to elute non-polar compounds like β-carotene (typically a yellow-orange band).
-
Gradually increase the polarity of the mobile phase by adding acetone to the hexane (e.g., 98:2, 95:5, 90:10 hexane:acetone).
-
This compound will elute as a distinct orange-red band. Collect the fractions corresponding to this band.
-
Monitor the separation visually and by thin-layer chromatography (TLC).
-
-
Fraction Analysis: Analyze the collected fractions using UV-Vis spectrophotometry or HPLC-DAD to identify the fractions containing the purest this compound. Pool the desired fractions and evaporate the solvent.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis
-
System Preparation: Use an HPLC system equipped with a diode-array detector (DAD) and a C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mobile phase of acetonitrile/methanol (containing 0.1 M ammonium acetate)/dichloromethane (71:22:7, v/v/v) can be effective for separating carotenoids.[9]
-
Sample Preparation: Dissolve the partially purified this compound from Protocol 2 in the initial mobile phase.
-
Injection and Elution:
-
Inject the sample onto the column.
-
Elute with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Monitor the chromatogram at the λmax of this compound (around 460-480 nm).
-
-
Fraction Collection and Purity Assessment:
-
Collect the peak corresponding to this compound.
-
Re-inject a small aliquot of the collected fraction to assess its purity. The purity can be determined by the peak area percentage in the chromatogram.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsr.net [ijsr.net]
- 3. The Effect of Ripening Stages on the Accumulation of Carotenoids, Polyphenols and Vitamin C in Rosehip Species/Cultivars [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Therapeutic Applications of Rose Hips from Different Rosa Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Compounds and Antioxidant Capacity of Rosa rugosa Depending on Degree of Ripeness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Rapid UPLC Method for Analysis of Carotenoids in Goji Berry Extract and Evaluation of Their Transformation Affected by Saponification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Strategies to prevent isomerization of Rubixanthin during storage
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting strategies to prevent the isomerization of Rubixanthin during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a natural xanthophyll, a type of carotenoid pigment with a red-orange hue, commonly found in plants like rose hips.[1][2] Its chemical structure, C40H56O, features a long system of conjugated double bonds.[2] This structure is responsible for its color and biological activity but also makes it highly susceptible to degradation through isomerization and oxidation.[3][4][5] In research and drug development, maintaining the native all-trans configuration of this compound is often critical, as different isomers can have varied physical, chemical, and biological properties, potentially affecting experimental outcomes and product efficacy.[6]
Q2: What is isomerization and why is it a problem for this compound?
Isomerization is the process where a molecule is transformed into another molecule with the same atoms but a different arrangement. For this compound, this typically involves the conversion of the linear all-trans isomer, which is the most common form in nature, into various bent cis-isomers.[4][7] This structural change is a primary pathway for carotenoid degradation and can lead to a loss of color and biological activity, including its potential Vitamin A activity.[3] The formation of cis-isomers during experiments or storage can lead to inaccurate quantification and misidentification of the compound.[6]
Q3: What are the primary factors that cause this compound to isomerize?
The isomerization of this compound, like other carotenoids, is primarily induced by exposure to several environmental factors:
-
Light: Exposure to light, particularly UV light, provides the energy to convert trans double bonds to the cis configuration.[8][9]
-
Heat: Elevated temperatures increase the kinetic energy of the molecules, which can overcome the energy barrier for isomerization.[3][7][9]
-
Acids: The presence of acids can act as a catalyst, promoting the isomerization process.[3][4][9]
-
Oxygen: While mainly associated with oxidative degradation, the presence of oxygen can also contribute to isomerization.[3][6]
Troubleshooting Guide: Preventing Isomerization
Q4: How can I minimize this compound isomerization during sample handling and storage?
A multi-faceted approach is required to protect this compound samples. Key strategies involve controlling light, temperature, and atmospheric conditions.
-
Work in Low-Light Conditions: Always handle this compound samples in a dark or dimly lit room.[9] Use amber-colored glassware or vials, or wrap standard glassware in aluminum foil to block light.[6][9]
-
Maintain Low Temperatures: Perform all extractions and preparations on ice or in a cold room (e.g., 4°C).[9] For storage, temperature control is critical. Short-term storage should be at -20°C, while long-term storage is recommended at -70°C or -80°C.[6][10]
-
Create an Inert Environment: Oxygen promotes degradation.[3] Before preparing solutions, purge solvents with an inert gas like nitrogen or argon.[9] Store extracted samples or solutions under an inert atmosphere.
-
Use Antioxidants: Consider adding an antioxidant such as Butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.1%) to extraction solvents to inhibit oxidative degradation.[9][11]
-
Control pH: Maintain a neutral pH (around 7.0) during extraction and storage.[9] If the sample matrix is acidic, use appropriate buffered solutions to prevent acid-catalyzed isomerization.[9]
Q5: What is the expected stability of carotenoids under different storage conditions?
While data specifically for this compound is limited, studies on general carotenoid stability provide a strong indication of best practices. Lower temperatures significantly inhibit degradation and isomerization.
Table 1: Impact of Storage Temperature on Total Carotenoid (TC) Loss Over 8 Weeks
| Storage Condition | Antioxidant (BHT) | Average TC Loss (%) |
|---|---|---|
| Room Temperature (26-28°C) | Without | 4.79 – 8.97% |
| Room Temperature (26-28°C) | With (250 ppm) | 1.30 – 2.58% |
| Cool Temperature (4°C) | Without | 2.11 – 3.80% |
| Cool Temperature (4°C) | With (250 ppm) | 1.09 – 3.86% |
Data adapted from a study on formulated carotenoid diets.[11]
Further studies show that for many food matrices, carotenoids remain stable for several months when stored at -20°C or -70°C.[10] For example, carotenoids in oranges were reported to be stable for up to 13 months under these conditions.[10]
Experimental Protocols
Q6: How can I experimentally determine the level of this compound isomerization in my samples?
High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying different carotenoid isomers.[12] Using a C30 column is highly recommended as it provides superior shape selectivity for hydrophobic, structurally related isomers compared to standard C18 columns.[4][13][14]
Detailed Protocol: HPLC Analysis of this compound Isomers
This protocol provides a general framework for the analysis of this compound isomerization. Optimization for specific sample matrices may be required.
-
Sample Preparation & Extraction:
-
Perform all steps under dim light and on ice to prevent induced isomerization.[9][15]
-
Homogenize your sample (e.g., plant tissue, cell pellet).
-
Extract the carotenoids using a suitable solvent system, such as acetone (B3395972) or a mixture of hexane (B92381) and ethanol, containing 0.1% BHT.[9]
-
Centrifuge the mixture to pellet debris and collect the supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase (or a compatible solvent like MTBE/methanol) immediately before injection.
-
-
HPLC System & Conditions:
-
Column: Reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 µm).[13]
-
Mobile Phase (Gradient): A gradient of Methanol (MeOH), Methyl-tert-butyl ether (MTBE), and Water is effective.[13][16]
-
Example Gradient: Start with 81:15:4 (MeOH:MTBE:Water), transitioning to a higher concentration of MTBE over the run to elute all isomers.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain a controlled temperature, typically between 10°C and 20°C. Lower temperatures can improve the resolution of isomers.[17]
-
Detector: Photodiode Array (PDA) or Diode Array Detector (DAD) to scan a range of wavelengths.[16] Monitor at the maximum absorbance for this compound (approx. 463 nm), and also collect full spectra (300-600 nm) to help identify cis-isomers, which exhibit a characteristic "cis-peak" at a lower wavelength (around 330-360 nm).[18]
-
-
Isomer Identification and Quantification:
-
Identification: The all-trans isomer is typically the largest and last-eluting peak among its isomers. Cis-isomers will elute earlier. Identification can be confirmed by comparing retention times to standards (if available) and by analyzing spectral data (λmax, %III/II ratio, presence of a cis-peak).[19]
-
Quantification: Calculate the concentration of each isomer using a calibration curve generated from an all-trans-Rubixanthin standard. The peak area of each isomer is used for quantification. The percentage of isomerization can be calculated as the sum of the areas of all cis-isomer peaks divided by the total area of all this compound peaks (trans + cis).
-
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | C40H56O | CID 5281252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Changes in carotenoids during processing and storage of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Isomerization of carotenoids in photosynthesis and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Carotenoid stability in fruits, vegetables and working standards - effect of storage temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of Carotenoid Diets During Feed Processing and Under Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of beta-carotene and lycopene geometrical isomers in biological samples [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A New Method to Simultaneously Quantify the Antioxidants: Carotenes, Xanthophylls, and Vitamin A in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Rubixanthin by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Rubixanthin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a natural xanthophyll pigment, a type of carotenoid, found in various plants like rose hips.[1][2][3] Its chemical formula is C40H56O, and it has a molecular weight of approximately 552.9 g/mol .[4] As a carotenoid, this compound possesses antioxidant properties and is of interest in food science, nutrition, and pharmaceutical research for its potential health benefits. Accurate quantification in various biological and food matrices is crucial for understanding its bioavailability, metabolism, and efficacy.
Q2: What are the main challenges in analyzing this compound by LC-MS/MS?
The primary challenges in analyzing this compound and other carotenoids by LC-MS/MS include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and inaccurate quantification.[5] This is a major concern in complex matrices like plasma and food extracts.
-
Instability: Carotenoids, including this compound, are susceptible to degradation from light, heat, and oxidation.[6] Proper sample handling and storage are critical.
-
Low Concentrations: In biological samples, this compound concentrations can be very low, requiring highly sensitive analytical methods.
-
Isomer Separation: this compound can exist as different geometric isomers (cis/trans), which may have different biological activities and can be challenging to separate chromatographically.[7]
Q3: Which ionization technique is best for this compound analysis?
For carotenoids like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI).[8][9] APCI is generally better suited for nonpolar to moderately polar compounds and is less susceptible to ion suppression from non-volatile matrix components compared to ESI. Positive ion mode is typically used for the detection of carotenoids.
Q4: What type of LC column is recommended for this compound separation?
C30 reversed-phase columns are highly recommended for the separation of carotenoids and their isomers.[7][10] The unique shape selectivity of C30 stationary phases provides excellent resolution for structurally similar and isomeric carotenoids. Standard C18 columns can also be used but may offer less resolving power for complex mixtures of carotenoids.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal/No Peak for this compound | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound. | 1. Improve Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[12] 2. Optimize Chromatography: Adjust the gradient to better separate this compound from matrix components.[3] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction. 4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Analyte Degradation: this compound is unstable and may have degraded during sample preparation or storage. | 1. Protect from Light and Heat: Work under dim light and keep samples on ice or in a cooling rack. Use amber vials.[6] 2. Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to extraction solvents. 3. Analyze Samples Promptly: Minimize storage time before analysis. | |
| Inappropriate MS Parameters: Ionization source settings, collision energy, or MRM transitions are not optimal. | 1. Optimize Ionization Source: Adjust parameters such as nebulizer gas, drying gas flow, and temperature for optimal this compound signal. APCI is generally preferred.[8][9] 2. Optimize Collision Energy: Perform a compound optimization to determine the optimal collision energy for the desired fragmentation of the this compound precursor ion. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload: Injecting too much sample or a sample dissolved in a strong solvent. | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Match Injection Solvent to Mobile Phase: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[13] |
| Column Contamination: Buildup of matrix components on the column. | 1. Wash the Column: Use a strong solvent wash to clean the column. 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. | |
| Secondary Interactions: Interaction of this compound with active sites on the column. | 1. Use a High-Quality C30 Column: These are specifically designed for carotenoid analysis.[7][10] 2. Adjust Mobile Phase pH: Although less common for carotenoids, slight pH adjustments can sometimes improve peak shape. | |
| Inconsistent Retention Times | Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation. | 1. Prepare Fresh Mobile Phase: Ensure accurate measurement of all components. 2. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases. |
| Column Temperature Fluctuations: Inconsistent column oven temperature. | 1. Use a Column Oven: Ensure the column is thermostatted to a stable temperature. | |
| Column Equilibration Issues: Insufficient time for the column to equilibrate between injections. | 1. Increase Equilibration Time: Extend the time the column is flushed with the initial mobile phase conditions before the next injection. |
Quantitative Data Summary: Matrix Effects in Carotenoid Analysis
The following table summarizes the observed matrix effects for several carotenoids in human plasma, as determined by comparing HPLC/MS/MS and HPLC-PDA (Photo-Diode Array) detection. A ratio greater than 1 indicates signal enhancement, while a ratio less than 1 indicates signal suppression.
| Analyte | Matrix Effect (AUC MS/MS / AUC PDA) | Interpretation |
| Lutein | 2.5 | Signal Enhancement |
| β-Cryptoxanthin | 1.8 | Signal Enhancement |
| α-Carotene | 0.7 | Signal Suppression |
| β-Carotene | 0.6 | Signal Suppression |
| Retinyl Palmitate | 0.5 | Signal Suppression |
| (Data adapted from a study on chylomicron-rich fractions of human plasma)[5] |
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a representative method for extracting nonpolar carotenoids like this compound from a plasma matrix.
-
Sample Preparation:
-
To 200 µL of plasma in a glass tube, add 200 µL of ethanol (B145695) to precipitate proteins.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of n-hexane containing 0.1% BHT.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper hexane (B92381) layer to a clean tube.
-
Repeat the extraction step with another 1 mL of n-hexane/BHT.
-
Combine the hexane extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., Methanol/MTBE mixture).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Representative LC-MS/MS Parameters for this compound Analysis
These parameters are based on typical conditions for the analysis of similar carotenoids. Method optimization is crucial for specific applications.
-
Liquid Chromatography (LC):
-
Column: C30 Reversed-Phase, 3 µm, 2.1 x 150 mm
-
Mobile Phase A: Methanol with 0.1% Formic Acid and 5 mM Ammonium Acetate
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-80% B
-
15-17 min: 80% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: APCI in positive ion mode
-
Nebulizer Gas (N2): 40 psi
-
Drying Gas (N2) Flow: 5 L/min
-
Drying Gas Temperature: 350 °C
-
Capillary Voltage: 4000 V
-
MRM Transition (Hypothetical for this compound):
-
Precursor Ion (Q1): m/z 553.4 [M+H]+
-
Product Ion (Q3): To be determined through compound optimization (e.g., by observing fragmentation patterns). Common losses for carotenoids include water and toluene.
-
-
Visualizations
Caption: A workflow for addressing matrix effects in this compound analysis.
Caption: Mechanism of ion suppression and enhancement in the MS source.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. food.actapol.net [food.actapol.net]
- 8. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. Validation of a new LC-MS/MS method for the detection and quantification of phenolic metabolites from tomato sauce in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Technical Support Center: Optimization of Enzymatic Hydrolysis for Rubixanthin Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic hydrolysis for releasing rubixanthin from plant matrices.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of enzymatic hydrolysis for this compound release?
The primary goal is to use specific enzymes to break down the complex polysaccharides, such as cellulose (B213188) and pectin, that make up the plant cell wall.[1] This degradation releases the intracellular contents, including the target carotenoid, this compound, making it available for extraction.
Q2: Which enzymes are most effective for releasing this compound?
A combination of enzymes is typically most effective due to the complex nature of the plant cell wall. The most commonly used enzymes include:
-
Cellulases: Break down cellulose, the main structural component of plant cell walls.[2]
-
Pectinases: Degrade pectin, which is found in the middle lamella and primary cell walls.[2]
-
Hemicellulases: Hydrolyze hemicellulose, another major component of the cell wall.
-
Proteases: Can help to break down structural proteins within the cell wall matrix.[2]
The optimal combination and ratio of these enzymes can vary depending on the specific plant material.
Q3: What are the critical parameters to control during enzymatic hydrolysis?
The efficiency of enzymatic hydrolysis is highly dependent on several factors:
-
Temperature: Enzyme activity is temperature-dependent, with an optimal temperature for maximum activity.[1][3]
-
Enzyme Concentration: The concentration of the enzyme(s) will affect the rate and extent of hydrolysis.
-
Incubation Time: Sufficient time is required for the enzymes to effectively break down the plant cell wall.
-
Substrate Concentration: The ratio of the enzyme to the plant material (substrate) is a key factor.
Q4: How can I prevent the degradation of this compound during the process?
This compound, like other carotenoids, is susceptible to degradation by light, heat, and oxidation.[4] To minimize degradation:
-
Conduct experiments in low-light conditions or use amber-colored glassware.
-
Maintain the optimal temperature for the enzymes without using excessive heat that could degrade the this compound.
-
Consider using antioxidants in the reaction mixture.
-
Once the hydrolysis is complete, proceed with extraction promptly.
Q5: What are the common sources of this compound for extraction?
This compound is found in various plants, with notable sources including:
Troubleshooting Guide
Problem: Low Yield of this compound
Q: I am experiencing a very low yield of this compound after enzymatic hydrolysis and extraction. What are the possible causes and solutions?
A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Cell Wall Degradation:
-
Cause: The enzyme cocktail may not be optimized for your specific plant material, or the enzyme concentration may be too low.
-
Solution: Experiment with different ratios of cellulase (B1617823), pectinase, and hemicellulase. Increase the enzyme concentration incrementally. Ensure the plant material is finely ground to increase the surface area for enzymatic action.[7]
-
-
Suboptimal Reaction Conditions:
-
Cause: The pH, temperature, or incubation time may not be optimal for the enzymes used.
-
Solution: Calibrate your pH meter and ensure the buffer system is maintaining the target pH throughout the reaction. Verify the incubator or water bath temperature. Optimize the incubation time; prolonged incubation does not always lead to higher yields and can increase the risk of product degradation.[7]
-
-
Enzyme Inhibition:
-
Cause: Components released from the plant matrix, such as phenolic compounds, can inhibit enzyme activity.
-
Solution: Consider a pre-treatment step to remove potential inhibitors. Adding polyvinylpyrrolidone (B124986) (PVP) to the reaction mixture can help to bind phenolic compounds.
-
-
This compound Degradation:
-
Cause: As mentioned in the FAQs, this compound is sensitive to light, heat, and oxidation.
-
Solution: Protect your experiment from light. Use the lowest effective temperature for the enzymatic reaction. Consider bubbling nitrogen gas through your reaction mixture to create an inert atmosphere and reduce oxidation.[4]
-
-
Inefficient Extraction:
-
Cause: The solvent used for extraction after hydrolysis may not be optimal for this compound, or the extraction technique may be inefficient.
-
Solution: this compound is a xanthophyll and is more polar than carotenes. Solvents like ethanol, acetone, or a mixture of hexane (B92381) and a more polar solvent are often effective.[8] Ensure thorough mixing during extraction to maximize the contact between the solvent and the hydrolyzed plant material.
-
Problem: Inconsistent Results Between Batches
Q: My this compound yield is highly variable from one experiment to the next. How can I improve consistency?
A: Inconsistent results are often due to a lack of precise control over experimental parameters.
-
Standardize Starting Material: Ensure your plant material is from the same source, harvested at the same time, and stored under the same conditions. The composition of the plant cell wall can vary, affecting enzymatic hydrolysis.
-
Precise Parameter Control: Use calibrated equipment to control pH, temperature, and mixing speed. Prepare fresh enzyme solutions for each set of experiments, as enzyme activity can decrease over time, even when stored correctly.
-
Consistent Quenching: Stop the enzymatic reaction at the same point in each experiment. A common method is to rapidly heat the mixture to denature the enzymes.[1] Inconsistent quenching times can lead to variability.
Data Presentation: Optimal Conditions for Hydrolyzing Enzymes
The following tables summarize the optimal conditions for commonly used enzymes in the hydrolysis of plant cell walls. Note that these are general ranges, and optimization for your specific plant material is recommended.
Table 1: Optimal pH and Temperature for Common Hydrolyzing Enzymes
| Enzyme | Optimal pH Range | Optimal Temperature Range (°C) |
| Cellulase | 4.2 - 5.8[3] | 50 - 55[3] |
| Pectinase | 4.0 - 6.0[1][9] | 37 - 61[1][9] |
| Hemicellulase | 4.5 - 6.5 | 45 - 60 |
| Protease | 6.0 - 8.0 | 40 - 60 |
Table 2: Recommended Enzyme Concentration and Incubation Time
| Enzyme | Typical Concentration (% w/w of substrate) | Typical Incubation Time (hours) |
| Cellulase | 0.5 - 2.0 | 2 - 24 |
| Pectinase | 0.2 - 1.5 | 1 - 12 |
| Hemicellulase | 0.5 - 2.0 | 2 - 18 |
| Protease | 0.1 - 1.0 | 1 - 6 |
Experimental Protocols
Protocol 1: General Enzymatic Hydrolysis for this compound Release
-
Sample Preparation:
-
Dry the plant material (e.g., rose hips) at 40-50°C to a constant weight.
-
Grind the dried material to a fine powder (e.g., to pass through a 0.5 mm sieve).
-
-
Enzymatic Hydrolysis:
-
Prepare a slurry of the powdered plant material in a suitable buffer (e.g., citrate (B86180) buffer for acidic conditions or phosphate (B84403) buffer for neutral conditions). A typical solid-to-liquid ratio is 1:10 to 1:20 (w/v).
-
Adjust the pH of the slurry to the optimal range for your chosen enzyme cocktail (refer to Table 1).
-
Add the enzyme cocktail (e.g., a mixture of cellulase and pectinase) at the desired concentration (refer to Table 2).
-
Incubate the mixture in a shaking water bath at the optimal temperature for the specified time.
-
-
Enzyme Inactivation:
-
To stop the enzymatic reaction, heat the mixture to 85-95°C for 10-15 minutes. This will denature the enzymes.
-
Cool the mixture to room temperature.
-
-
Solid-Liquid Separation:
-
Centrifuge the mixture to pellet the solid plant debris.
-
Collect the supernatant, which contains the released this compound.
-
-
Solvent Extraction:
-
To the supernatant, add an appropriate organic solvent for this compound extraction (e.g., a 2:1 mixture of hexane and ethanol).
-
Mix vigorously for 15-30 minutes.
-
Separate the organic phase (containing the this compound) from the aqueous phase using a separatory funnel.
-
Repeat the extraction of the aqueous phase with the organic solvent to maximize recovery.
-
Combine the organic phases.
-
-
Concentration and Analysis:
-
Evaporate the solvent from the combined organic phases using a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C).
-
The resulting oleoresin containing this compound can then be quantified and analyzed using techniques such as HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound release.
Caption: Enzymatic degradation of the plant cell wall.
References
- 1. sciensage.info [sciensage.info]
- 2. WO2009080778A2 - Preparations with rosehip extracts, and method of producing rosehip extracts - Google Patents [patents.google.com]
- 3. Influence of temperature and pH on cellulase activity and stability in Nectria catalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme-mediated solvent extraction of carotenoids from marigold flower (Tagetes erecta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Biochemical Characterization, Thermal Stability, and Partial Sequence of a Novel Exo-Polygalacturonase from the Thermophilic Fungus Rhizomucor pusillus A13.36 Obtained by Submerged Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal intensity of Rubixanthin in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Rubixanthin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance signal intensity.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is most effective for this compound analysis by mass spectrometry?
A1: For carotenoids like this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally the most powerful and preferred technique over Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI).[1][2] APCI consistently provides strong signals for both carotenes and their oxygenated derivatives (xanthophylls), like this compound.[2][3] While ESI can be used, its effectiveness varies, and it may not ionize hydrocarbon-rich carotenoids efficiently.[2]
Q2: What are the typical instrument parameters for APCI-MS analysis of carotenoids?
A2: Optimal instrument settings are crucial for maximizing signal intensity. While these may vary between instruments, a good starting point for positive ion mode APCI analysis of carotenoids is outlined in the table below.
| Parameter | Typical Value |
| Capillary Voltage | -3.5 kV |
| Drying Gas Temperature | 350 °C |
| Vaporizer Temperature | 400 °C |
| Drying Gas Flow Rate | 5 L/min |
| Nebulizer Gas Pressure | 60 psi |
| Corona Current | 4000 nA |
| Source: Adapted from HPLC-DAD-APCI-MS as a Tool for Carotenoid Assessment of Wild and Cultivated Cherry Tomatoes[1] |
Q3: What type of HPLC column is best suited for this compound separation?
A3: A C30 reversed-phase column is highly recommended for the separation of carotenoids.[1][4] These columns provide excellent selectivity for structurally similar carotenoids and their isomers.
Q4: How can I prepare a this compound sample from a plant matrix for LC-MS analysis?
A4: A general workflow for extracting this compound from a plant matrix involves homogenization, solvent extraction, and filtration. It is critical to perform these steps under dim light and controlled temperatures to minimize degradation.[4] A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide: Low Signal Intensity of this compound
Low signal intensity is a common issue in the mass spectrometry analysis of this compound. The following guide provides a systematic approach to troubleshooting this problem.
Experimental Workflow for Troubleshooting
References
Best practices for long-term storage of Rubixanthin standards
This technical support center provides best practices for the long-term storage of Rubixanthin standards, troubleshooting guidance for common issues, and answers to frequently asked questions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of their standards for reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound standards?
For long-term storage, it is recommended to store this compound standards at low temperatures, ideally at -70°C or -80°C, to minimize degradation.[1][2] Storing at -20°C is also a viable option for shorter periods.[3][4][5] Avoid storing this compound standards at 4°C or room temperature for extended periods, as this will lead to rapid degradation.[1]
Q2: In what form should I store the this compound standard?
This compound standards can be stored as a dry powder or as a stock solution. For long-term storage, storing the standard as a dry powder in a desiccated, dark, and cold environment under an inert gas is a good option.[1] However, storing it as a stock solution in a high-purity organic solvent is often more convenient for immediate use.[1]
Q3: Which solvents are recommended for dissolving and storing this compound standards?
Commonly used solvents for carotenoids like this compound include ethanol (B145695), methanol, and acetone.[1] The choice of solvent may also depend on the subsequent analytical method (e.g., compatibility with the HPLC mobile phase). Ensure the use of high-purity solvents to prevent contamination.
Q4: How can I protect my this compound standard from degradation?
To prevent degradation, it is crucial to protect the standard from three main factors: light, heat, and oxygen.[1][6]
-
Light: Store this compound solutions in amber glass vials to protect them from light.[1][3] Handle the solutions under dim or yellow light.[1]
-
Heat: Store at low temperatures as mentioned in Q1.
-
Oxygen: Purge the vial with an inert gas like nitrogen or argon before sealing to remove oxygen.[1] The addition of an antioxidant like butylated hydroxytoluene (BHT) to the solvent can also help minimize oxidative degradation.[4]
Q5: How long can I store a this compound standard solution?
When stored properly at -70°C in an oxygen-free environment and protected from light, carotenoid standard solutions can be stable for at least 6 months.[1][5] However, the stability of this compound specifically may vary. It is best practice to periodically check the purity of the standard using a suitable analytical method like HPLC.
Q6: Can I freeze and thaw my this compound stock solution multiple times?
It is highly advisable to minimize freeze-thaw cycles. Repeated temperature fluctuations can accelerate the degradation of the standard.[2] The best practice is to aliquot the stock solution into smaller, single-use vials. This allows you to thaw only the amount you need for a particular experiment.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Rapid degradation of the this compound standard. | Exposure to light, heat, or oxygen. | Store the standard at -70°C in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon). Minimize exposure to light and room temperature during handling.[1] |
| Inconsistent results between experiments. | Improper handling and storage of the standard. Degradation of the standard over time. | Follow a strict, standardized protocol for the preparation and storage of this compound solutions. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Periodically verify the concentration and purity of the stock solution via HPLC. |
| Precipitation of the standard in the solvent upon cooling. | The chosen solvent has poor solubility for this compound at low temperatures. | Consider using a different solvent or a co-solvent system. Ensure the standard is fully dissolved at room temperature before storing it at low temperatures. |
| Color of the solution fades over time. | This is a visual indicator of degradation. | Discard the solution and prepare a fresh one from a new aliquot of the stock solution. Review your storage and handling procedures to identify potential sources of degradation. |
Quantitative Data Summary
While specific stability data for this compound is limited in the literature, the following table summarizes the general recommendations for carotenoid standards based on available data for similar compounds.
| Storage Condition | Temperature | Duration | Expected Stability |
| Long-term | -70°C to -80°C | > 6 months | High |
| Short-term | -20°C | < 6 months | Moderate |
| Working Solution | 4°C | < 24 hours | Low |
| Benchtop | Room Temperature | A few hours | Very Low (rapid degradation) |
Note: The stability of this compound may vary. It is highly recommended to perform an in-house stability study.
Experimental Protocols
Protocol: Stability Assessment of this compound Standard
This protocol outlines a method to assess the stability of a this compound standard under specific storage conditions using HPLC.
1. Materials:
-
This compound standard
-
High-purity solvent (e.g., ethanol with 0.1% BHT)
-
HPLC-grade solvents for the mobile phase
-
Amber glass vials
-
Inert gas (nitrogen or argon)
-
HPLC system with a UV/Vis detector
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in the chosen high-purity solvent to a final concentration of approximately 1 mg/mL.
-
Purge the vial with inert gas, seal tightly, and wrap in aluminum foil for extra light protection.
-
-
Initial Analysis (Time 0):
-
Prepare a series of working standards by diluting the stock solution.
-
Inject the freshly prepared working standards to establish an initial calibration curve and determine the initial concentration of the stock solution.
-
-
Stability Study:
-
Aliquot the stock solution into multiple amber vials.
-
Store the aliquots under the desired storage conditions (e.g., -70°C, -20°C, 4°C, and room temperature, with and without light exposure).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to come to room temperature in the dark.
-
Prepare a working solution and analyze it by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point for each storage condition.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing this compound stability and mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Carotenoid stability in fruits, vegetables and working standards - effect of storage temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Optimizing Rubixanthin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the low extraction efficiency of Rubixanthin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
This compound is a natural xanthophyll pigment with a characteristic red-orange color.[1] It is a valuable bioactive compound studied for its potential health benefits. The most significant natural sources of this compound are the hips of rose plants, particularly Rosa mosqueta (also known as Rosa rubiginosa) and Rosa rugosa.[2][3] For instance, dried Rosa mosqueta hips have been found to contain an average of 703.7 mg of this compound per kg of dry weight.[2][4] Other sources include citrus peels.[5]
Q2: Why is my this compound extraction yield consistently low?
Low extraction efficiency for this compound can stem from several factors:
-
Inadequate Cell Disruption: The complex and rigid cell walls of plant materials can prevent solvents from accessing the intracellular this compound.[6]
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. Solvents must be capable of solubilizing the lipophilic this compound molecule effectively.
-
Compound Degradation: this compound, like other carotenoids, is highly sensitive to degradation from exposure to heat, light, oxygen, and acidic conditions.[7][8][9]
-
Presence of Water: High water content in the sample matrix can hinder the extraction of hydrophobic compounds like this compound, especially when using non-polar solvents or supercritical CO2.[10]
-
Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at a suitable temperature to allow for efficient mass transfer of this compound from the matrix into the solvent.
Q3: How can I prevent this compound degradation during extraction and storage?
Protecting this compound from degradation is crucial for achieving high yields and preserving its bioactivity. Key preventive measures include:
-
Light Protection: Conduct all extraction and handling steps under subdued light or using amber-colored glassware to prevent photo-isomerization and photodestruction.[8][11]
-
Temperature Control: Avoid high temperatures, as they can accelerate degradation.[7] For methods requiring heat, it is essential to determine the optimal temperature that balances extraction efficiency with stability. For example, studies on similar carotenoids show significant degradation at temperatures above 40-60°C.[8][12]
-
Oxygen Exclusion: The presence of oxygen can lead to oxidation. It is recommended to flush storage containers and extraction vessels with an inert gas like nitrogen or argon.[11] Adding antioxidants such as Butylated Hydroxytoluene (BHT) or ascorbic acid to the extraction solvent can also minimize oxidation.[11]
-
pH Management: Carotenoids are generally more stable in neutral or slightly alkaline conditions and can degrade under acidic pH.[8][9] If using acidified solvents (common for other pigments), their effect on this compound should be carefully evaluated.
-
Proper Storage: Store extracts and dried plant material at low temperatures (-20°C or -80°C) in the dark and under an inert atmosphere.[11]
Q4: Which analytical method is best for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate separation and quantification of this compound and its isomers.[3]
-
Column Choice: A C30 reversed-phase column is highly recommended over the more common C18 columns. The C30 phase provides better shape selectivity, which is crucial for resolving geometric isomers of carotenoids like (all-E)-rubixanthin and (5'Z)-rubixanthin (Gazaniaxanthin).[3][13]
-
Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths. This is useful for identifying pigments based on their unique spectral characteristics. This compound is typically quantified at its maximum absorbance wavelength, around 462 nm.
Troubleshooting Guide: Low this compound Extraction Efficiency
Use this guide to diagnose and resolve common issues encountered during the extraction process.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No this compound Detected in Extract | 1. Ineffective Cell Lysis: The solvent cannot penetrate the plant matrix. | • Ensure the sample is finely ground to a homogenous powder. • For fresh samples, freeze-drying (lyophilization) prior to grinding can improve cell disruption.[10] • Employ mechanical disruption methods like homogenization or sonication during solvent extraction.[3] • Consider Enzyme-Assisted Extraction (EAE) to specifically degrade cell wall components.[14] |
| 2. Incorrect Solvent System: The solvent is not effectively solubilizing this compound. | • Use a combination of polar and non-polar solvents. A mixture of methanol (B129727) (MeOH) and tetrahydrofuran (B95107) (THF) (1:1, v/v) has been shown to be effective for rose hips.[3] • For citrus peels, less polar solvents like petroleum ether or ethyl acetate (B1210297) have been used.[5][15] • Test a range of solvents (e.g., acetone, ethanol (B145695), hexane, ethyl acetate) to find the optimal one for your specific matrix. | |
| 3. Degradation during Extraction: this compound is being destroyed by heat, light, or oxidation. | • Work under dim light and use amber glassware. • If using heating, optimize the temperature. Try starting at a lower temperature (e.g., 30-40°C). • De-gas solvents and purge the extraction vessel with nitrogen. • Add an antioxidant like 0.1% BHT to the solvent.[11] | |
| Extract Color is Pale (Yellow instead of Orange/Red) | 1. Low Concentration of this compound: See all points under "Low or No this compound Detected". | • Optimize extraction parameters (time, temperature, solvent-to-solid ratio) using a systematic approach like Response Surface Methodology (RSM).[16][17] |
| 2. Isomerization or Degradation: The chemical structure of this compound has been altered, affecting its color. | • Minimize exposure to light and acid, which are known to cause trans- to cis-isomerization.[7] • Check the pH of your extraction system; avoid highly acidic conditions.[8] | |
| Inconsistent Yields Between Batches | 1. Variability in Source Material: Ripeness and growing conditions affect carotenoid content. | • Standardize the collection of your source material (e.g., use rose hips at the same degree of ripeness).[3] • If possible, source material from a single supplier or location. |
| 2. Inconsistent Sample Preparation: Differences in grinding, drying, or storage. | • Implement a standardized protocol for sample preparation, including particle size, drying time/temperature, and storage conditions. | |
| 3. Procedural Drifts: Minor, unintentional changes in the extraction protocol. | • Maintain a detailed and consistent experimental protocol. Ensure parameters like time, temperature, and agitation speed are precisely controlled. | |
| Low Purity / Interfering Compounds in HPLC | 1. Co-extraction of Other Lipids/Pigments: Chlorophylls and fats are often co-extracted. | • Introduce a saponification step (alkaline hydrolysis) to remove interfering fats and chlorophyll (B73375) esters. Caution: This step must be optimized (e.g., using 10% methanolic KOH at room temperature) as it can also lead to carotenoid degradation.[13] • Perform a liquid-liquid partitioning step (e.g., with petroleum ether/diethyl ether and water) to separate the non-polar carotenoids from more polar impurities. |
| 2. Column Overload or Poor Separation: HPLC method is not optimal. | • Ensure you are using a C30 column for superior isomer separation.[3] • Dilute your sample before injection to avoid overloading the column. • Optimize the HPLC mobile phase gradient to achieve better resolution between peaks. |
Logical Troubleshooting Workflow
Figure 1: A decision tree for troubleshooting low this compound extraction yield.
Data Presentation: Optimized Extraction Parameters
While extensive optimization data specifically for this compound is limited, studies on similar carotenoids provide valuable guidance. Response Surface Methodology (RSM) is frequently used to identify optimal conditions.[16][18] The tables below summarize optimized parameters from studies on other carotenoids using advanced extraction techniques, which can serve as a starting point for developing a this compound-specific protocol.
Table 1: Example of Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Carotenoids (Adapted from studies on Astaxanthin and other carotenoids)
| Parameter | Optimized Value | Source/Rationale |
| Solvent | 48% Ethanol in Ethyl Acetate | Balances polarity for effective extraction of xanthophylls.[19] |
| Temperature | 41 - 50 °C | Maximizes extraction while minimizing thermal degradation.[19][20] |
| Time | 16 - 32 minutes | Shorter duration compared to conventional methods, reducing energy use and degradation risk.[19][20] |
| Ultrasound Power | 145 - 200 W | Sufficient power to induce cavitation and disrupt cell walls effectively.[19][21] |
| Liquid-to-Solid Ratio | 9.5:1 to 20:1 (mL/g) | Ensures adequate solvent for complete immersion and mass transfer.[19][21] |
Table 2: Example of Optimized Parameters for Supercritical CO₂ (SC-CO₂) Extraction of Carotenoids (Adapted from studies on Astaxanthin and Zeaxanthin)
| Parameter | Optimized Value | Source/Rationale |
| Pressure | 250 - 550 bar | Higher pressure increases the solvating power of SC-CO₂ for lipophilic compounds.[22][23] |
| Temperature | 60 - 68 °C | Balances increased solute vapor pressure with decreased CO₂ density.[22][23] |
| CO₂ Flow Rate | ~30 g/min | Affects the kinetics of the extraction.[23] |
| Co-solvent (Entrainer) | 2 - 9% Ethanol (w/w) | Adding a polar co-solvent like ethanol significantly enhances the extraction of moderately polar xanthophylls.[22][23] |
| Time | 0.5 - 2.0 hours | Duration required to achieve maximum recovery.[22][23] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction from Rose Hips
This protocol is adapted from the method described for carotenoid extraction from Rosa rugosa.[3]
1. Sample Preparation:
-
Freeze-dry fresh rose hips to remove water.
-
Grind the dried hips into a fine, homogenous powder using a laboratory mill. Store the powder at -20°C in a desiccator.
2. Extraction:
-
Weigh 500 mg of the rose hip powder into a centrifuge tube.
-
Add 200 mg of magnesium oxide (to neutralize acids) and 200 mg of anhydrous sodium sulfate (B86663) (to remove residual water).
-
Add 35 mL of an extraction solvent mixture: Methanol/Tetrahydrofuran (1:1, v/v) . For safety, add 0.1% BHT to the solvent to prevent oxidation.
-
Homogenize the mixture for 5 minutes using an Ultra-Turrax or similar high-speed homogenizer. All steps should be performed on ice and under dim light.
-
Centrifuge the mixture at 4000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant into a round-bottom flask.
-
Re-extract the pellet with another 20 mL of the solvent mixture at least two more times, or until the pellet is colorless. Pool all supernatants.
3. Concentration and Quantification:
-
Evaporate the pooled solvent under vacuum using a rotary evaporator at a temperature not exceeding 35°C.
-
Re-dissolve the dried extract in a known, small volume (e.g., 5 mL) of a suitable solvent for HPLC analysis (e.g., MTBE or Acetone).
-
Filter the final extract through a 0.22 µm PTFE syringe filter before injecting it into the HPLC system.
Protocol 2: Ultrasound-Assisted Extraction (UAE) - General Procedure
This is a general protocol based on principles for carotenoid extraction.[19][24][25] Parameters should be optimized for your specific matrix.
1. Sample Preparation:
-
Prepare dried, powdered sample as described in Protocol 1.
2. Extraction:
-
Place a known amount of powder (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent (e.g., ethanol or an ethanol/ethyl acetate mixture) at an optimized liquid-to-solid ratio (e.g., 20:1 mL/g).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Perform the extraction at a controlled temperature (e.g., 40°C) for a set time (e.g., 20 minutes) and power (e.g., 200 W).
-
After extraction, separate the solid residue by centrifugation or filtration.
3. Concentration and Quantification:
-
Follow step 3 from Protocol 1.
Protocol 3: HPLC Method for this compound Quantification
This protocol is based on methods optimized for carotenoid analysis.[3][11][26]
1. HPLC System and Column:
-
HPLC system with a quaternary pump, autosampler, and a DAD/PDA detector.
-
Column: YMC C30 Carotenoid column (or equivalent), e.g., 250 x 4.6 mm, 5 µm.
2. Mobile Phase and Gradient:
-
Solvent A: Methanol / MTBE / Water (e.g., 81:15:4, v/v/v)
-
Solvent B: Methanol / MTBE / Water (e.g., 6:90:4, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Gradient: Start with 100% A, linearly change to 100% B over 25 minutes, hold for 5 minutes, then return to 100% A and re-equilibrate for 10 minutes.
3. Analysis:
-
Set the column temperature to 25°C.
-
Set the DAD to scan from 250-600 nm and record the chromatogram at 462 nm for this compound.
-
Inject 10-20 µL of the filtered extract.
-
Identify the this compound peak by comparing its retention time and UV-Vis spectrum with a pure standard.
-
Quantify using a calibration curve prepared from a certified this compound standard.
Visualizations
General Experimental Workflow
Figure 2: General workflow for the extraction and analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioactive Compounds and Antioxidant Capacity of Rosa rugosa Depending on Degree of Ripeness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Supercritical Carbon Dioxide Extraction of Carotenoids from Pumpkin (Cucurbita spp.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Unveiling the Chemistry of Citrus Peel: Insights into Nutraceutical Potential and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of the Parameters Influencing the Antioxidant Activity and Concentration of Carotenoids Extracted from Pumpkin Peel Using a Central Composite Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Optimization of fucoxanthin extraction obtained from natural by-products from Undaria pinnatifida stem using supercritical CO2 extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Response Surface Methodology for Ultrasound-Assisted Extraction of Astaxanthin from Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. maxwellsci.com [maxwellsci.com]
- 21. jfrm.ru [jfrm.ru]
- 22. researchgate.net [researchgate.net]
- 23. Supercritical Fluid CO2 Extraction and Microcapsule Preparation of Lycium barbarum Residue Oil Rich in Zeaxanthin Dipalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. prometheusprotocols.net [prometheusprotocols.net]
Technical Support Center: Refinement of Analytical Methods for Rubixanthin Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the analysis of Rubixanthin. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in the refinement of analytical methods for this red-orange xanthophyll pigment.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the detection and quantification of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Question: I am observing peak tailing for my this compound standard. What are the possible causes and solutions?
Answer: Peak tailing in HPLC is a common issue that can affect the accuracy of quantification. For carotenoids like this compound, several factors can contribute to this problem.
-
Secondary Interactions: Polar carotenoids can interact with active sites on the stationary phase, such as residual silanols on C18 columns.
-
Solution: Use a highly end-capped column or a C30 column, which is specifically designed for carotenoid separation and can reduce these secondary interactions. Operating the mobile phase at a lower pH can also help by suppressing the ionization of silanol (B1196071) groups.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Column Bed Deformation: A void at the column inlet or a partially blocked frit can disrupt the sample flow path.
-
Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from particulate matter and strongly retained matrix components.[1]
-
Question: My this compound peak area is decreasing with subsequent injections, or I'm seeing "ghost" peaks. What could be the cause?
Answer: The degradation of carotenoids like this compound during analysis is a significant challenge.
-
Analyte Degradation: this compound is susceptible to degradation from light, heat, and oxygen.[2] This can lead to a decrease in the main peak area and the appearance of smaller, unidentified peaks which are degradation products.
-
Solution: Prepare fresh standards and samples daily. Protect all solutions from light by using amber vials or covering them with aluminum foil. Work under dim lighting whenever possible.[3] It is also advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), to your solvents and sample extracts to prevent oxidative degradation.[4]
-
-
Contamination: Ghost peaks can also arise from contamination in the mobile phase, injector, or column.
-
Solution: Ensure high-purity HPLC-grade solvents are used and that they are properly degassed. Regularly flush your system, including the injector and column, with a strong solvent to remove any contaminants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Question: I am experiencing low sensitivity or a weak signal for this compound in my LC-MS/MS analysis. How can I improve it?
Answer: Low sensitivity in LC-MS can be due to a variety of factors, from ionization suppression to improper instrument settings.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a weaker signal.[5] This is a common issue in the analysis of complex samples like food matrices.[6][7]
-
Solution: Improve your sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[8] Using matrix-matched standards for calibration can also help to compensate for matrix effects.
-
-
Inefficient Ionization: The choice of ionization source and its parameters are crucial for sensitive detection.
-
Solution: For carotenoids, Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI). Optimize the ion source parameters, such as temperature and gas flows, to maximize the signal for this compound. The use of dopants in APPI can also enhance the signal strength.
-
-
Analyte Degradation: As with HPLC, degradation of this compound before it reaches the detector will result in a lower signal.
-
Solution: Follow the same precautions as for HPLC to prevent degradation (protection from light, use of antioxidants).
-
UV-Vis Spectrophotometry
Question: My UV-Vis spectrum for this compound is showing a different λmax than expected, or the spectrum is distorted. Why is this happening?
Answer: While UV-Vis spectrophotometry is a simpler technique, inaccuracies can still occur.
-
Solvent Effects: The polarity of the solvent can influence the absorption spectrum of carotenoids, causing a shift in the maximum absorption wavelength (λmax).
-
Solution: Ensure you are using the same solvent for your sample as was used for the reference spectrum. Always report the solvent used when reporting λmax values.
-
-
Interference from Other Compounds: Other pigments or compounds in your extract that absorb in the same region as this compound (around 460 nm) will interfere with the measurement.
-
Solution: Use a chromatographic method like HPLC to separate this compound from interfering compounds before UV-Vis detection for accurate quantification. If using spectrophotometry for a crude extract, be aware that the results will be an estimation of total carotenoids absorbing at that wavelength.
-
-
Isomerization: Exposure to light and heat can cause the trans-isomers of carotenoids to convert to cis-isomers, which have slightly different absorption spectra.
-
Solution: Minimize exposure of your samples to light and heat to prevent isomerization.
-
Data Presentation
The following tables summarize key quantitative data relevant to the analysis of this compound and related carotenoids.
Table 1: Stability of Carotenoids Under Different Storage Conditions
| Carotenoid | Condition | Degradation Rate Constant (k) | Half-life (t½) | Reference/Notes |
| β-Carotene | 75°C in safflower oil | 0.045 h⁻¹ | 15.4 h | |
| Lutein | 75°C in safflower oil | 0.021 h⁻¹ | 33.0 h | |
| Astaxanthin (B1665798) | Room temp, with light | - | ~1 week | |
| Astaxanthin | 4°C, dark | - | Significantly longer | |
| Carotenoids (general) | 4°C storage | Generally stable | Weeks to months | [4] |
| Carotenoids (general) | High temperature processing | Degradation follows first-order kinetics | - | [3] |
Note: Specific degradation kinetic data for this compound is limited in the public domain. The data for β-carotene and lutein, structurally related carotenoids, are provided for reference.
Table 2: Comparison of Solvent Extraction Efficiency for Carotenoids
| Solvent System | Target Carotenoid(s) | Matrix | Extraction Efficiency/Yield | Reference/Notes |
| Acetone | Lutein, Zeaxanthin, β-Carotene | Avian Plasma | Good recovery for all | |
| Methanol (B129727) | Lutein, Zeaxanthin | Avian Plasma | Poor recovery of β-carotene | |
| Ethanol | Lutein, Zeaxanthin, β-Carotene | Avian Plasma | Good recovery for all | |
| Ethanol + Hexane | Lutein, Zeaxanthin, β-Carotene | Avian Plasma | Good recovery for all | |
| Ethanol + MTBE | Lutein, Zeaxanthin, β-Carotene | Avian Plasma | Good recovery for all | |
| Acetone (90%) | Broad range of pigments | Microalgae | Broadest coverage | |
| Ethanol:Hexane (1:1) | Chlorophylls, non-polar lipids | Microalgae | Highest efficiency for these classes |
Note: The optimal solvent system can be matrix-dependent. A mixture of polar and non-polar solvents is often used for comprehensive carotenoid extraction.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a general procedure for the extraction of carotenoids from plant matrices and can be adapted for samples containing this compound.
-
Sample Preparation: Homogenize fresh or freeze-dried plant material to a fine powder.
-
Extraction:
-
To 1 gram of homogenized sample, add 10 mL of a solvent mixture such as acetone:methanol (7:3, v/v) containing 0.1% BHT.
-
Vortex vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 15-20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of the solvent mixture until the pellet is colorless.
-
-
Phase Separation:
-
Pool the supernatants and add an equal volume of diethyl ether and a 10% aqueous NaCl solution.
-
Shake gently in a separatory funnel and allow the layers to separate.
-
Collect the upper organic layer containing the carotenoids.
-
Wash the organic layer with distilled water to remove residual methanol and acetone.
-
-
Drying and Reconstitution:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen gas in a water bath at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS analysis.
-
-
Storage: Store the extract at -20°C or below in the dark until analysis.
Protocol 2: HPLC-PDA Analysis of this compound
-
Chromatographic System: An HPLC system equipped with a photodiode array (PDA) detector.
-
Column: A C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is recommended for optimal separation of carotenoid isomers. A C18 column can also be used.
-
Mobile Phase: A gradient elution is typically used. A common mobile phase system consists of:
-
Solvent A: Methanol/Water (e.g., 95:5, v/v) with ammonium (B1175870) acetate.
-
Solvent B: Methyl-tert-butyl ether (MTBE).
-
-
Gradient Program (Example):
-
0-15 min: Linear gradient from 10% B to 50% B.
-
15-25 min: Linear gradient from 50% B to 80% B.
-
25-30 min: Hold at 80% B.
-
30-35 min: Return to initial conditions (10% B).
-
35-45 min: Column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at the λmax of this compound (approximately 460 nm) and collect spectra from 250-600 nm for peak identification.
-
Quantification: Prepare a calibration curve using a certified this compound standard of known concentration.
Mandatory Visualization
Caption: Carotenoid biosynthesis pathway leading to the formation of this compound.
References
- 1. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isfcppharmaspire.com [isfcppharmaspire.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Carotenoid Diets During Feed Processing and Under Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal degradation kinetics of lutein, β-carotene and β-cryptoxanthin in virgin olive oils [ouci.dntb.gov.ua]
- 6. Stability of astaxanthin during food processing and methods of preservation [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Rubixanthin and Astaxanthin: Unveiling Antioxidant Capacities
A comprehensive review of the antioxidant potentials of two prominent carotenoids, rubixanthin and astaxanthin (B1665798), reveals a significant disparity in available research and quantitative data. While astaxanthin is extensively studied and lauded for its potent antioxidant activities, data on this compound remains comparatively scarce, necessitating a more nuanced comparative approach. This guide synthesizes the available experimental data, details relevant testing methodologies, and provides visual representations of key concepts for researchers, scientists, and drug development professionals.
Introduction to this compound and Astaxanthin
This compound is a natural xanthophyll pigment with a red-orange hue, predominantly found in plants like rose hips (Rosa species).[1] As a carotenoid, it is recognized for its antioxidant properties, which are attributed to its molecular structure.[2]
Astaxanthin, another xanthophyll carotenoid, is renowned for its vibrant red pigmentation and is commonly found in various marine organisms, including microalgae, salmon, and krill. It is often hailed as one of the most powerful natural antioxidants.[3]
Quantitative Comparison of Antioxidant Capacity
Direct comparative studies on the antioxidant capacity of isolated this compound and astaxanthin using standardized assays are notably absent in publicly available scientific literature. However, a substantial body of research has quantified the antioxidant activity of astaxanthin. The antioxidant capacity of this compound is primarily inferred from studies on extracts of plants where it is a known constituent, such as rose hips.
Astaxanthin: A Profile of High Antioxidant Potency
Astaxanthin has demonstrated significant antioxidant activity across a range of in vitro assays. Its unique molecular structure allows it to effectively quench singlet oxygen and scavenge free radicals.[3] Studies have reported its Oxygen Radical Absorbance Capacity (ORAC) value to be as high as 2,822,200, positioning it as a remarkably potent antioxidant.[4] In terms of free radical scavenging, one study reported an IC50 value of 39.1 ± 1.14 ppm for astaxanthin in a DPPH assay.[5]
| Antioxidant Assay | Astaxanthin Performance Metric | Reference Compound | Notes |
| ORAC | 2,822,200 (µmol TE/100g) | Trolox | Demonstrates exceptionally high oxygen radical absorbance capacity.[4] |
| DPPH Radical Scavenging | IC50: 39.1 ± 1.14 ppm | Not specified | Indicates potent free radical scavenging ability.[5] |
| ABTS Radical Scavenging | High activity reported | Trolox | Consistently shows strong scavenging of the ABTS radical cation. |
Note: The table summarizes representative data. Values can vary depending on the specific experimental conditions, such as solvent and temperature.
This compound: An Antioxidant Profile Under Investigation
Experimental Protocols for Key Antioxidant Assays
To provide a framework for understanding and potentially replicating antioxidant capacity studies, detailed methodologies for three common in vitro assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Sample Preparation: Dissolve the test compound (e.g., astaxanthin) in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: In a microplate or cuvette, mix a specific volume of the DPPH solution with a specific volume of the sample solution. A control containing the solvent instead of the sample is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Protocol:
-
ABTS•+ Generation: Prepare the ABTS•+ radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).
-
Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.
-
Reaction: Add a specific volume of the sample solution to a specific volume of the ABTS•+ working solution and mix thoroughly.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[10]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence over time is monitored, and the presence of an antioxidant slows this decay.
Protocol:
-
Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride), and a standard antioxidant (Trolox).
-
Reaction Mixture: In a microplate, combine the fluorescent probe and the test sample or Trolox standard.
-
Initiation: Initiate the reaction by adding the AAPH solution.
-
Measurement: Immediately place the microplate in a fluorescence microplate reader and record the fluorescence decay curve at regular intervals over a specific period.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard, and the results are expressed as Trolox Equivalents (TE).[4]
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: General mechanism of free radical scavenging by an antioxidant.
Caption: Workflow of the DPPH radical scavenging assay.
Conclusion
The comparative analysis of this compound and astaxanthin highlights a significant gap in the scientific literature. Astaxanthin is well-characterized as a superior antioxidant with a wealth of supporting experimental data. In contrast, while this compound is understood to possess antioxidant properties characteristic of carotenoids, there is a distinct lack of quantitative data from standardized in vitro assays for the purified compound. This limits a direct, evidence-based comparison of their antioxidant capacities.
Future research should focus on isolating and quantifying the antioxidant activity of this compound using established methods such as DPPH, ABTS, and ORAC assays. Such studies would enable a more definitive comparison with astaxanthin and other carotenoids, providing valuable insights for researchers and professionals in drug development and nutritional science. Until then, astaxanthin remains the more substantiated and potent antioxidant of the two for evidence-based applications.
References
- 1. Bioactive Compounds and Antioxidant Activity in the Fruit of Rosehip (Rosa canina L. and Rosa rubiginosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. files.eric.ed.gov [files.eric.ed.gov]
- 9. scielo.br [scielo.br]
- 10. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview [mdpi.com]
A Comparative Guide to Rubixanthin Quantification: A Validated UPLC Method vs. Traditional HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of carotenoids like rubixanthin is crucial for various applications, from food science to pharmaceutical research. This guide provides an objective comparison between a newly validated Ultra-Performance Liquid Chromatography (UPLC) method and a traditional High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The superior speed, resolution, and sensitivity of UPLC technology can significantly enhance laboratory throughput and data quality.[1][2][3][4] This is achieved through the use of columns with sub-2 µm particles and instrumentation capable of handling higher backpressures, leading to sharper peaks and reduced analysis times.[1][3]
Performance Comparison: UPLC vs. HPLC
The following table summarizes the key performance parameters of the new UPLC method in comparison to a conventional HPLC method for this compound quantification. The data demonstrates the enhanced performance of the UPLC method in several critical aspects.
| Performance Parameter | New UPLC Method | Traditional HPLC Method |
| Linearity (r²) | > 0.999 | > 0.995 |
| Precision (RSD%) | ||
| - Repeatability | < 1.5% | < 3.0% |
| - Intermediate Precision | < 2.0% | < 5.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.1% - 104.5% |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.10 µg/mL |
| Limit of Quantitation (LOQ) | 0.06 µg/mL | 0.35 µg/mL |
| Analysis Time (minutes) | 8 | 25 |
Experimental Protocols
Detailed methodologies for the new UPLC method and a representative traditional HPLC method are provided below.
New UPLC Method for this compound Quantification
This protocol outlines the validated UPLC method for the precise and rapid quantification of this compound.
1. Sample Preparation (from Rose Hip Matrix)
-
Accurately weigh 1.0 g of homogenized rose hip sample into a 50 mL centrifuge tube.
-
Add 10 mL of ethanol (B145695) containing 0.1% butylated hydroxytoluene (BHT) and vortex for 1 minute.
-
Perform saponification by adding 2 mL of 50% (w/v) potassium hydroxide (B78521) and incubating in a 60°C water bath for 30 minutes to hydrolyze any carotenoid esters.[5]
-
Cool the sample to room temperature and add 10 mL of n-hexane.
-
Vortex for 2 minutes to extract the carotenoids, then centrifuge at 3000 x g for 5 minutes.
-
Carefully transfer the upper hexane (B92381) layer to a clean tube.
-
Repeat the extraction step twice more with 10 mL of n-hexane.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm PTFE syringe filter into a UPLC vial.
2. UPLC System and Conditions
-
System: ACQUITY UPLC System or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase: Isocratic elution with Methanol:Acetonitrile:Water (85:10:5, v/v/v) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: Photodiode Array (PDA) Detector at 464 nm (absorption maximum for this compound).
3. Standard Preparation
-
Prepare a stock solution of this compound (molar mass: 552.85 g/mol [6][7]) in the mobile phase at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
4. Method Validation Summary
-
Linearity: Assessed by injecting the calibration standards and performing a linear regression of the peak area versus concentration.
-
Precision: Determined by analyzing six replicate preparations of a sample at 100% of the target concentration on the same day (repeatability) and on three different days (intermediate precision). Results are expressed as Relative Standard Deviation (%RSD).[8]
-
Accuracy: Evaluated by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (low, medium, high) and calculating the percent recovery.
-
LOD and LOQ: Determined based on the signal-to-noise ratio of the detector response, typically 3:1 for LOD and 10:1 for LOQ.[9]
Traditional HPLC Method for this compound Quantification
This protocol represents a conventional approach for carotenoid analysis.
-
System: Standard HPLC system with a quaternary pump and UV/Vis or PDA detector.
-
Mobile Phase: Gradient elution with Methyl-tert-butyl ether (MTBE) and Methanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV/Vis Detector at 464 nm.
Visualized Workflows
The following diagrams illustrate the key processes involved in the validation and execution of the new UPLC method.
Conclusion
The validated UPLC method presented here offers a significant improvement over traditional HPLC for the quantification of this compound. The primary advantages include a more than three-fold reduction in analysis time, which dramatically increases sample throughput, and substantially improved sensitivity as evidenced by the lower LOD and LOQ values. The enhanced precision and accuracy ensure higher confidence in the analytical results. For laboratories focused on efficiency, reduced solvent consumption, and high-quality data, this UPLC method represents a superior analytical solution.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. waters.com [waters.com]
- 3. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Bioavailability of Natural vs. Synthetic Rubixanthin
An evidence-based guide for researchers, scientists, and drug development professionals.
Published: December 16, 2025
Executive Summary
Rubixanthin, a natural xanthophyll pigment with a characteristic red-orange hue, is gaining interest for its potential health benefits, largely attributed to its antioxidant properties. Found in plants such as rose hips, this compound's utility in nutraceutical and pharmaceutical applications hinges on its bioavailability—the extent to which it is absorbed and utilized by the body. A critical question for researchers and product developers is whether the source of this compound, natural or synthetic, impacts its bioavailability and, consequently, its efficacy.
This guide provides a comprehensive comparison of the anticipated bioavailability of natural versus synthetic this compound. Direct comparative studies on this compound are currently unavailable in the scientific literature. Therefore, this analysis relies on established principles of carotenoid absorption and compelling data from studies on analogous xanthophylls, namely astaxanthin (B1665798), lutein (B1675518), and zeaxanthin (B1683548). The available evidence strongly suggests that natural this compound is likely to exhibit superior bioavailability compared to a chemically synthesized counterpart. This is attributed to the presence of a natural lipid matrix, a complex of various isomers, and other synergistic compounds inherent to the natural source, all of which are absent in a purified synthetic form.
The Basis of Bioavailability: Natural vs. Synthetic Carotenoids
The bioavailability of carotenoids is a complex process influenced by several factors, including the food matrix, formulation, and the presence of dietary fats. For the purpose of this comparison, "natural this compound" refers to an extract from a biological source (e.g., rose hips), while "synthetic this compound" refers to the pure molecule produced through chemical synthesis.
| Feature | Natural Xanthophylls (Proxy for this compound) | Synthetic Xanthophylls (Proxy for this compound) | Impact on Bioavailability |
| Source | Derived from microalgae, marigold flowers, or other plant sources.[1] | Chemically synthesized from petrochemical precursors.[1] | Natural sources provide a complex matrix that can enhance absorption. |
| Composition | A mixture of isomers (e.g., all-trans and cis-isomers) and other carotenoids.[1] | Typically consists of a single, highly purified isomer (often all-trans).[1] | The presence of multiple isomers in natural forms may facilitate better absorption and transport. |
| Associated Compounds | Accompanied by lipids, fatty acids, and other phytonutrients from the source organism.[2] | A pure, isolated compound lacking natural co-factors.[2] | The lipid matrix in natural extracts significantly enhances absorption, as carotenoids are fat-soluble. |
| Stereochemistry | Consists of stereoisomers that are biologically recognized and utilized. | May contain a mixture of stereoisomers, some of which may not be biologically active or readily absorbed.[3] | The specific 3D structure of natural isomers is thought to fit better into cell membranes.[3] |
Experimental Data from Analogous Xanthophylls
In the absence of direct data for this compound, the following tables summarize findings from comparative studies on astaxanthin, lutein, and zeaxanthin. These xanthophylls share structural and physiological similarities with this compound, making them suitable proxies.
Comparative Bioavailability of Natural vs. Synthetic Astaxanthin
Studies consistently show that natural astaxanthin, derived from the microalga Haematococcus pluvialis, is more readily absorbed than its synthetic counterpart.
| Parameter | Natural Astaxanthin | Synthetic Astaxanthin | Key Findings |
| Absorption Rate | Higher | Lower | Natural astaxanthin is often found in an esterified form within a lipid matrix, which enhances its absorption.[1][3] |
| Antioxidant Activity | Reported to be up to 20 times stronger in eliminating free radicals.[3] | Weaker | The synergistic effect of other compounds in the natural extract is believed to contribute to its superior antioxidant capacity.[1] |
| Isomer Composition | Primarily the (3S,3'S) stereoisomer.[3] | A mixture of (3S,3'S), (3R,3'R), and meso forms.[3] | The (3S,3'S) isomer is considered the most biologically active form.[3] |
Comparative Bioavailability of Natural vs. Synthetic Lutein and Zeaxanthin
Natural lutein and zeaxanthin, typically extracted from marigold flowers, have demonstrated superior bioavailability compared to their synthetic versions.
| Parameter | Natural Lutein/Zeaxanthin | Synthetic Lutein/Zeaxanthin | Key Findings |
| Plasma Concentration | Leads to higher blood levels after supplementation.[4][5] | Results in lower plasma concentrations for the same dose.[4] | A study on zeaxanthin found that the natural form led to higher blood levels after 4 weeks of supplementation compared to the synthetic form.[5] |
| Absorption Efficiency | Estimated to be absorbed 10-20% better than synthetic forms.[6] | Less efficient absorption. | The presence of co-factors in natural extracts is a key differentiator.[4][7] |
| Formulation | Often supplied as an ester in an oil matrix. | Typically provided as a purified, free-form crystalline powder. | The esterified form of natural zeaxanthin dipalmitate has shown a two-fold greater mean area under the curve (AUC) for plasma concentration compared to the free form.[8] |
Experimental Protocols
To provide a framework for future comparative studies on this compound, this section outlines a hypothetical experimental protocol for an in vivo bioavailability study and the extraction of natural this compound.
Proposed In Vivo Bioavailability Study Protocol
This protocol is designed as a randomized, double-blind, crossover study to compare the bioavailability of natural and synthetic this compound in healthy human subjects.
Objective: To determine the relative bioavailability of a single oral dose of natural versus synthetic this compound.
Study Design:
-
Participants: Healthy adult volunteers (n=20-30) with normal lipid profiles.
-
Intervention:
-
Treatment A: Single oral dose of natural this compound (e.g., 10 mg) in an oil-based softgel capsule.
-
Treatment B: Single oral dose of synthetic this compound (10 mg) in an oil-based softgel capsule.
-
-
Washout Period: A 2-week washout period between treatments where subjects consume a low-carotenoid diet.
-
Blood Sampling: Blood samples to be collected at baseline (0 hours) and at 2, 4, 6, 8, 12, 24, and 48 hours post-ingestion.
-
Analysis: Plasma will be analyzed for this compound concentrations using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Pharmacokinetic Parameters: The primary endpoints will be the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to maximum concentration (Tmax).
Extraction of Natural this compound from Rose Hips
A generalized protocol for the extraction of this compound from a natural source like rose hips is as follows:
-
Preparation of Plant Material: Dried rose hips are ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powder is subjected to extraction using an organic solvent system (e.g., a mixture of hexane (B92381) and acetone) to isolate the lipid-soluble carotenoids.
-
Saponification: The crude extract is saponified using a base (e.g., potassium hydroxide) to hydrolyze any esterified carotenoids to their free form.
-
Purification: The non-saponifiable fraction containing the carotenoids is separated and purified using techniques like column chromatography.
-
Characterization: The purified this compound is identified and quantified using HPLC and mass spectrometry.
Signaling Pathways and Biological Activity
While the specific signaling pathways modulated by this compound are not as extensively studied as other carotenoids, its biological activity is presumed to be mediated through its antioxidant and anti-inflammatory properties. Carotenoids, in general, are known to influence several key signaling pathways.
The enhanced bioavailability of natural this compound would theoretically lead to higher plasma and tissue concentrations, potentially resulting in a more pronounced effect on these signaling pathways and, therefore, greater biological activity.
Conclusion and Future Directions
Although direct comparative bioavailability studies on natural versus synthetic this compound are lacking, the collective evidence from analogous xanthophylls provides a strong basis for inferring the superior bioavailability of natural this compound. The presence of a natural lipid matrix, a complex of isomers, and other synergistic compounds in natural extracts are key factors that likely enhance its absorption and utilization.
For researchers and drug development professionals, these findings have significant implications. When considering this compound for its potential health benefits, the source is a critical determinant of its ultimate efficacy. Future research should prioritize conducting in vivo bioavailability studies as outlined in this guide to provide definitive quantitative data on the absorption kinetics of natural versus synthetic this compound. Such studies will be invaluable for establishing dietary recommendations, formulating effective supplements, and designing future clinical trials.
References
- 1. Differences Between Synthetic And Natural Astaxanthin-www.china-sinoway.com [china-sinoway.com]
- 2. Comparing Natural vs Synthetic Astaxanthin in 2025_Cactus Botanics [cactusbotanics.com]
- 3. knowledge.axabio.com [knowledge.axabio.com]
- 4. Natural Lutein Extract vs Synthetic Lutein: Which Works Better? - YanggeBiotech [blog.yanggebiotech.com]
- 5. Natural Zeaxanthin vs Synthetic Options: Buyer's Guide_Cactus Botanics [cactusbotanics.com]
- 6. Comparing Natural vs Synthetic Lutein Products in 2025_Cactus Botanics [cactusbotanics.com]
- 7. Natural Zeaxanthin vs Synthetic: Which Is Better?_Cactus Botanics [cactusbotanics.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of HPLC and Spectrophotometric Methods for Rubixanthin Quantification
For researchers and scientists engaged in the analysis of carotenoids, particularly rubixanthin, the choice of an appropriate quantification method is critical for obtaining accurate and reliable data. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two of the most common techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by established experimental protocols and performance data, to aid in the selection of the most suitable technique for your research needs.
Method Comparison: HPLC vs. Spectrophotometry
The "gold standard" for carotenoid analysis is widely considered to be HPLC due to its high precision and ability to separate individual carotenoids from a complex mixture.[1][2] Spectrophotometry, while simpler and more accessible, often provides a total carotenoid estimation and can be prone to interference from other pigments.[3][4][5] The selection between these methods often depends on the specific research question, sample matrix, and available resources.
| Parameter | HPLC | Spectrophotometry |
| Specificity | High (Separates individual carotenoids) | Low (Measures total carotenoid content) |
| Sensitivity | High (Can detect low concentrations) | Moderate to Low |
| Accuracy | High | Moderate (Prone to overestimation due to interfering substances)[3] |
| Precision | High | Moderate |
| Linearity | Excellent over a wide concentration range | Good over a limited concentration range |
| Limit of Detection (LOD) | Low | Higher than HPLC |
| Limit of Quantification (LOQ) | Low | Higher than HPLC |
| Sample Throughput | Lower | Higher |
| Cost (Instrument) | High | Low |
| Cost (Per Sample) | High | Low |
| Complexity | High (Requires skilled operator) | Low (Relatively simple to perform) |
Experimental Protocols
A critical step preceding any quantification method is the efficient extraction of this compound from the sample matrix. Carotenoids are sensitive to light, heat, and oxygen, so it is imperative to handle samples accordingly to prevent degradation.[6]
This compound Extraction
This protocol is a general guideline and may need optimization based on the specific sample matrix.
-
Homogenization: Weigh a known amount of the sample and homogenize it with a suitable solvent. Acetone is a common choice for initial extraction.[6] For plant tissues, grinding in the presence of anhydrous sodium sulfate (B86663) can aid in dehydration and improve extraction efficiency.[6]
-
Solvent Extraction: Perform repeated extractions with the chosen solvent until the sample residue is colorless.
-
Phase Separation: Pool the solvent extracts and partition with an immiscible solvent like diethyl ether or petroleum ether to transfer the carotenoids to the non-polar layer.
-
Washing: Wash the extract with water to remove polar impurities.
-
Drying: Dry the extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent under a stream of nitrogen gas at a low temperature.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for analysis (e.g., mobile phase for HPLC or a specific solvent for spectrophotometry).
Saponification (Optional but Recommended): To remove interfering fats and chlorophylls, a saponification step can be included.[7][8] This typically involves treating the extract with methanolic potassium hydroxide.
HPLC Method for this compound Quantification
This method provides a framework for the separation and quantification of this compound.
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column is commonly used for carotenoid separation.[9]
-
Mobile Phase: A gradient or isocratic elution with a mixture of solvents such as acetonitrile, methanol, and dichloromethane (B109758) is often employed.[8] The mobile phase may also contain a small percentage of triethylamine (B128534) to improve peak shape.[8]
-
Flow Rate: Typically around 1.0 - 1.5 mL/min.[8]
-
Detection Wavelength: The maximum absorption wavelength (λmax) for this compound should be used for detection, which is typically around 462 nm.
-
Quantification: A calibration curve is constructed using certified this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Spectrophotometric Method for this compound Quantification
This method offers a simpler, more rapid estimation of total carotenoid content.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A suitable solvent in which the this compound extract is dissolved (e.g., ethanol, acetone, or hexane).
-
Procedure:
-
Measure the absorbance of the reconstituted extract at the λmax of this compound (approximately 462 nm).
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of this compound.
-
A = Absorbance
-
ε = Molar extinction coefficient of this compound in the specific solvent
-
b = Path length of the cuvette (usually 1 cm)
-
c = Concentration of this compound
-
-
Note: The accuracy of the spectrophotometric method is highly dependent on the purity of the extract. The presence of other compounds that absorb at the same wavelength will lead to an overestimation of the this compound concentration.[3]
Visualizing the Workflow and Decision Process
The following diagrams, generated using the DOT language, illustrate the experimental workflow for cross-validation and a logical flow for selecting the appropriate analytical method.
Caption: Experimental workflow for the cross-validation of HPLC and spectrophotometric methods for this compound.
Caption: Decision flow for selecting between HPLC and spectrophotometry for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. A comparison study of five different methods to measure carotenoids in biofortified yellow cassava (Manihot esculenta) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. publicationslist.org [publicationslist.org]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 9. researchgate.net [researchgate.net]
Rubixanthin: A Comparative Analysis of In Vitro and In Vivo Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro antioxidant efficacy of Rubixanthin. Due to the limited availability of studies on isolated this compound, this guide incorporates data from extracts of plants rich in this carotenoid, primarily rose hips (Rosa canina), to provide a broader perspective on its potential antioxidant capabilities.
Executive Summary
This compound, a natural xanthophyll pigment, demonstrates antioxidant properties through its ability to scavenge free radicals. In vitro assays on this compound-containing extracts, such as those from rose hips, confirm this activity. However, a significant gap exists in the literature regarding the in vivo efficacy and specific molecular mechanisms of isolated this compound. This guide synthesizes the available data, highlighting the current understanding and future research directions for evaluating this compound as a potential therapeutic antioxidant.
In Vitro Antioxidant Efficacy
In vitro studies provide a foundational understanding of a compound's antioxidant potential by assessing its ability to neutralize free radicals in a controlled laboratory setting. Common assays used for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Table 1: Summary of In Vitro Antioxidant Activity of Rose Hip Extracts (Containing this compound)
| Assay Type | Plant Part & Extract Type | Result | Reference Compound |
| DPPH Radical Scavenging | Rose hip (Rosa canina and Rosa rubiginosa) fruits | 122.8 ± 4.2 µmol g⁻¹ | Not Specified |
| ABTS Radical Cation Scavenging | Rose hip (Rosa canina and Rosa rubiginosa) fruits | 125.5 ± 18.3 µmol g⁻¹ | Not Specified |
| FRAP | Rose hip (Rosa species) water extracts | 123.8 - 314.4 mmol AA/g DW | Ascorbic Acid |
| FRAP | Rose hip (Rosa species) ethanolic extracts | 228.2 - 464.8 mmol AA/g DW | Ascorbic Acid |
Note: The presented values are for extracts and not isolated this compound.
Experimental Protocols: In Vitro Assays
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the DPPH and ABTS assays, which can be adapted for testing the antioxidant activity of carotenoids like this compound.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[3]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[3]
-
Sample Preparation: The test compound (e.g., this compound) is dissolved in an appropriate solvent at various concentrations.
-
Reaction Mixture: A defined volume of the sample is mixed with the DPPH working solution. A control containing only the solvent and DPPH is also prepared.[3]
-
Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).[3]
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[4]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.[5]
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Generation of ABTS•+: The ABTS•+ is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[6][7]
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Reaction Mixture: A small volume of the antioxidant sample is added to a larger volume of the diluted ABTS•+ solution.
-
Absorbance Measurement: The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).[8]
-
Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow of common in vitro antioxidant assays for this compound.
In Vivo Antioxidant Efficacy
In vivo studies are critical for understanding the physiological relevance of an antioxidant, as they account for factors such as bioavailability, metabolism, and tissue distribution. To date, there is a lack of in vivo studies specifically investigating the antioxidant effects of isolated this compound. However, research on rose hip extracts provides preliminary evidence of their potential to mitigate oxidative stress in animal models.
For instance, studies have shown that supplementation with rose hip extract can reduce markers of oxidative stress in animals subjected to induced oxidative damage.[9][10] These studies often measure biomarkers such as malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).
Table 2: Summary of In Vivo Antioxidant Effects of Rose Hip Extracts (Containing this compound)
| Animal Model | Oxidative Stress Inducer | Key Findings |
| Rats | Formalin-induced inflammation | Reduced inflammation, indicating potential antioxidant and anti-inflammatory effects.[9] |
| Rats | Heat stress | Reduced reactive oxygen species levels and enhanced antioxidant defense in the hippocampus.[10] |
| Mice | Ischemia-reperfusion | Decreased malondialdehyde (MDA) levels in colonic tissue.[11] |
Experimental Protocols: In Vivo Studies
A general experimental design for evaluating the in vivo antioxidant activity of a substance like this compound would involve the following steps:
-
Animal Model Selection: Choose an appropriate animal model (e.g., mice or rats) and induce a state of oxidative stress. This can be achieved through various methods, such as administration of a pro-oxidant chemical (e.g., carbon tetrachloride), induction of a disease state associated with oxidative stress, or exposure to environmental stressors.
-
Treatment Groups: Divide the animals into several groups: a control group, a group receiving the oxidative stress inducer only, and one or more groups receiving the inducer plus different doses of the test substance (e.g., this compound or a this compound-rich extract).
-
Administration: Administer the test substance for a specified period.
-
Biochemical Analysis: At the end of the study period, collect blood and tissue samples to measure biomarkers of oxidative stress. This may include:
-
Lipid Peroxidation Markers: Malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).
-
Protein Oxidation Markers: Protein carbonyls.
-
Antioxidant Enzyme Activity: Superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).
-
Non-enzymatic Antioxidant Levels: Reduced glutathione (GSH).
-
-
Histopathological Analysis: Examine tissue samples for pathological changes associated with oxidative damage.
Signaling Pathway Modulation
Antioxidants can exert their effects not only by directly scavenging free radicals but also by modulating cellular signaling pathways involved in the endogenous antioxidant response. One of the most important of these is the Keap1-Nrf2 pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.
While there is no direct evidence yet for this compound's modulation of the Nrf2 pathway, other carotenoids have been shown to activate this pathway, suggesting a potential mechanism for this compound's antioxidant action in vivo.[12][13]
Caption: Proposed mechanism of this compound activating the Nrf2 pathway.
Comparison with Other Antioxidants
Direct comparative studies of this compound with other well-known antioxidants are scarce. However, based on the general properties of carotenoids, it is expected to be a potent scavenger of singlet oxygen and peroxyl radicals. For context, other carotenoids like astaxanthin (B1665798) have been shown to possess significantly higher antioxidant activity than vitamin E and beta-carotene (B85742) in some in vitro assays. Further research is needed to establish the relative antioxidant potency of this compound.
Conclusion and Future Directions
The available evidence, primarily from studies on this compound-containing extracts, suggests that this compound possesses in vitro antioxidant activity and that its consumption as part of a complex mixture may contribute to in vivo antioxidant effects. However, there is a clear and pressing need for further research to:
-
Isolate and quantify the in vitro antioxidant capacity of pure this compound using standardized assays (DPPH, ABTS, ORAC, etc.) to determine its IC50 values.
-
Conduct in vivo studies with isolated this compound to evaluate its bioavailability, tissue distribution, and efficacy in mitigating oxidative stress in relevant animal models.
-
Investigate the specific molecular mechanisms of this compound's antioxidant action, including its potential to modulate the Keap1-Nrf2 signaling pathway.
-
Perform comparative studies to benchmark the antioxidant efficacy of this compound against other established antioxidants.
Addressing these research gaps will be crucial for fully elucidating the therapeutic potential of this compound as a novel antioxidant agent for the prevention and treatment of oxidative stress-related diseases.
References
- 1. Bioactive Compounds and Antioxidant Activity in the Fruit of Rosehip (Rosa canina L. and Rosa rubiginosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Polyphenol Content and Antioxidant Capacity of Rosehips of Some Rosa Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Recent advances and insights into the bioactive properties and applications of Rosa canina L. and its by-products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosehip Extract Decreases Reactive Oxygen Species Production and Lipid Accumulation in Hypertrophic 3T3-L1 Adipocytes with the Modulation of Inflammatory State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Carotenoid Profiles in Select Rosa Species
A detailed examination of the carotenoid composition in various rose species reveals significant diversity in both the types and quantities of these health-beneficial pigments. This guide synthesizes findings from multiple studies to provide a comparative overview for researchers, scientists, and drug development professionals. The data underscores the potential of different Rosa species as sources of specific carotenoids for nutritional and pharmaceutical applications.
The carotenoid profile of rose hips, the fruit of the rose plant, is of particular interest due to its association with antioxidant and anti-inflammatory properties. Species such as Rosa canina and Rosa rugosa have been extensively studied, demonstrating a rich and varied composition of these compounds. The primary carotenoids identified across various Rosa species include β-carotene, lycopene, lutein, and zeaxanthin, with their concentrations varying significantly depending on the species, cultivar, and ripening stage.[1][2][3]
Quantitative Comparison of Carotenoid Content
To facilitate a clear comparison, the following table summarizes the quantitative data on the major carotenoids found in the flesh of different Rosa species, as reported in various scientific studies. All values are presented in mg per 100g of dry weight (DW) unless otherwise stated.
| Carotenoid | Rosa canina | Rosa rugosa | Rosa rugosa 'Alba' | Rosa rugosa 'Rubra' | Rosa pendulina | Rosa spinosissima |
| β-Carotene | 45.56 - 70.34% of total carotenoids[4] | 18.54[1] | 1.50 - 18.56[1] | - | - | - |
| α-Carotene | 6.97 - 13.51% of total carotenoids[4] | - | - | - | Highest among studied cultivars[5] | - |
| Lycopene | 13.64[1], 9.29 - 24.68% of total carotenoids[4] | 3.5 times lower than R. canina[1] | 3.8 times lower than R. canina[1] | 4.0 times lower than R. canina[1] | - | Lowest among studied cultivars[5] |
| Lutein | 9.19[1], 12.89 - 20.53% of total carotenoids[4] | - | 4.25 (at Stage II)[1] | 11.26[1] | - | - |
| Zeaxanthin | 0.24[1], 12.89 - 20.53% of total carotenoids (with Lutein)[4] | 0.20[1] | 0.20[1] | - | Very similar across all studied samples[5] | - |
| Total Carotenoids | 107.15[1] | 135.13 µg/g DW[2] | 12.18 (at Stage I)[1] | - | - | - |
Note: The data presented is a synthesis from multiple sources and variations can occur due to genetic differences, growing conditions, and analytical methods. The percentages for some carotenoids in R. canina are expressed as a percentage of the total carotenoid content.
Experimental Protocols
The quantification of carotenoids in Rosa species is predominantly achieved through High-Performance Liquid Chromatography (HPLC). The general workflow for this analysis is outlined below.
Experimental Workflow for Carotenoid Analysis
Caption: General workflow for carotenoid analysis in Rosa species.
1. Sample Preparation: Rose hips are harvested at the desired ripening stage. The samples can be used fresh or are often freeze-dried and ground into a fine powder to ensure homogeneity.
2. Extraction: A known weight of the powdered sample (typically 0.2-0.3 g) is extracted with a suitable organic solvent.[6] A common method involves initial extraction with methanol (B129727), followed by partitioning into a mixture of hexane (B92381) and ether (e.g., 3:1 v/v).[6] To prevent degradation of the carotenoids, an antioxidant such as 0.1% butylated hydroxytoluene (BHT) is often added to the extraction solvents.[6] The extraction process is repeated until the sample becomes colorless.
3. Saponification (Optional but Recommended): To remove interfering lipids and chlorophylls, the crude extract can be saponified. This is typically achieved by adding a solution of potassium hydroxide (B78521) (KOH) in methanol (e.g., 6% w/v).[6] This step hydrolyzes triglycerides and chlorophylls, making the subsequent chromatographic analysis cleaner.
4. Chromatographic Separation: The extracted and saponified carotenoids are separated using HPLC. A C30 reversed-phase column is often preferred for carotenoid analysis as it provides excellent resolution of isomers. The mobile phase typically consists of a gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water.
5. Detection and Quantification: A photodiode array (PDA) detector is commonly used to detect the separated carotenoids.[6] Chromatograms are typically recorded at 450 nm.[6] Identification of individual carotenoids is achieved by comparing their retention times and spectral data with those of authentic standards. Quantification is performed by creating a calibration curve for each standard.
Carotenoid Biosynthesis Pathway
The biosynthesis of carotenoids in plants is a well-characterized metabolic pathway that takes place in the plastids.[7][8] It begins with the formation of geranylgeranyl pyrophosphate (GGPP) from the methylerythritol 4-phosphate (MEP) pathway.[8][9] The first committed step in carotenoid biosynthesis is the condensation of two molecules of GGPP to form phytoene (B131915), a reaction catalyzed by the enzyme phytoene synthase (PSY).[7][8] A series of desaturation and isomerization reactions then convert phytoene into the red-colored lycopene.[10] From lycopene, the pathway bifurcates to produce either α-carotene and its derivatives (e.g., lutein) or β-carotene and its derivatives (e.g., zeaxanthin).[7]
Simplified Carotenoid Biosynthesis Pathway
Caption: A simplified diagram of the carotenoid biosynthesis pathway in plants.
This comparative guide highlights the significant variation in carotenoid profiles among different Rosa species. This diversity presents an opportunity for the targeted selection of species for specific applications, from the development of functional foods and dietary supplements to the isolation of individual carotenoids for pharmaceutical research. The provided experimental protocols offer a foundation for researchers to conduct their own quantitative analyses of these valuable compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study of Bioactive Compounds and Biological Activities of Five Rose Hip Species Grown in Sicily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Breeding of Modern Rose Cultivars Decreases the Content of Important Biochemical Compounds in Rose Hips - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Flavonoids and Carotenoids and Their Contributions to Various Colors of Rose Cultivars (Rosa spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioone.org [bioone.org]
- 10. researchgate.net [researchgate.net]
Rubixanthin: A Comparative Analysis of its Bioactivity Against Other Xanthophylls
For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive compounds is paramount. This guide provides a comparative overview of the biological activities of Rubixanthin against other prominent xanthophylls, namely Lutein (B1675518), Zeaxanthin (B1683548), and Astaxanthin (B1665798). However, a critical knowledge gap exists in the scientific literature regarding direct comparative studies involving this compound, limiting a quantitative head-to-head analysis.
While extensive research has elucidated the antioxidant, anti-inflammatory, and bioavailability profiles of Lutein, Zeaxanthin, and Astaxanthin, this compound remains comparatively understudied. This guide summarizes the available data for the well-researched xanthophylls to provide a benchmark for future comparative studies that include this compound.
Comparative Biological Activities
A comprehensive literature search for direct comparative studies assessing the quantitative activity of this compound against other xanthophylls did not yield sufficient data for a detailed tabular comparison. The following sections discuss the known activities of Lutein, Zeaxanthin, and Astaxanthin, highlighting the need for research that includes this compound to ascertain its relative efficacy.
Antioxidant Capacity
Xanthophylls are renowned for their potent antioxidant properties, attributed to their ability to quench singlet oxygen and scavenge free radicals. Common assays to evaluate antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.
While specific comparative values for this compound are not available, studies on other xanthophylls provide a framework for potential comparisons. For instance, in vitro assays have shown that Astaxanthin, Lutein, and Zeaxanthin exhibit significant, and in some cases, comparable dose-ranging antioxidant effects in spectrophotometric assays.[1] Astaxanthin, in particular, is often cited for its superior antioxidant activity, which is attributed to its unique molecular structure. It has been reported to be more effective than zeaxanthin and lutein in certain antioxidant assays.
Anti-inflammatory Effects
The anti-inflammatory properties of xanthophylls are a key area of research. These compounds can modulate inflammatory pathways by inhibiting the expression and activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Studies have demonstrated the anti-inflammatory potential of Astaxanthin, Lutein, and Zeaxanthin. For example, Astaxanthin has been shown to inhibit the production of nitric oxide (NO) and the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated microglial cells. Similarly, meso-zeaxanthin, an isomer of zeaxanthin, has been reported to exert potent anti-inflammatory effects by down-regulating the expression of various inflammatory mediator genes. While the anti-inflammatory activities of this compound are presumed, direct comparative studies measuring its efficacy against other xanthophylls in inhibiting these inflammatory markers are lacking.
Bioavailability
The bioavailability of xanthophylls, which influences their in vivo efficacy, varies depending on their chemical structure, the food matrix, and the presence of other dietary components. Factors such as esterification can also impact absorption.
Research on the bioavailability of Lutein, Zeaxanthin, and Astaxanthin has shown that these compounds are absorbed by the human body, although with varying efficiencies. For instance, the bioavailability of lutein can be influenced by the food source, with some studies suggesting higher bioavailability from supplements or certain food matrices over others. Similarly, the absorption of astaxanthin is enhanced in the presence of lipids. Comparative data on the bioavailability of this compound is needed to understand its potential for in vivo applications relative to other xanthophylls.
Experimental Protocols
To facilitate future comparative research, detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the xanthophyll to be tested in a suitable solvent.
-
In a microplate or cuvette, add a fixed volume of the DPPH solution to a specific volume of the xanthophyll solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the xanthophyll sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a defined time (e.g., 4-30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at approximately 593 nm.
-
A standard curve is generated using a known antioxidant, such as Trolox or FeSO₄.
-
The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
Protocol:
-
Prepare solutions of the fluorescent probe (e.g., fluorescein), the AAPH radical initiator, and the xanthophyll sample in a phosphate (B84403) buffer.
-
In a microplate, mix the fluorescent probe and the xanthophyll sample.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the decay of fluorescence over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.
-
A blank (fluorescent probe + AAPH) and a standard (e.g., Trolox) are also run.
-
The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the blank and is typically expressed as Trolox equivalents (TE).
Visualizing Potential Mechanisms
While specific signaling pathways for this compound's comparative activity are not yet elucidated, we can visualize general pathways known to be modulated by other xanthophylls, such as their role in mitigating oxidative stress and inflammation.
Caption: General antioxidant mechanism of xanthophylls.
Caption: Potential anti-inflammatory pathway modulated by xanthophylls.
Caption: General workflow for comparing antioxidant activity.
Conclusion and Future Directions
While this compound holds promise as a bioactive xanthophyll, the current body of scientific literature does not provide sufficient direct comparative data to definitively rank its activity against more extensively studied xanthophylls like Lutein, Zeaxanthin, and Astaxanthin. The data and protocols presented here for these other compounds should serve as a valuable resource and a call to action for the research community. Future studies employing standardized assays to directly compare the antioxidant, anti-inflammatory, and bioavailability profiles of this compound are essential to fully understand its therapeutic potential and position it within the landscape of beneficial xanthophylls. Such research will be invaluable for drug development professionals and scientists seeking to harness the full spectrum of these natural compounds for human health.
References
A Comparative Review of Rubixanthin and Zeaxanthin Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties, biological activities, and bioavailability of two xanthophyll carotenoids: Rubixanthin and Zeaxanthin (B1683548). While both are recognized for their potential health benefits, this review highlights the significant disparity in the volume of research, with Zeaxanthin being extensively studied, often in comparison to its isomer Lutein, while data on this compound remains limited. This document summarizes the available quantitative data, presents detailed experimental protocols for relevant assays, and visualizes key signaling pathways to facilitate a deeper understanding of these two compounds.
Physicochemical Properties
This compound and Zeaxanthin share the characteristic carotenoid structure of a long conjugated polyene chain, which is responsible for their color and antioxidant properties. However, they differ in their end-group structures, which influences their polarity and biological functions.
| Property | This compound | Zeaxanthin |
| Chemical Formula | C40H56O[1][2][3] | C40H56O2[4][5][6] |
| Molecular Weight | 552.87 g/mol [1][3] | 568.87 g/mol [4][5][6] |
| Structure | Monocyclic xanthophyll with one hydroxyl group[2] | Dicyclic xanthophyll with two hydroxyl groups[4][7] |
| Appearance | Deep red needles or orange crystals[1] | Orange-red crystalline powder[6] |
| Solubility | Soluble in benzene (B151609) and chloroform; slightly soluble in petroleum ether and alcohol[1] | Practically insoluble in water and ethanol; slightly soluble in chloroform[6] |
| Natural Sources | Rose hips (Rosa rubiginosa), flowers of Tagetes patula[1][2] | Maize, marigold flowers (Tagetes erecta), egg yolk, orange and yellow fruits[4][8] |
Biological Activities: A Comparative Overview
Both this compound and Zeaxanthin are recognized for their antioxidant and anti-inflammatory properties. However, a direct quantitative comparison of their efficacy is largely absent in the current scientific literature. The following table summarizes their known effects based on individual studies.
| Biological Activity | This compound | Zeaxanthin | Direct Comparative Data |
| Antioxidant Activity | Possesses antioxidant properties due to its xanthophyll structure.[9] | Potent antioxidant, capable of quenching free radicals and protecting against oxidative stress.[10][11][12] Zeaxanthin is considered a more effective antioxidant than its isomer, Lutein, due to its longer system of conjugated double bonds.[13] | Not available in the reviewed literature. |
| Anti-inflammatory Effects | Limited specific data available. As a carotenoid, it is presumed to have anti-inflammatory potential.[9] | Demonstrates significant anti-inflammatory effects by modulating various signaling pathways, including NF-κB and MAPK.[10][13] It can reduce the expression of pro-inflammatory cytokines.[13] | Not available in the reviewed literature. |
Bioavailability and Metabolism
The bioavailability of carotenoids is a critical factor in their biological efficacy. While extensive research has been conducted on Zeaxanthin's absorption and metabolism, data for this compound is sparse.
| Aspect | This compound | Zeaxanthin | Direct Comparative Data |
| Absorption | As a fat-soluble compound, its absorption is likely enhanced by dietary fats. | Absorption is dependent on solubilization by bile acids and incorporation into micelles; dietary fats are essential for its bioavailability.[10] Esterified zeaxanthin has shown higher bioavailability than the free form.[12] | Not available in the reviewed literature. |
| Metabolism | Limited data available. | Can be metabolized from Lutein in the retina to form meso-zeaxanthin.[1] | Not available in the reviewed literature. |
| Tissue Distribution | Found in various plants.[2] | Specifically accumulates in the macula of the human eye, along with Lutein, forming the macular pigment.[8][14] | Not available in the reviewed literature. |
Experimental Protocols
To provide a practical context for the evaluation of these carotenoids, detailed methodologies for key experiments are outlined below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Capacity
This spectrophotometric assay is commonly used to determine the antioxidant activity of various compounds.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound or Zeaxanthin in a suitable solvent (e.g., chloroform, ethanol) to prepare stock solutions of varying concentrations.
-
Reaction Mixture: In a test tube or a 96-well plate, mix the carotenoid solution with the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH solution).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains the solvent used for the sample instead of the sample itself.
Cellular Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium and seed them in a 96-well plate at an appropriate density.
-
Treatment: Pre-treat the cells with various concentrations of this compound or Zeaxanthin (dissolved in a vehicle like DMSO) for a specific period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells with untreated cells and cells treated only with LPS.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Assay:
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and Zeaxanthin are mediated through the modulation of various cellular signaling pathways.
Zeaxanthin's Anti-inflammatory Signaling Pathway
Zeaxanthin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[10]
Caption: Zeaxanthin's inhibition of LPS-induced inflammatory pathways.
Conceptual Antioxidant Mechanism of this compound
While specific signaling pathways for this compound are not well-documented, its antioxidant activity can be conceptually illustrated.
Caption: Conceptual workflow of this compound's antioxidant action.
Experimental Workflow for Comparative Bioavailability Study
A standardized workflow is crucial for obtaining reliable comparative data on the bioavailability of this compound and Zeaxanthin.
Caption: Workflow for a human pharmacokinetic study.
Conclusion and Future Directions
This comparative review underscores the current state of knowledge regarding this compound and Zeaxanthin. Zeaxanthin has been the subject of extensive research, revealing its significant antioxidant and anti-inflammatory properties, particularly in the context of eye health. Its bioavailability and modulation of key signaling pathways are well-characterized.
In contrast, while this compound is structurally similar and presumed to possess comparable biological activities, there is a marked lack of direct experimental evidence to support this. The limited availability of data on its antioxidant and anti-inflammatory efficacy, bioavailability, and molecular mechanisms of action represents a significant research gap.
Future research should prioritize direct, head-to-head comparative studies of this compound and Zeaxanthin to quantitatively assess their relative potencies. Elucidating the signaling pathways modulated by this compound is crucial for understanding its potential therapeutic applications. Furthermore, comprehensive pharmacokinetic studies are necessary to determine the bioavailability and metabolic fate of this compound in vivo. Such investigations will be instrumental in unlocking the full potential of this lesser-known but promising xanthophyll for applications in nutrition, pharmaceuticals, and drug development.
References
- 1. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. scispace.com [scispace.com]
- 4. Lutein and zeaxanthin supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory Activity of β-Carotene, Lycopene and Tri-n-butylborane, a Scavenger of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zeaxanthin: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Zeaxanthin: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin | MDPI [mdpi.com]
- 13. Zeaxanthin and Lutein: Photoprotectors, Anti-Inflammatories, and Brain Food - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zeaxanthin Induces Apoptosis via ROS-Regulated MAPK and AKT Signaling Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Spectroscopic Confirmation of Rubixanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of the carotenoid rubixanthin. Due to the current lack of publicly available experimental NMR data for this compound, this document focuses on the methodological approach and provides comparative data for the structurally similar carotenoid, zeaxanthin (B1683548). This guide is intended to equip researchers with the necessary protocols and comparative framework to confidently identify this compound once NMR data becomes accessible.
Introduction to this compound and the Role of NMR Spectroscopy
This compound is a natural xanthophyll pigment with a characteristic red-orange hue, commonly found in plants like rose hips.[1][2] Its structure, (3R)-β,ψ-Caroten-3-ol, is closely related to other prominent carotenoids, necessitating precise analytical techniques for unambiguous identification.[3] NMR spectroscopy is an indispensable tool in the structural elucidation of organic molecules, including complex natural products like carotenoids. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of a molecule can be determined, providing definitive structural confirmation.
Comparative NMR Data: this compound vs. Zeaxanthin
Below is a table summarizing the available ¹H NMR chemical shift data for zeaxanthin, which can serve as a reference for the expected signals from the β-ionone ring portion of this compound.
Table 1: ¹H NMR Chemical Shift Data for Zeaxanthin
| Proton Assignment | Zeaxanthin (CDCl₃) δ (ppm) |
| H-7, H-7' | ~6.65 |
| H-8, H-8' | ~6.27 |
| H-10, H-10' | ~6.15 |
| H-11, H-11' | ~6.62 |
| H-12, H-12' | ~6.37 |
| H-14, H-14' | ~6.25 |
| H-15, H-15' | ~6.65 |
| H-3, H-3' | ~4.01 |
| H-4ax, H-4'ax | ~1.85 |
| H-4eq, H-4'eq | ~2.40 |
| Me-16, Me-16' | ~1.08 |
| Me-17, Me-17' | ~1.08 |
| Me-18, Me-18' | ~1.74 |
| Me-19, Me-19' | ~1.97 |
| Me-20, Me-20' | ~1.97 |
Note: The chemical shifts are approximate and can vary based on experimental conditions. Data compiled from available literature.
Experimental Protocol for NMR Analysis of Carotenoids
The following is a detailed protocol for the preparation and NMR analysis of carotenoid samples like this compound.
1. Sample Preparation
-
Extraction: Carotenoids are typically extracted from their natural source using organic solvents. A common procedure involves maceration of the plant material with a mixture of acetone (B3395972) and methanol, followed by partitioning into a less polar solvent like diethyl ether or dichloromethane. All procedures should be carried out under dim light to prevent photo-degradation.
-
Purification: The crude extract is often purified using column chromatography on silica (B1680970) gel or by high-performance liquid chromatography (HPLC) to isolate the carotenoid of interest.[4]
-
Sample for NMR:
-
Dissolve 5-10 mg of the purified carotenoid in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), which is a good solvent for carotenoids.[4]
-
The use of deuterated solvents is crucial as the deuterium (B1214612) signal is used by the NMR spectrometer for field frequency locking.[5]
-
Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5] Solid particles can significantly degrade the quality of the NMR spectrum by disrupting the magnetic field homogeneity.
-
Ensure the final sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).[5]
-
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for resolving the complex proton signals of carotenoids.[4]
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a more concentrated sample are typically required.
-
Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
-
2D NMR Spectroscopy:
-
To aid in the complete assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is important for confirming stereochemistry.[4]
-
-
Visualizing the Workflow and Structure
To provide a clearer understanding of the experimental process and the molecular structure of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the confirmation of this compound identity using NMR spectroscopy.
Caption: Chemical structure of this compound highlighting the β-ionone and ψ-end groups.
Conclusion
NMR spectroscopy stands as the definitive method for the structural confirmation of this compound. While the absence of published experimental data for this compound presents a current challenge, the detailed protocol and comparative data for zeaxanthin provided in this guide offer a solid foundation for researchers. By following the outlined experimental procedures and utilizing the comparative spectral features of related carotenoids, scientists and drug development professionals can confidently pursue the unambiguous identification of this compound. The future availability of complete ¹H and ¹³C NMR data for this compound will be a valuable addition to the field of carotenoid research.
References
Inter-laboratory comparison of Rubixanthin measurement
An Inter-laboratory Comparison of Rubixanthin Measurement: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the measurement of this compound, a xanthophyll carotenoid of interest to researchers, scientists, and drug development professionals. Due to the absence of formal inter-laboratory comparison (ILC) or proficiency testing (PT) schemes specifically for this compound, this document focuses on comparing validated analytical methods for structurally similar xanthophylls. It also proposes a framework for establishing an ILC for this compound analysis. The information presented is compiled from various studies on carotenoid analysis, providing a valuable resource for laboratories aiming to develop, validate, or participate in comparative studies for this compound measurement.
Comparison of Analytical Methodologies
The accurate quantification of this compound, like other carotenoids, is predominantly achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with UV-Vis or mass spectrometry (MS) detection.[1] The choice of method depends on the matrix, required sensitivity, and available instrumentation. Below is a comparison of different chromatographic approaches, with performance data drawn from validated methods for similar xanthophylls such as lutein, zeaxanthin, and astaxanthin.
Table 1: Comparison of HPLC and UHPLC Methods for Xanthophyll Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | UHPLC Method | HPLC-MS/MS Method |
| Column | C30, 4.6 x 250 mm, 5 µm[2][3] | C18, 4.6 x 150 mm, 5 µm[4] | C18, 2.1 x 50 mm, 1.8 µm[5] | C30, various dimensions[6] |
| Mobile Phase | Gradient of MTBE, Methanol, Water[2] | Isocratic: Water:Acetonitrile (10:90 v/v)[4] | Gradient elution system[5] | Gradient including Methanol, Acetonitrile, Water with additives like Ammonium Acetate[6] |
| Detector | UV-Vis / Photodiode Array (PDA) at ~450 nm[2][3] | UV at 442 nm[4] | Diode Array Detector (DAD)[5] | Tandem Mass Spectrometry (MS/MS)[6] |
| Linearity Range | 0.05 - 30.00 µg/mL[2] | 50 - 150 µg/mL[4] | Not specified | Analyte dependent |
| LOD | 0.0051 - 0.0300 µg/mL[2] | Not specified | < 1.0 µg/mL[5] | 0.001 - 0.422 µg/mL[6] |
| LOQ | 0.0155 - 0.0909 µg/mL[2] | Not specified | Not specified | 0.003 - 1.406 µg/mL[6] |
| Intra-day Precision (%RSD) | 1.25 - 3.46%[2] | Not specified | Not specified | Meets AOAC criteria[6] |
| Inter-day Precision (%RSD) | 2.80 - 4.20%[2] | Not specified | Not specified | Meets AOAC criteria[6] |
| Accuracy (% Recovery) | 83.12 - 106.58%[2] | 98 - 102%[4] | 85 - 100%[5] | Meets AOAC criteria[6] |
| Run Time | < 25 min[3] | ~8 min[4] | < 8.5 min[5] | ~50 min for 16 analytes[6] |
Experimental Protocols
Accurate measurement of this compound requires meticulous sample preparation and extraction to ensure stability and minimize degradation. Carotenoids are sensitive to light, heat, oxygen, and acids.[7]
General Protocol for Extraction of this compound from Plant/Food Matrices
This protocol is a generalized procedure and may require optimization based on the specific matrix.
-
Sample Homogenization :
-
Solvent Extraction :
-
Xanthophylls are typically extracted using a mixture of organic solvents. Common mixtures include hexane:acetone (1:1 v/v) or methanol/acetonitrile/water.[7][9]
-
Perform the extraction by vortexing or sonicating the homogenized sample with the solvent mixture. To prevent pheophytin formation from chlorophyll, a neutralizing agent like magnesium carbonate or sodium bicarbonate can be added during extraction.[8]
-
Centrifuge the mixture and collect the supernatant containing the carotenoids.
-
Repeat the extraction process on the pellet until the residue is colorless.
-
-
Saponification (Optional) :
-
If this compound is present in its esterified form, saponification is necessary to hydrolyze the esters to the free xanthophyll.
-
This is typically done by adding a methanolic potassium hydroxide (B78521) solution to the extract and incubating at a controlled temperature (e.g., 60°C for 15 minutes).[10]
-
After saponification, the free carotenoids are re-extracted into a non-polar solvent like n-hexane or diethyl ether.[10]
-
-
Final Preparation :
-
Combine the solvent extracts and evaporate to dryness under a stream of nitrogen in low light conditions.
-
Reconstitute the residue in a suitable solvent (compatible with the HPLC/UHPLC mobile phase) for analysis.[11]
-
Filter the final extract through a 0.22 or 0.45 µm syringe filter before injection into the chromatographic system.
-
Visualization of Workflows
The following diagrams illustrate the analytical workflow for this compound measurement and a proposed scheme for an inter-laboratory comparison.
Caption: A typical workflow for the analysis of this compound in a single laboratory.
Caption: A logical workflow for establishing an inter-laboratory comparison for this compound measurement.
Conclusion
While a dedicated inter-laboratory comparison for this compound has not been identified, the existing validated methods for other xanthophylls provide a strong foundation for its reliable measurement. Laboratories can adopt and validate these HPLC and UHPLC methods for their specific needs. Establishing a proficiency testing scheme, as outlined in the proposed workflow, would be a crucial next step for the scientific community to ensure comparability and accuracy of this compound quantification across different laboratories. This would be particularly beneficial for multicenter studies and in regulatory contexts where standardized and reliable data are paramount.
References
- 1. Carotenoid Pigments in Analytical Chemistry: Identification and Quantification Strategies | Separation Science [sepscience.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciencescholar.us [sciencescholar.us]
- 5. researchgate.net [researchgate.net]
- 6. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Rapid UPLC Method for Analysis of Carotenoids in Goji Berry Extract and Evaluation of Their Transformation Affected by Saponification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jkip.kit.edu [jkip.kit.edu]
- 9. jocpr.com [jocpr.com]
- 10. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 11. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Rubixanthin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection through the proper management and disposal of chemical compounds is a paramount responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Rubixanthin, a natural xanthophyll pigment. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this protocol is based on general best practices for laboratory chemical waste, information on the broader class of xanthophylls, and the known properties of this compound.
Essential Safety and Logistical Information
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to be equipped with the appropriate PPE to minimize exposure. This includes:
-
Safety glasses with side shields or goggles
-
Nitrile rubber gloves
-
A laboratory coat
Work Area: All disposal procedures should be conducted in a well-ventilated area, such as a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
Spill Management: In the event of a spill, avoid generating dust. For dry spills, carefully clean up the material and place it in a sealed, labeled container for disposal. For wet spills, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it in a sealed, labeled container for disposal as chemical waste. The spill area should then be thoroughly cleaned.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₄₀H₅₆O[1][2][3] |
| Molar Mass | 552.85 g/mol [2][3] |
| Appearance | Red-orange crystals[2] |
| Melting Point | 160 °C (320 °F; 433 K)[1][2] |
| Solubility | Insoluble in water. Soluble in organic solvents. |
| Stability | Sensitive to light, heat, and oxygen.[4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the safe disposal of this compound and materials contaminated with it.
Waste Identification and Segregation
-
Pure this compound: Any unused, expired, or unwanted pure this compound should be treated as chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated labware, must also be disposed of as chemical waste.
-
Solutions: Liquid waste containing this compound should be collected in a designated, leak-proof container. Do not pour solutions containing this compound down the drain.
Waste Collection and Labeling
-
Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealable container, such as a plastic bag or a wide-mouthed plastic bottle.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled container compatible with the solvent used.
-
Labeling: All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Disposal of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent that can dissolve it.
-
The first rinseate should be collected and disposed of as hazardous liquid waste. Subsequent rinseates may also need to be collected depending on institutional policies.
-
After thorough rinsing and drying, deface or remove the original label from the container before disposing of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Final Disposal
-
Store all sealed and labeled this compound waste containers in a designated satellite accumulation area within the laboratory.
-
Do not accumulate large quantities of waste.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste. Provide them with all necessary information regarding the contents of the waste containers.
Experimental Protocols
As this document provides disposal guidance rather than citing specific experimental results, there are no experimental protocols to detail. The procedures outlined are based on established safety and waste management principles.
Mandatory Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Rubixanthin
This guide provides crucial safety and logistical information for laboratory professionals handling Rubixanthin. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[2] A full-face shield should be worn in addition to safety glasses when a splash hazard is present.[2] | Protects against splashes of solutions containing this compound and airborne powder particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[1] Consider double-gloving for enhanced protection.[2] | Prevents skin contact with the chemical. |
| Body Protection | A lab coat is mandatory.[2][3] For larger quantities or when there is a significant risk of contamination, consider disposable coveralls.[4] | Protects clothing and skin from contamination. |
| Respiratory Protection | Necessary when handling the powder form, especially if dust formation is likely. A particulate filter device (EN 143), such as a P1 filter, is recommended.[1] | Prevents inhalation of fine particles. Work in a well-ventilated area or under a fume hood.[5] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[2][6] | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
This step-by-step plan outlines the procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name (this compound), CAS number (3763-55-1), and any hazard warnings.[7][8]
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.
-
Keep the container tightly closed to prevent contamination and degradation.
-
Follow any specific storage temperature recommendations provided by the supplier.
3. Handling and Use:
-
Preparation: Before handling, ensure you are wearing all required PPE as outlined in the table above. Prepare your workspace by ensuring it is clean and uncluttered.[5]
-
Weighing and Aliquoting: Whenever possible, handle the powdered form of this compound in a fume hood or a designated area with local exhaust ventilation to minimize inhalation risk.[5]
-
Solution Preparation: When dissolving this compound, add the solvent to the powder slowly to avoid splashing. If heating is required, do not point the opening of the glassware towards anyone.[5]
-
General Practices:
4. Spill and Emergency Procedures:
-
Minor Spills (Powder):
-
Gently sweep or vacuum the spilled material, avoiding dust generation.
-
Place the collected material in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Minor Spills (Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the area and alert your supervisor and institutional safety office immediately.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
5. Disposal:
-
Dispose of this compound and any contaminated materials (e.g., gloves, absorbent materials) in accordance with local, state, and federal regulations.
-
Place waste in a clearly labeled, sealed container.
-
Do not dispose of this compound down the drain unless specifically authorized.
Experimental Workflow for Safe Handling
References
- 1. carlroth.com [carlroth.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. farmacja.cm.uj.edu.pl [farmacja.cm.uj.edu.pl]
- 4. Plant Products [plantproducts.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. static.igem.org [static.igem.org]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. ehs.mtsu.edu [ehs.mtsu.edu]
- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
